O-Phenolsulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJSGIJJZZUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274036 | |
| Record name | o-Phenolsulfonic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenesulfonic acid, hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
609-46-1, 1333-39-7 | |
| Record name | 2-Hydroxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenolsulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol-2-sulfonic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243747 | |
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| Record name | Benzenesulfonic acid, hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Phenolsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-hydroxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHENOLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YY4Y390MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
O-Phenolsulfonic acid CAS number and properties
An In-depth Technical Guide to o-Phenolsulfonic Acid
This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, detailed experimental protocols, and known biological activities, presenting quantitative data in structured tables and visualizing key processes with diagrams.
Chemical Identity and Properties
This compound, systematically named 2-hydroxybenzenesulfonic acid, is an aromatic sulfonic acid. It is characterized by a phenol ring substituted with a sulfonic acid group at the ortho position.[1][2] It is important to distinguish between the specific isomers and the common mixture.
-
This compound (2-hydroxybenzenesulfonic acid): CAS Number 609-46-1 [1][2]
-
p-Phenolsulfonic acid (4-hydroxybenzenesulfonic acid): CAS Number 98-67-9 [3][4]
-
Phenolsulfonic acid (mixture of o- and p-isomers): CAS Number 1333-39-7 [5][6]
The compound is a yellowish liquid that tends to turn brown upon exposure to air and is soluble in water and alcohol.[1][5][6] It is a strong acid due to the electron-withdrawing nature of the sulfonic acid group.[5][6]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₄S | [2][5] |
| Molecular Weight | 174.18 g/mol | [2][5] |
| IUPAC Name | 2-hydroxybenzenesulfonic acid | [2][5] |
| Appearance | Yellowish liquid, turns brown on exposure to air | [1] |
| Solubility | Miscible with water and alcohol | [5] |
| Melting Point | 145°C (rough estimate) | [1] |
| Boiling Point | 275.14°C (rough estimate) | [1] |
| Density (65% solution) | 1.33 g/cm³ at 20°C | |
| pKa (Predicted) | -0.60 ± 0.15 | [1] |
| Acidity (pH of 50 g/L solution) | 1 |
Chemical Reactivity
This compound exhibits reactivity characteristic of strong acids.
-
Acid-Base Reactions: It reacts exothermically with bases like amines and inorganic hydroxides to form salts.[5][6]
-
Oxidizing Properties: It can act as an oxidizing agent, though it is weaker than sulfuric acid.[5][7]
-
Catalysis: Its acidity makes it a valuable catalyst for organic reactions such as esterifications and condensation reactions.[5]
-
Reactions with Metals: It can react with active metals to liberate flammable hydrogen gas.[6][7]
Experimental Protocols
Synthesis: Sulfonation of Phenol
The primary method for synthesizing phenolsulfonic acid is the direct sulfonation of phenol with concentrated sulfuric acid. The distribution of ortho and para isomers is highly dependent on the reaction temperature, demonstrating a classic case of kinetic versus thermodynamic control.
-
Kinetic Control (Ortho-product): At lower temperatures (e.g., below 25°C), the reaction favors the formation of this compound. The proximity of the hydroxyl group is thought to stabilize the transition state for ortho substitution.[5][8]
-
Thermodynamic Control (Para-product): At higher temperatures (e.g., 100-110°C), the more stable p-phenolsulfonic acid is the major product. The sulfonation reaction is reversible, and at elevated temperatures, the initially formed ortho isomer can revert to phenol and then react to form the thermodynamically favored para isomer.[8][9]
Detailed Protocol for this compound (Kinetic Product):
-
Reaction Setup: In a flask equipped with a stirrer and cooling bath, slowly add concentrated sulfuric acid to an equimolar amount of phenol while maintaining the temperature below 25°C.[9]
-
Reaction Execution: Continue stirring the mixture at this temperature. The reaction progress can be monitored by techniques like HPLC to determine the ratio of isomers.
-
Work-up and Isolation:
-
Once the desired conversion is achieved, the reaction mixture is carefully poured into cold water.[9]
-
The product, being water-soluble, will be in the aqueous phase. The unreacted phenol and any non-acidic byproducts can be removed by extraction with a non-polar organic solvent.
-
The separation of ortho and para isomers can be challenging and often relies on fractional crystallization of their salts.
-
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS RN 98-67-9 | Fisher Scientific [fishersci.com]
- 4. 4-Phenolsulfonic acid | SIELC Technologies [sielc.com]
- 5. Buy this compound | 1333-39-7 [smolecule.com]
- 6. PHENOLSULFONIC ACID | 1333-39-7 [chemicalbook.com]
- 7. PHENOLSULFONIC ACID, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. organic chemistry - Why does this compound become p-phenolsulfonic acid in high temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Hydroxybenzenesulfonic acid, also known as o-phenolsulfonic acid, is an aromatic organic compound with the chemical formula C₆H₆O₄S.[1][2][3] It is an arenesulfonic acid characterized by a phenol group substituted with a sulfo group at the ortho (C-2) position.[1][4][5] This compound and its isomers are utilized in various industrial applications, including as laboratory reagents, in water analysis, and in the manufacturing of pharmaceuticals and dyes.[4][6] This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows.
Physicochemical Properties
The key physicochemical properties of 2-hydroxybenzenesulfonic acid are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Yellowish liquid, turns brown on exposure to air (as a mixture of ortho and para isomers).[4][6] | [4][6] |
| Molecular Formula | C₆H₆O₄S | [1][2][3] |
| Molecular Weight | 174.18 g/mol | [1][2][3] |
| Melting Point | 145 °C (decomposes) | [4][6][7] |
| Boiling Point | 275.14°C (rough estimate) | [5] |
| Density | 1.384 (estimate) | [4][5] |
| Solubility | Miscible with water and alcohol.[4][6] | [4][6] |
| Stability | Hygroscopic.[6] Stable, but incompatible with strong oxidizing agents.[8] | [6][8] |
Table 2: Chemical and Spectroscopic Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxybenzenesulfonic acid | [1] |
| CAS Number | 609-46-1 | [1][2][5] |
| pKa | -0.60±0.15 (Predicted) | [5] |
| LogP (XLogP3) | 1.71970 | [4] |
| Canonical SMILES | C1=CC=C(C(=C1)O)S(=O)(=O)O | [1] |
| InChI Key | IULJSGIJJZZUMF-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis via Sulfonation of Phenol
A common method for the synthesis of hydroxybenzenesulfonic acids is the sulfonation of phenol.
Methodology: If phenol is sulfonated with an equivalent amount of 100% sulfuric acid under mild conditions, a mixture of 2-hydroxybenzenesulfonic acid and 4-hydroxybenzenesulfonic acid is produced, typically in a ratio of approximately 2:3.[5][6] The 2-hydroxybenzenesulfonic acid can then be isolated from this mixture, for instance, via its monobarium salt.[5]
A purer form of the compound can be obtained by diazotizing 2-aminobenzenesulfonic acid and subsequently boiling it under acidic conditions.[5]
Synthesis workflow for 2-hydroxybenzenesulfonic acid.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of phenolic acids, including 2-hydroxybenzenesulfonic acid.
General Protocol: A reverse-phase HPLC method can be employed for the analysis.[9] The separation is typically carried out on a suitable column, such as a C18 or a specialized mixed-mode column.[9][10] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer), with the pH adjusted to ensure proper separation.[9][11] Detection is commonly performed using a UV-Vis detector, as aromatic compounds like 2-hydroxybenzenesulfonic acid absorb ultraviolet light.[12] The retention time and peak area are used for qualitative and quantitative analysis, respectively.
General workflow for HPLC-UV analysis.
Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly involving 2-hydroxybenzenesulfonic acid. It is identified as a metabolite, but its precise roles in biological cascades are not well-documented.[1] Research on similar compounds, such as Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid, has explored their potential as chemosensors and their antioxidant properties, suggesting that derivatives of hydroxybenzenesulfonic acids could have interesting biological activities.[13] Further research is required to elucidate any specific interactions with cellular signaling pathways.
Conclusion
2-Hydroxybenzenesulfonic acid is a well-characterized compound with established physicochemical properties. Its synthesis from phenol is straightforward, though it results in a mixture of isomers requiring further purification. Standard analytical techniques like HPLC-UV are effective for its identification and quantification. While its direct involvement in specific biological signaling pathways remains an area for future investigation, its chemical structure provides a basis for the development of derivatives with potential applications in various scientific and industrial fields. This guide serves as a foundational resource for professionals working with this compound.
References
- 1. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxybenzenesulfonic Acid | CAS No- 609-46-1 | Simson Pharma Limited [simsonpharma.com]
- 3. 2-Hydroxybenzenesulfonic Acid | CAS No- 609-46-1 | Simson Pharma Limited [simsonpharma.com]
- 4. echemi.com [echemi.com]
- 5. o-hydroxybenzenesulphonic acid | 609-46-1 [chemicalbook.com]
- 6. Hydroxybenzenesulfonic acid | C6H8O4S | CID 15619088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 4-Hydroxybenzenesulfonic acid | 98-67-9 [chemicalbook.com]
- 9. 2-Hydroxy-4-methylbenzenesulphonic acid | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 12. 4-Hydroxybenzenesulfonic acid - analysis - Analytice [analytice.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of O-Phenolsulfonic Acid: A Technical Guide
Introduction
O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) is an aromatic organic compound with significant applications in chemical synthesis, particularly as an intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for researchers and professionals in drug development and material science for quality control, reaction monitoring, and structural elucidation. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of a complete, published experimental dataset for the pure ortho isomer, this guide combines reported data with expected values based on the analysis of structurally related compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Solvent | D₂O (Predicted) | Not Available |
| Aromatic Protons | 6.9 and 7.6 (in a mixture)[1] | Not Available |
| Hydroxyl Proton | Variable, typically broad | Not Applicable |
| Aromatic Carbons | Not Available | Not Available |
| Carbon bearing OH | Not Applicable | Not Available |
| Carbon bearing SO₃H | Not Applicable | Not Available |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching, H-bonded | 3550 - 3200 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| S=O (Sulfonic Acid) | Asymmetric & Symmetric Stretching | 1350 - 1150 |
| C-O (Phenolic) | Stretching | 1260 - 1180 |
| S-O (Sulfonic Acid) | Stretching | 1080 - 1000 |
Note: This data is based on characteristic IR absorption frequencies for phenols and sulfonic acids, as a specific experimental spectrum for this compound was not found in the reviewed literature.
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Parameter | Value |
| λmax (in Water) | ~275 nm (predicted) |
| Molar Absorptivity (ε) | Not Available |
Note: The λmax for phenol is reported to be around 275 nm[2]. The presence of the sulfonic acid group is expected to cause a slight shift in the absorption maximum.
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for this compound are not widely published. The following are generalized methodologies based on standard techniques for similar aromatic compounds.
1. NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterated water (D₂O) is often used for water-soluble compounds like phenolsulfonic acids.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
2. IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹.
-
3. UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water or ethanol). The solvent should be transparent in the UV region of interest.
-
Prepare a series of dilutions from the stock solution to a concentration range that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Use the pure solvent as a reference blank.
-
Scan the sample solutions over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Mandatory Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility of O-Phenolsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of O-Phenolsulfonic acid (also known as 2-hydroxybenzenesulfonic acid). Due to a lack of extensive, publicly available quantitative solubility data, this guide focuses on qualitative solubility, theoretical considerations, and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₆H₆O₄S. It is characterized by a hydroxyl group and a sulfonic acid group attached to a benzene ring in the ortho position. It is a strong acid and is known to be a metabolite of phenol.[1][2][3] This compound and its derivatives are utilized in various applications, including as laboratory reagents, in water analysis, and in the manufacturing of pharmaceuticals.[1][4]
Solubility Profile of this compound
Qualitative Solubility Data
| Solvent Class | Solvent | Solubility Description | Citation |
| Polar Protic | Water | Miscible | [4][5] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | [4][6] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (for the meta-isomer, suggesting potential solubility for the ortho-isomer) | [2] |
Theoretical Considerations for Solubility
The high solubility of this compound in polar protic solvents like water and alcohols can be attributed to its molecular structure. The presence of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups allows for strong hydrogen bonding with these solvents. The sulfonic acid group, in particular, is highly polar and readily ionizes, further enhancing its interaction with polar solvent molecules.
In less polar or nonpolar organic solvents, the solubility is expected to be significantly lower. The high polarity and hydrogen bonding capability of this compound would lead to unfavorable interactions with nonpolar solvent molecules.
Experimental Protocol for Solubility Determination
The following is a generalized, detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely used shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (chemically compatible with the solvent)
-
pH meter (for aqueous solutions)
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification of Solute Concentration:
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula: S ( g/100 mL) = (C × V × DF) / V_initial × 100 Where:
-
C = Concentration of the diluted sample from the calibration curve (g/mL)
-
V = Volume of the volumetric flask (mL)
-
DF = Dilution factor
-
V_initial = Initial volume of the supernatant collected (mL)
-
-
3.3. Diagram of Experimental Workflow
Caption: Workflow for the experimental determination of this compound solubility.
Biological Significance and Signaling Pathways
This compound is recognized as a metabolite in biological systems.[1][2][3] Phenolic compounds, in general, undergo Phase II metabolism where they are conjugated to form more water-soluble compounds for excretion.[7][8] This process often involves sulfation, catalyzed by sulfotransferases.[8]
While the general metabolic fate of phenolic compounds is understood, specific signaling pathways directly involving this compound have not been extensively elucidated in the scientific literature. Research has focused more on the metabolism of xenobiotics and the detoxification pathways of phenolic compounds as a class.[7][8]
4.1. Logical Relationship in Metabolism
The following diagram illustrates the general metabolic relationship of this compound.
Caption: General metabolic pathway of phenol to this compound.
Conclusion
While quantitative solubility data for this compound remains sparse, its qualitative solubility in polar solvents is well-established and can be explained by its chemical structure. For researchers and drug development professionals requiring precise solubility data, direct experimental determination is necessary. The provided protocol offers a robust framework for such investigations. Further research is needed to fully understand the specific biological roles and signaling pathways of this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m-Phenolsulfonic acid | C6H6O4S | CID 11451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1333-39-7 [smolecule.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Human Metabolome Database: Showing metabocard for Phenol sulphate (HMDB0060015) [hmdb.ca]
- 7. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Phenolsulfonic acid safety data sheet and handling precautions
An In-depth Technical Guide to O-Phenolsulfonic Acid: Safety Data and Handling Precautions
Introduction
This compound (2-hydroxybenzenesulfonic acid) is an arenesulfonic acid derived from the sulfonation of phenol.[1] It typically appears as a yellowish liquid that can turn brown upon exposure to air and is soluble in water and alcohol.[2][3][4] This compound serves as a versatile intermediate and catalyst in various industrial processes, including the production of pharmaceuticals, dyes, and metal plating baths.[1] Due to its strong acidic and corrosive nature, a thorough understanding of its safety profile and handling requirements is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
This guide provides a comprehensive overview of the safety data for this compound, detailing its hazards, handling precautions, emergency procedures, and a sample experimental protocol.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is harmful if swallowed and causes severe skin burns and eye damage.[1][5][6] Some classifications also indicate it may be corrosive to metals and is suspected of causing genetic defects.[7][8]
Table 1: GHS Hazard Classification
| Pictogram(s) | Signal Word | Hazard Code | Hazard Statement |
|---|
|
| Danger [3] | H302 | Harmful if swallowed.[1][6] | | | | H314 | Causes severe skin burns and eye damage.[1][5][6] | | | | H318 | Causes serious eye damage.[5] | | | | H290 | May be corrosive to metals.[6][7] | | | | H341 | Suspected of causing genetic defects.[7][8] |
Table 2: Precautionary Statements (P-Statements)
| Category | Code | Statement |
|---|---|---|
| Prevention | P260 | Do not breathe vapors or mist.[5][9] |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. Note that some values are estimates and may vary between sources.
Table 3: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆O₄S[1][3][5] |
| Molecular Weight | 174.17 g/mol [1][2] |
| Appearance | Yellowish liquid, turns brown on exposure to air.[2][3][4] |
| Melting Point | 50°C[1] or 145°C (estimate)[2] |
| Boiling Point | 275.14°C (estimate)[2] |
| Density | 1.33 - 1.6 g/cm³[1][7] |
| Solubility | Miscible with water and alcohol.[3] |
| pKa | -0.60 ± 0.15 (Predicted)[2] |
Toxicological Information
Toxicological data is crucial for assessing the health risks associated with exposure. The available acute toxicity data is presented below.
Table 4: Toxicological Data
| Route | Species | Value |
|---|
| Oral | Rat | LD50: 1,900 mg/kg |
Handling and Storage Precautions
Proper handling and storage procedures are essential to minimize risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[10]
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or splash risks, a chemical-resistant apron is recommended.[10]
-
Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH/MSHA-approved vapor respirator.[10]
Caption: PPE selection workflow for this compound.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[10]
-
Keep containers tightly closed and store locked up.[10]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[11]
-
Use corrosion-resistant containers; avoid metal containers.[7]
Emergency Procedures
First-Aid Measures:
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes, preferably under a safety shower. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting due to the risk of perforation.[10] Have the victim drink one or two glasses of water. Seek immediate medical attention.
Accidental Release Measures: In the event of a spill, follow a structured response to ensure safety and proper cleanup.
Caption: Logical workflow for handling an this compound spill.
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines the steps for safely preparing a 1 M aqueous solution of this compound, assuming it is supplied as a concentrated liquid (e.g., 65% solution).
Materials:
-
This compound (e.g., 65% solution)
-
Deionized water
-
Volumetric flask
-
Glass beaker
-
Graduated cylinder or pipette
-
Stir bar and stir plate
-
Appropriate PPE (fume hood, safety goggles, face shield, lab coat, chemical-resistant gloves)
Methodology:
-
Preparation and PPE: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE, including double gloves, a lab coat, and a face shield over safety goggles.
-
Calculation: Calculate the required volume of the stock this compound solution. For a 1 M solution in 100 mL, the calculation would account for the stock concentration (e.g., 65%) and density (e.g., 1.33 g/mL).
-
Water Measurement: Measure approximately 50 mL of deionized water into a beaker rated for the final volume (e.g., 250 mL). Place the beaker on a magnetic stir plate and add a stir bar.
-
Acid Measurement: In the fume hood, carefully measure the calculated volume of the concentrated this compound using a graduated cylinder or pipette.
-
Dilution: Always add acid to water, never the other way around. Slowly and carefully add the measured this compound to the stirring water in the beaker. The reaction is exothermic, and adding water to acid can cause dangerous boiling and splashing.
-
Transfer: Once the acid is fully added and the solution has cooled to near room temperature, carefully transfer it to the final volumetric flask.
-
Final Volume Adjustment: Rinse the beaker with small amounts of deionized water and add the rinsate to the volumetric flask. Continue to add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Cap the volumetric flask securely and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with the chemical name ("1 M this compound"), concentration, date, and your initials. Store according to the guidelines in Section 5.
-
Cleanup: Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container. Clean all non-disposable equipment thoroughly. Wash hands after removing gloves.
References
- 1. PHENOLSULFONIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Buy this compound | 1333-39-7 [smolecule.com]
- 4. PHENOLSULFONIC ACID, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydroxybenzenesulfonic acid | C6H8O4S | CID 15619088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. moellerchemie.com [moellerchemie.com]
- 9. echemi.com [echemi.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Theoretical Insights into the Reaction Mechanisms of O-Phenolsulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core reaction mechanisms of O-Phenolsulfonic acid, providing a comprehensive overview of its formation via sulfonation and its reversion through desulfonation. This document synthesizes key theoretical principles with experimental data to offer a detailed understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, also known as 2-hydroxybenzenesulfonic acid, is an aromatic sulfonic acid with significant applications in organic synthesis and materials science. Its reactivity is governed by the interplay of the hydroxyl (-OH) and sulfonic acid (-SO₃H) functional groups on the benzene ring. Understanding the mechanisms of its formation and cleavage is crucial for controlling reaction outcomes and designing novel synthetic pathways.
The Sulfonation of Phenol: Formation of this compound
The primary route to this compound is the electrophilic aromatic substitution reaction of phenol with a sulfonating agent, typically concentrated sulfuric acid. The regioselectivity of this reaction is highly dependent on the reaction conditions, exhibiting a classic example of kinetic versus thermodynamic control.
Reaction Mechanism
The sulfonation of phenol proceeds through the attack of an electrophile, sulfur trioxide (SO₃) or its protonated form, on the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group.
Workflow of Phenol Sulfonation
Caption: General workflow of the sulfonation of phenol leading to ortho and para isomers.
Kinetic and Thermodynamic Control
The formation of this compound as the major product is favored under kinetic control , which is achieved at lower reaction temperatures (around 25-30°C). At these temperatures, the proximity of the hydroxyl group is thought to stabilize the transition state leading to the ortho-isomer, resulting in a lower activation energy compared to the para-attack.
Conversely, at higher temperatures (around 100°C), the reaction is under thermodynamic control , and the more stable para-isomer, p-phenolsulfonic acid, is the predominant product. The para-isomer is sterically less hindered and therefore thermodynamically more stable. The reversibility of the sulfonation reaction allows for the isomerization of the initially formed ortho-product to the more stable para-product at elevated temperatures.[1][2]
Quantitative Data on Phenol Sulfonation
The following table summarizes key quantitative data for the sulfonation of phenol.
| Parameter | Value | Conditions |
| Activation Energy (Ea) | ||
| ortho-Sulfonation | 8.17 kJ/mol | Concentrated H₂SO₄[3] |
| para-Sulfonation | 69.35 kJ/mol | Concentrated H₂SO₄[3] |
| Rate Constants (k) | ||
| k₁ (ortho-formation) | 5.74 x 10³ | |
| k₋₁ (ortho-desulfonation) | 6.95 x 10³ | |
| k₂ (para-formation) | 1.43 x 10¹⁰ | |
| k₋₂ (para-desulfonation) | 0.05 x 10³ |
Experimental Protocol: Synthesis of this compound (Kinetic Control)
Objective: To synthesize this compound as the major product.
Materials:
-
Phenol
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Place a known amount of phenol in the round-bottom flask and cool it in an ice bath.
-
Slowly add an equimolar amount of concentrated sulfuric acid dropwise from the dropping funnel while stirring continuously.
-
Maintain the reaction temperature at or below 30°C to favor the formation of the ortho-isomer.
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
The resulting product will be a mixture of primarily this compound with some p-phenolsulfonic acid.
Work-up and Purification:
-
The reaction mixture can be carefully poured onto crushed ice to quench the reaction.
-
Separation of the ortho and para isomers can be achieved by fractional crystallization or chromatographic methods.
The Desulfonation of this compound
Desulfonation is the reverse of the sulfonation reaction and involves the removal of the sulfonic acid group. This reaction is an electrophilic aromatic substitution where a proton acts as the electrophile, displacing the SO₃H⁺ group. The desulfonation of phenolsulfonic acids is generally achieved by heating the sulfonic acid in the presence of a dilute acid.
Reaction Mechanism
The mechanism of desulfonation is the microscopic reverse of sulfonation. The sulfonic acid is protonated, followed by the loss of sulfur trioxide and regeneration of the aromatic ring.
Logical Flow of Desulfonation
References
Quantum Chemical Calculations for Phenolsulfonic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of the ortho-, meta-, and para-isomers of phenolsulfonic acid. As a molecule with significant industrial and pharmaceutical relevance, understanding the nuanced differences between its isomers at a molecular level is crucial for applications ranging from catalyst design to drug development. This document outlines the theoretical methodologies, presents comparative data, and provides a logical workflow for performing such computational studies.
Introduction to Phenolsulfonic Acid Isomers
Phenolsulfonic acid (C₆H₆O₄S) is an aromatic organic compound that exists in three isomeric forms: ortho-phenolsulfonic acid (2-hydroxybenzenesulfonic acid), meta-phenolsulfonic acid (3-hydroxybenzenesulfonic acid), and para-phenolsulfonic acid (4-hydroxybenzenesulfonic acid). The position of the sulfonic acid group (-SO₃H) relative to the hydroxyl group (-OH) on the benzene ring dictates the physical and chemical properties of each isomer, influencing their reactivity, acidity, and biological interactions.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate and predict these properties with high accuracy. By solving the Schrödinger equation for the molecule's electronic structure, we can obtain a wealth of information, including optimized molecular geometries, vibrational frequencies, electronic properties like HOMO-LUMO gaps, and thermodynamic parameters.
Methodologies for Quantum Chemical Calculations
A typical computational study of the phenolsulfonic acid isomers involves several key steps, from initial structure preparation to detailed analysis of the calculated properties.
Computational Protocol
A robust and reliable computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard workflow for the quantum chemical analysis of phenolsulfonic acid isomers.
Experimental Protocols:
-
Molecular Structure Generation: The initial 3D coordinates of the ortho-, meta-, and para-phenolsulfonic acid isomers are generated using a molecular builder and editor.
-
Geometry Optimization: The initial structures are then optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set. A common choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost. The optimization is considered complete when the forces on each atom and the total energy change between successive steps fall below a predefined threshold.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometries to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Data Analysis and Visualization: The output files from the calculations are analyzed to extract the desired quantitative data. Molecular visualization software is used to view the optimized geometries, molecular orbitals, and vibrational modes.
A visual representation of this workflow is provided in the diagram below.
O-Phenolsulfonic Acid: A Comprehensive Technical Guide on Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular structure and bonding of o-phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the compound's synthesis, structural characteristics, and physicochemical properties. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of key chemical processes to facilitate a thorough understanding of this important chemical intermediate.
Introduction
This compound (Figure 1) is an aromatic organic compound with the chemical formula C₆H₆O₄S.[1][2] It consists of a phenol ring substituted with a sulfonic acid group at the ortho position. This substitution pattern confers specific chemical and physical properties that make it a valuable intermediate in various industrial applications, including the synthesis of pharmaceuticals, dyes, and specialized polymers.[1] The proximity of the hydroxyl and sulfonic acid groups leads to intramolecular interactions that influence its acidity, reactivity, and spectral characteristics. A precise understanding of its molecular structure and bonding is therefore crucial for its effective utilization in research and development.
Figure 1. 2D and 3D structures of this compound.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a benzene ring with hydroxyl (-OH) and sulfonic acid (-SO₃H) groups attached to adjacent carbon atoms. This arrangement allows for potential intramolecular hydrogen bonding between the two functional groups, which can influence the molecule's conformation and reactivity.
Bond Lengths and Angles
| Bond/Angle | Parameter | Value |
| Bond Lengths | S=O | ~1.43 Å |
| S-C | ~1.77 Å | |
| C-C (aromatic) | ~1.39 Å | |
| C-O (hydroxyl) | ~1.36 Å | |
| Bond Angles | O=S=O | ~120° |
| O=S-C | ~107° | |
| C-S-C | ~105° | |
| C-C-O (hydroxyl) | ~119° |
Table 1. Approximated bond lengths and angles for this compound based on related structures.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 2.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₄S | [2] |
| Molecular Weight | 174.18 g/mol | [2] |
| IUPAC Name | 2-hydroxybenzenesulfonic acid | [2] |
| CAS Number | 609-46-1 | [2] |
| Appearance | Yellowish liquid, turns brown on exposure to air | [5] |
| Solubility | Soluble in alcohol | [5] |
| pKa (Sulfonic Acid Group) | -0.60 ± 0.15 (Predicted) | [5] |
Table 2. Physicochemical properties of this compound.
Experimental Protocols
Synthesis of this compound (Kinetic Control)
The synthesis of this compound is typically achieved through the electrophilic sulfonation of phenol with concentrated sulfuric acid. The ortho isomer is the kinetically favored product at lower temperatures.[1]
Experimental Workflow:
Caption: Synthesis workflow for this compound.
Materials:
-
Phenol (94 g)
-
Concentrated sulfuric acid (98 g)
-
Ice bath
-
Three-neck flask equipped with a mechanical stirrer, thermometer, and condenser
Procedure:
-
In a three-neck flask, add 94 g of phenol.
-
Cool the flask in an ice bath to maintain a low temperature (around 280 K).
-
Slowly add 98 g of concentrated sulfuric acid to the phenol with constant stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, continue stirring the mixture at a low temperature for several hours to favor the formation of the ortho isomer.[1]
-
The resulting product will be a mixture of o- and p-phenolsulfonic acid, with the ortho isomer as the major component.
Separation and Purification of this compound
The separation of o- and p-phenolsulfonic acid isomers can be challenging.[6] Techniques such as fractional crystallization or high-performance liquid chromatography (HPLC) can be employed.
Protocol for Separation via Fractional Crystallization (General Approach):
-
Dissolve the isomeric mixture in a minimum amount of hot water.
-
Allow the solution to cool slowly. The p-isomer is generally less soluble and will crystallize out first.
-
Filter the crystals of the p-isomer.
-
The mother liquor will be enriched with the o-isomer. Further concentration and cooling can lead to the crystallization of this compound. Multiple recrystallization steps may be necessary to achieve high purity.
Protocol for Separation via HPLC (General Approach):
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A mixture of water (with a small amount of acid, e.g., trifluoroacetic acid) and a polar organic solvent like methanol or acetonitrile. The gradient and composition will need to be optimized.
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., around 280 nm).
Spectroscopic Analysis
Sample Preparation:
-
FTIR: A thin film of the purified liquid sample can be prepared between two KBr plates.
-
NMR: Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Instrumentation Parameters:
-
FTIR: A standard mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ is typically used.
-
NMR: A 400 MHz or higher field spectrometer is recommended for better resolution.
Spectroscopic Data and Interpretation
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, sulfonic acid, and aromatic functional groups. The expected peak assignments are summarized in Table 3.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3000 - 2500 (broad) | O-H stretch | Sulfonic acid -OH |
| ~3030 | C-H stretch | Aromatic C-H |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| ~1350 and ~1175 | S=O asymmetric and symmetric stretch | Sulfonic acid |
| ~1225 | C-O stretch | Phenolic C-O |
| ~1030 | S-O stretch | Sulfonic acid |
Table 3. Predicted FTIR peak assignments for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The predicted chemical shifts are presented in Tables 4 and 5.
Logical Relationship for NMR Chemical Shifts:
Caption: Factors influencing NMR chemical shifts.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.0 - 7.2 | d | ~8 |
| H-4 | 7.4 - 7.6 | t | ~8 |
| H-5 | 6.9 - 7.1 | t | ~8 |
| H-6 | 7.7 - 7.9 | d | ~8 |
| -OH | Variable (broad) | s | - |
| -SO₃H | Variable (broad) | s | - |
Table 4. Predicted ¹H NMR data for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-OH) | 155 - 160 |
| C-2 (-SO₃H) | 125 - 130 |
| C-3 | 115 - 120 |
| C-4 | 130 - 135 |
| C-5 | 120 - 125 |
| C-6 | 130 - 135 |
Table 5. Predicted ¹³C NMR data for this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. While experimental data for some structural parameters remain elusive, the information compiled from related compounds and predictive models offers a solid foundation for researchers and professionals working with this molecule. The provided experimental protocols for synthesis and analysis, though general, serve as a starting point for laboratory work. Further research to obtain a complete set of experimental data for pure this compound is encouraged to refine our understanding of this versatile chemical intermediate.
References
- 1. Buy this compound | 1333-39-7 [smolecule.com]
- 2. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
Thermochemical Profile of O-Phenolsulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid, is an aromatic organic compound with significant applications in various fields, including pharmaceuticals, water analysis, and as a catalyst in organic synthesis.[1] Its chemical behavior and reactivity are intrinsically linked to its thermochemical properties. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details established experimental and computational methodologies for its determination, and presents a logical workflow for acquiring these crucial parameters.
It is important to note that while extensive thermochemical data is available for its isomer, p-phenolsulfonic acid, specific experimental values for the standard enthalpy of formation, Gibbs free energy of formation, standard entropy, and heat capacity of this compound are not readily found in publicly accessible literature. This guide, therefore, emphasizes the established protocols for determining these values.
Synthesis and Isomeric Considerations
The sulfonation of phenol to produce phenolsulfonic acid is a classic example of a reaction under kinetic versus thermodynamic control. At lower temperatures, the reaction is kinetically controlled, favoring the formation of the ortho-isomer, this compound.[1][2] As the temperature increases, the reaction becomes thermodynamically controlled, leading to the more stable para-isomer, p-phenolsulfonic acid, as the major product.[2] This difference in stability between the two isomers underscores the importance of obtaining specific thermochemical data for the ortho-isomer to accurately model its behavior.
Thermochemical Data
Due to the limited availability of direct experimental data for this compound, this section outlines the key thermochemical parameters of interest and provides data for the closely related p-phenolsulfonic acid for comparative purposes, alongside general properties of the ortho-isomer.
Table 1: General Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-hydroxybenzenesulfonic acid | [3] |
| CAS Number | 609-46-1 | [3] |
| Molecular Formula | C6H6O4S | [3] |
| Molecular Weight | 174.18 g/mol | [3] |
| Appearance | Yellowish liquid, turns brown on exposure to air | [4] |
| Solubility | Soluble in alcohol | [4] |
Table 2: Thermochemical Data for the Dissociation of p-Phenolsulfonic Acid at 25 °C
| Parameter | Value | Unit |
| Change in Gibbs Free Energy (ΔG°) | 12,351 | cal/mol |
| Change in Enthalpy (ΔH°) | 4,036 | cal/mol |
| Change in Entropy (ΔS°) | -27.9 | cal/(deg·mol) |
| Change in Heat Capacity (ΔCp°) | -33 | cal/(deg·mol) |
| Source: NIST Technical Series Publications[5] |
Experimental Protocols for Thermochemical Data Determination
The following are detailed methodologies for the experimental determination of key thermochemical properties of organic compounds like this compound.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is typically determined using combustion calorimetry .[6][7]
Methodology: Static Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb. For sulfur-containing compounds, a rotating-bomb calorimeter is often required to ensure complete combustion and dissolution of sulfur oxides in the bomb solution.[8]
-
Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is typically added to the bomb to saturate the atmosphere and ensure that the final products are in their standard states.
-
Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container filled with a precisely measured quantity of water. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the calorimeter system is recorded before, during, and after the combustion reaction until a steady final temperature is reached.
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature change of the calorimeter system and the previously determined heat capacity of the calorimeter (the calorimeter constant).
-
Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb. For sulfur-containing compounds, corrections for the formation of sulfuric acid are also necessary.
-
Calculation of ΔHf°: The standard enthalpy of combustion (ΔHc°) is calculated from the corrected heat of combustion. The standard enthalpy of formation is then derived using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).
Entropy (S°) and Heat Capacity (Cp)
Adiabatic Calorimetry is a primary method for determining the heat capacity of a substance as a function of temperature. The standard entropy can then be calculated from this data.
Methodology: Adiabatic Heat-Capacity Calorimetry
-
Sample Preparation: A known mass of the purified this compound is sealed in a sample container within the calorimeter.
-
Calorimeter System: The calorimeter is designed to be adiabatically shielded, meaning there is no heat exchange with the surroundings. This is typically achieved using concentric vacuum jackets and temperature-controlled shields.
-
Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured with a high-precision thermometer.
-
Data Acquisition: The heat capacity is determined at a series of temperatures by measuring the energy required to produce a small temperature increment.
-
Calculation of Entropy: The standard entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from near absolute zero up to that temperature, using the third law of thermodynamics. This requires measurements of the heat capacity of both the solid and liquid phases, as well as the enthalpy of fusion.
Differential Scanning Calorimetry (DSC) can also be used to measure heat capacity and enthalpies of phase transitions.[9][10]
Computational Methodologies
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-level ab initio and density functional theory (DFT) methods can yield accurate results.
Quantum Chemical Calculations
Methodology: Gaussian and similar software packages [11][12][13]
-
Molecular Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This calculation confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and vibrational frequencies.
-
Thermochemical Analysis: The results of the frequency calculation are used to compute the translational, rotational, and vibrational partition functions. From these partition functions, the following thermochemical properties are calculated at a specified temperature (usually 298.15 K) and pressure (1 atm):
-
Standard Enthalpy of Formation (ΔHf°): Calculated using atomization energies or isodesmic reactions, which involve well-characterized reference compounds to cancel out systematic errors in the calculations.
-
Standard Entropy (S°): Calculated from the statistical mechanics formulas for translational, rotational, and vibrational contributions.
-
Heat Capacity (Cp): Also derived from the partition functions.
-
Gibbs Free Energy of Formation (ΔGf°): Calculated from the relationship ΔGf° = ΔHf° - TΔSf°.
-
Common high-accuracy composite methods for thermochemical calculations include:
-
Gaussian-n (G3, G4) theories
-
Complete Basis Set (CBS) methods (e.g., CBS-QB3)
These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a high level of accuracy.[14]
Workflow for Thermochemical Data Acquisition
The following diagram illustrates the logical workflow for obtaining the thermochemical data for this compound, encompassing both experimental and computational approaches.
Caption: Workflow for obtaining thermochemical data for this compound.
Conclusion
While direct experimental thermochemical data for this compound remains elusive in the current literature, established experimental and computational methodologies provide robust pathways for its determination. For researchers and professionals in drug development and other scientific fields, understanding these protocols is crucial for accurately modeling the behavior of this important compound. The application of high-level computational chemistry, in particular, offers a viable and increasingly accurate alternative to experimental measurements for obtaining a complete thermochemical profile of this compound.
References
- 1. Buy this compound | 1333-39-7 [smolecule.com]
- 2. organic chemistry - Why does this compound become p-phenolsulfonic acid in high temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gaussian.com [gaussian.com]
- 12. gaussian.com [gaussian.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preparation of O-Phenolsulfonic Acid and Its Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) and its corresponding salts are valuable compounds in various chemical and pharmaceutical applications. Their utility stems from the presence of both a phenolic hydroxyl group and a strongly acidic sulfonic acid group on the aromatic ring. This guide provides a comprehensive overview of the synthesis of this compound and its common salts, focusing on detailed experimental protocols, quantitative data, and reaction pathways to aid researchers in their practical applications.
Preparation of this compound
The primary industrial method for the synthesis of phenolsulfonic acid is the direct sulfonation of phenol using concentrated sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of ortho and para isomers. The regioselectivity of the reaction is highly dependent on the reaction temperature.
Reaction Kinetics and Isomer Distribution
The sulfonation of phenol is a reversible reaction. At lower temperatures, the formation of the ortho-isomer, this compound, is kinetically favored. This is attributed to the lower activation energy for the ortho-position attack. As the temperature increases, the reaction equilibrium shifts, and the thermodynamically more stable para-isomer, p-phenolsulfonic acid, becomes the predominant product.
| Reaction Temperature | Major Product | Typical Yield | Minor Product |
| 25-30°C (298-303 K) | This compound | 76-82% | p-Phenolsulfonic Acid |
| 100°C (373 K) | p-Phenolsulfonic Acid | >90% | This compound |
Experimental Protocol: Synthesis of this compound
This protocol is optimized for the preferential synthesis of the ortho-isomer.
Materials:
-
Phenol (C₆H₅OH)
-
Concentrated Sulfuric Acid (98% H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask with a thermometer inlet
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and a thermometer, place 1 mole of phenol.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add 1.05 moles of concentrated sulfuric acid to the phenol with continuous stirring. The addition should be dropwise to ensure the temperature of the reaction mixture does not exceed 30°C.
-
After the complete addition of sulfuric acid, continue stirring the mixture at 25-30°C for at least 4 hours to ensure the reaction goes to completion.
-
The resulting product is a mixture of this compound and p-phenolsulfonic acid, with the ortho isomer being the major component.
Purification: Separation of Ortho and Para Isomers
The separation of o- and p-phenolsulfonic acid isomers is crucial for obtaining a pure product. Fractional crystallization is a common and effective method for this separation on a preparative scale, exploiting the differences in the solubility of the isomers or their salts.
Experimental Protocol: Fractional Crystallization
-
The crude mixture of phenolsulfonic acid isomers is dissolved in a minimum amount of hot water.
-
The solution is allowed to cool slowly to room temperature. The p-phenolsulfonic acid, being less soluble, will crystallize out first.
-
The crystals of p-phenolsulfonic acid are removed by filtration.
-
The mother liquor, now enriched with this compound, is further concentrated by evaporation of the solvent.
-
Upon cooling the concentrated solution, crystals of this compound will precipitate.
-
The this compound crystals are collected by filtration and can be further purified by recrystallization from water.
Preparation of this compound Salts
The acidic nature of the sulfonic acid group allows for the straightforward preparation of various salts through neutralization reactions with appropriate bases.
General Neutralization Reaction
The general reaction for the formation of a salt of this compound is as follows:
HO-C₆H₄-SO₃H + B → HO-C₆H₄-SO₃⁻M⁺ + H₂O (or other byproducts)
Where 'B' is a base and 'M⁺' is the corresponding cation.
Experimental Protocols for Salt Preparation
1. Preparation of Sodium O-Phenolsulfonate
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Water
-
pH indicator or pH meter
Procedure using Sodium Hydroxide:
-
Dissolve a known quantity of this compound in water.
-
Slowly add a stoichiometric amount of a standard sodium hydroxide solution with constant stirring.
-
Monitor the pH of the solution. The neutralization is complete when the pH reaches 7.
-
The resulting solution of sodium o-phenolsulfonate can be used as is, or the salt can be isolated by evaporating the water. For anhydrous salt, the hydrated product can be heated to between 140°C and 200°C in an inert atmosphere.[1]
Procedure using Sodium Carbonate:
-
Dissolve this compound in water.
-
Gradually add a stoichiometric amount of sodium carbonate. Effervescence (release of CO₂) will be observed.
-
Continue adding sodium carbonate until the effervescence ceases and the pH of the solution is neutral.
-
The sodium o-phenolsulfonate can be isolated by evaporation of the water.
| Reactant | Molar Ratio (Acid:Base) | Product |
| This compound : Sodium Hydroxide | 1 : 1 | Sodium O-Phenolsulfonate |
| This compound : Sodium Carbonate | 2 : 1 | Sodium O-Phenolsulfonate |
2. Preparation of Potassium O-Phenolsulfonate
The procedure is analogous to the preparation of the sodium salt, using potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) as the base.
3. Preparation of Calcium O-Phenolsulfonate
Materials:
-
Phenolsulfonic acid (mixture of isomers or purified o-isomer)
-
Calcium hydroxide (Ca(OH)₂)
-
Water
Procedure:
-
To the crude phenolsulfonic acid reaction mixture, add water to dilute the solution.
-
Slowly add a slurry of calcium hydroxide in water with vigorous stirring.
-
The addition is continued until the solution is neutralized. Calcium sulfate, a byproduct from the excess sulfuric acid, will precipitate.
-
Heat the mixture to about 95°C for a couple of hours to ensure complete reaction.
-
Filter off the precipitated calcium sulfate.
-
The filtrate, an aqueous solution of calcium phenolsulfonate, can be concentrated to obtain the solid salt.
Diagrams
References
Methodological & Application
Application Notes and Protocols: O-Phenolsulfonic Acid as a Brønsted Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phenolsulfonic acid is a strong Brønsted acid that serves as an effective and versatile catalyst in a variety of organic transformations. Its acidic proton, donated by the sulfonic acid group, facilitates numerous reactions, including condensations and esterifications. This application note provides an overview of the utility of this compound in organic synthesis, complete with detailed experimental protocols for key reactions and quantitative data to guide researchers in its application. The use of this compound offers a valuable alternative to other strong acid catalysts, often with the advantages of being a solid, non-volatile, and highly acidic catalyst.
Synthesis of this compound
A common method for the preparation of this compound is the direct sulfonation of phenol with sulfuric acid under controlled temperature conditions.[1] At lower temperatures, the ortho isomer is the kinetically favored product.[1]
Protocol: Synthesis of this compound
-
In a flask equipped with a stirrer and a cooling bath, place 1 mole of phenol.
-
Slowly add 1.1 moles of concentrated sulfuric acid to the phenol while maintaining the temperature below 25 °C.
-
Stir the mixture at this temperature for several hours until the reaction is complete (monitoring by techniques such as TLC or HPLC is recommended).
-
Upon completion, the reaction mixture can be carefully poured onto ice to precipitate the product.
-
The crude this compound can be purified by recrystallization.
Applications in Organic Synthesis
Esterification of Carboxylic Acids
This compound is an effective catalyst for the esterification of carboxylic acids with alcohols. The strong acidity of the sulfonic acid group protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. A patent describes the in-situ formation of phenolsulfonic acid from phenol and sulfuric acid to catalyze the esterification of phenols with carboxylic acids, suggesting its utility in this transformation.[2]
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid (1.0 equiv), the alcohol (1.2-2.0 equiv), and this compound (1-5 mol%).
-
Add a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected or the reaction is complete as indicated by TLC or GC analysis.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst and any unreacted carboxylic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Time (h) | Yield (%) |
| Acetic Acid | 4-t-octylphenol | 1.8 (in situ from H₂SO₄) | 2 | 60 |
| Acetic Acid | 4-t-octylphenol | 1.8 (in situ from H₂SO₄) | 4 | 74 |
Esterification Reaction Workflow
References
Application Notes and Protocols for the Use of O-Phenolsulfonic Acid in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phenolsulfonic acid is a strong organic acid that serves as an effective catalyst in Fischer esterification reactions. Its utility is particularly noted in reactions involving the esterification of phenols and in the synthesis of various esters from carboxylic acids and alcohols. As a Brønsted-Lowry acid, the sulfonic acid group readily donates a proton, facilitating the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid.[1] This document provides detailed application notes and protocols for the use of this compound and its derivatives as catalysts in esterification reactions, targeting researchers, scientists, and professionals in drug development.
Catalytic Applications
This compound can be utilized in two primary forms for esterification catalysis:
-
Homogeneous Catalyst: Used directly in its soluble form to catalyze liquid-phase reactions.
-
Heterogeneous Catalyst: Employed as a phenolsulfonic acid-formaldehyde (PSF) resin, which provides the advantages of easy separation and reusability.[2]
This document will focus on both applications, providing protocols for each.
Data Presentation: Quantitative Analysis of Esterification Reactions
The following tables summarize quantitative data from representative esterification reactions catalyzed by phenolsulfonic acid.
Table 1: Esterification of t-Octylphenol with Acetic Acid using in-situ generated Phenolsulfonic Acid [3]
| Molar Ratio (Acetic Acid:Phenol) | Catalyst (mol % H₂SO₄) | Reaction Time (hours) | Yield (%) |
| 2:1 | 1.8 | 2 | 60 |
| 2.5:1 | 1.8 | 4 | 74 |
| 2.5:1 | 1.8 | 7 | 81 |
Note: In this case, phenolsulfonic acid is believed to be the true active catalyst, formed in-situ from the reaction of sulfuric acid with the phenol reactant.[3]
Table 2: Esterification of Oleic Acid with various Alcohols using Phenolsulfonic Acid-Formaldehyde (PSF) Resin [2]
| Alcohol | Catalyst (mol %) | Temperature (°C) | Reaction Time (hours) | Conversion (%) |
| 2-Ethylhexanol | 1.4 | 90 | 6 | ~100 |
| Various Alcohols | 1.4 | 30-90 | Not Specified | Up to 100 |
Note: The PSF resin demonstrates high catalytic activity without the need for water removal.[2]
Experimental Protocols
Protocol 1: Homogeneous Catalysis - Esterification of a Phenol with a Carboxylic Acid
This protocol is adapted from a patented procedure for the synthesis of t-octylphenyl acetate where phenolsulfonic acid is generated in-situ.[3]
Materials:
-
4-t-Octylphenol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-t-octylphenol (0.5 mole), acetic acid (1.25 moles, representing a 2.5:1 molar ratio), and toluene.
-
Slowly add concentrated sulfuric acid (1.8 mol % based on the phenol). The sulfuric acid will react with the phenol to form the active phenolsulfonic acid catalyst in situ.[3]
-
Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction can be monitored for completion by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (e.g., 4 hours for approximately 74% yield), allow the reaction mixture to cool to room temperature.[3]
-
Transfer the mixture to a separatory funnel and wash with water to remove any remaining acid catalyst and unreacted acetic acid.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude t-octylphenyl acetate.
-
The product can be further purified by vacuum distillation if required.
Protocol 2: Heterogeneous Catalysis - Esterification of a Fatty Acid with an Alcohol using PSF Resin
This protocol is based on the use of a porous phenolsulfonic acid-formaldehyde (PSF) resin for the esterification of oleic acid.[2]
Materials:
-
Oleic Acid
-
2-Ethylhexanol
-
Phenolsulfonic acid-formaldehyde (PSF) resin (1.4 mol%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine oleic acid (10 mmol) and 2-ethylhexanol (1.2 equivalents, 12 mmol).
-
Add the PSF resin catalyst (1.4 mol%).
-
Heat the reaction mixture to 90°C with stirring. No solvent or water removal apparatus is necessary.[2]
-
Maintain the reaction at 90°C for 6 hours to achieve near-complete conversion.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid PSF resin catalyst can be recovered by simple filtration.
-
The liquid product, the corresponding ester, can be purified by removing the excess alcohol under reduced pressure.
-
The recovered PSF resin can be washed and reused for subsequent reactions. The catalyst has been shown to be reusable up to 30 times without a significant loss of activity.[2]
Mandatory Visualizations
Fischer Esterification Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Fischer esterification of a carboxylic acid with an alcohol, catalyzed by this compound. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[4][5][6][7]
Caption: Catalytic cycle of this compound in Fischer esterification.
Experimental Workflow for Homogeneous Esterification
The following diagram outlines the general workflow for the esterification of a phenol using this compound generated in-situ.
Caption: Workflow for homogeneous esterification with in-situ catalyst.
Conclusion
This compound and its resin-based derivatives are versatile and effective catalysts for a range of esterification reactions. The choice between a homogeneous and heterogeneous system depends on the specific requirements of the synthesis, such as the nature of the reactants and the desired ease of catalyst recovery. The provided protocols offer a starting point for researchers to develop optimized procedures for their specific applications in organic synthesis and drug development.
References
- 1. Buy this compound | 1333-39-7 [smolecule.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols: O-Phenolsulfonic Acid Catalyzed Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phenolsulfonic acid, a strong Brønsted acid, serves as an effective catalyst in a variety of condensation reactions.[1] Its acidic proton, donated from the sulfonic acid group, facilitates key transformations in organic synthesis, particularly in the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for three significant condensation reactions catalyzed by this compound: the synthesis of bisphenols, the Pechmann condensation for coumarin synthesis, and the formation of phenolsulfonic acid-formaldehyde resins.
These reactions are pivotal in the synthesis of a wide range of commercially and pharmaceutically important molecules. Bisphenols are fundamental monomers for polymers like polycarbonates and epoxy resins. Coumarins exhibit a broad spectrum of biological activities and are scaffolds for many drug molecules. Phenolic resins are widely used as adhesives, coatings, and molding compounds. The use of this compound as a catalyst in these reactions offers a homogeneous and often milder alternative to other strong mineral acids.
Synthesis of Bisphenols
This compound catalyzes the condensation of phenols with aldehydes or ketones to produce bisphenols. A prominent example is the synthesis of bisphenol F (BPF) from the reaction of phenol and formaldehyde.
General Reaction Mechanism
The reaction proceeds through the protonation of the carbonyl oxygen of the aldehyde or ketone by this compound, which enhances its electrophilicity. This is followed by electrophilic aromatic substitution of the phenol at the ortho and para positions to the hydroxyl group, forming a hydroxymethylphenol intermediate. A second molecule of phenol then reacts with the protonated intermediate, followed by dehydration to yield the bisphenol product.
Experimental Protocol: Synthesis of Bisphenol F (Adapted from a similar sulfonic acid catalyzed procedure)
This protocol is adapted for a laboratory scale synthesis of 4,4'-dihydroxydiphenylmethane (bisphenol F) using a sulfonic acid catalyst.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
This compound (or p-Toluenesulfonic acid as a close alternative)[2]
-
Toluene
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenol, this compound, and phosphoric acid in a molar ratio of approximately 4-5:1:0.5-1 (Phenol:Phosphoric Acid:Sulfonic Acid).[2]
-
Add toluene as a solvent.
-
Heat the mixture to 60 °C with stirring until a homogeneous solution is obtained.
-
Slowly add a 37% aqueous solution of formaldehyde to the reaction mixture.
-
Increase the temperature to 80-120 °C and reflux for 5 to 24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Allow the layers to separate. The aqueous layer contains the acid catalyst, and the organic layer contains the crude product.
-
Wash the organic layer with deionized water until the washings are neutral.
-
Remove the toluene and any unreacted phenol by rotary evaporation and subsequent vacuum distillation.
-
The remaining crude product can be purified by recrystallization from toluene to obtain pure 4,4'-dihydroxydiphenylmethane.[2]
Quantitative Data for Bisphenol Synthesis
| Bisphenol Type | Aldehyde/Ketone | Catalyst System | Phenol:Aldehyde Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bisphenol F | Formaldehyde | Sulfonic Acid / Phosphoric Acid | 4-5 : 1 | 80-120 | 5-24 | Not specified | [2] |
| Bisphenol A | Acetone | Acid Catalyst | 4-12 : 1 | Not specified | Not specified | Not specified |
Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a classic method for the synthesis of coumarins, which involves the reaction of a phenol with a β-keto ester under acidic conditions. This compound is an effective catalyst for this transformation. A well-studied example is the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.
General Reaction Mechanism
The mechanism involves the this compound-catalyzed transesterification of the phenol with the β-keto ester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts acylation type step). The final step is a dehydration to form the coumarin ring system.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
This compound (or concentrated Sulfuric Acid)[3]
-
Ethanol (95%)
-
Ice
Equipment:
-
Conical flask or round-bottom flask
-
Magnetic stirrer
-
Water bath or heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 100 mL conical flask, place 5.5 g (0.05 mol) of resorcinol and 6.4 mL of ethyl acetoacetate.[3]
-
Carefully add 50 mL of concentrated sulfuric acid (or an equivalent amount of this compound) to the flask while cooling in an ice bath to maintain the temperature below 10 °C.
-
Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours, or heat the mixture gently in a water bath for 2 hours.
-
Pour the reaction mixture slowly with stirring into a beaker containing crushed ice.
-
A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain pure, white crystals of 7-hydroxy-4-methylcoumarin.
-
Dry the purified product and determine the yield and melting point.
Quantitative Data for Pechmann Condensation
| Phenol | β-Keto Ester | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | Sulfuric Acid | <10 then RT | 18-24 h | 49 | [3] |
| Resorcinol | Ethyl acetoacetate | Sulfuric Acid | Not specified | 2 h | Not specified | |
| Resorcinol | Methyl acetoacetate | Diatomite supported Sulfuric Acid/Tosic Acid | 90 | 3 h | 92 | [4] |
| Resorcinol | Methyl acetoacetate | Diatomite supported Sulfuric Acid/Tosic Acid | 120 | 2 h | 88.5 | [4] |
Formation of Phenolsulfonic Acid-Formaldehyde Resins
Phenolsulfonic acid can undergo condensation polymerization with formaldehyde to form resins. These resins possess ion-exchange properties and are used as dispersing agents and drying aids. The sulfonic acid groups provide hydrophilicity and functionality to the polymer backbone.
General Reaction Workflow
The synthesis typically involves the reaction of phenolsulfonic acid with formaldehyde in an acidic medium, often with heating. The molar ratio of the reactants and the reaction temperature are critical parameters that control the degree of cross-linking and the final properties of the resin.
Experimental Protocol: Preparation of a Phenolsulfonic Acid-Formaldehyde Resin
Materials:
-
p-Phenolsulfonic acid
-
Formaldehyde (30-37% aqueous solution)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To 350 parts by weight of p-phenolsulfonic acid in a reaction flask, add 80 parts of a 30% aqueous formaldehyde solution with stirring.
-
Heat the mixture to 55-65 °C.
-
After the initial reaction, increase the temperature to approximately 100 °C and continue heating for about 30 minutes.
-
Cool the mixture to 80 °C and add an additional 120 parts by weight of the formaldehyde solution.
-
Heat the mixture at 90 °C until a resinous mass is formed.
-
The resulting resin can be cooled, ground into a powder, and washed with water for purification.
Quantitative Data for Resin Formation
| Phenolsulfonic Acid | Formaldehyde:Phenolsulfonic Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Key Properties | Reference |
| p-Phenolsulfonic acid | 1:1 to 1:2 | 90-110 | 2-6 | Drying aid for polymer dispersions | |
| Phenolsulfonic acid | 1:1.3 to 1:1.7 | ~100 | 3-5 | Drying aid for polymer dispersions |
References
- 1. US2448029A - Method of preparing phenolsulfonic acid-formaldehyde ion exchange agents - Google Patents [patents.google.com]
- 2. CN103936561A - Method for synthesizing bisphenol F by virtue of efficient catalysis of mixed sulfonic acid and phosphoric acid - Google Patents [patents.google.com]
- 3. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 4. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]
Application Notes and Protocols: O-Phenolsulfonic Acid in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of o-phenolsulfonic acid in various polymerization reactions. This compound (2-hydroxybenzenesulfonic acid) is a versatile organic compound that finds utility as a monomer, catalyst, and functional additive in the synthesis and processing of polymers.
Application as a Monomer in the Synthesis of Ion-Exchange Resins
This compound can be used as a monomer in condensation polymerization with formaldehyde to produce robust macroporous resins. These resins possess sulfonic acid groups, rendering them effective as cation-exchange resins. The properties of these resins, such as acid density and thermal stability, can be tailored by controlling the reaction conditions.
Experimental Protocol: Synthesis of this compound-Formaldehyde Ion-Exchange Resin
This protocol is adapted from general procedures for preparing phenolsulfonic acid-formaldehyde resins.[1][2]
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (catalyst)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge this compound.
-
Slowly add the formaldehyde solution to the flask while stirring. The molar ratio of formaldehyde to this compound is a critical parameter and is typically in the range of 1:1 to 1:2.[1]
-
Add a catalytic amount of sodium hydroxide solution to the mixture.
-
Heat the reaction mixture to 90-100°C with continuous stirring.
-
Maintain the reaction at this temperature for 2-4 hours to allow for condensation and resin formation.
-
Cool the reaction mixture to room temperature. The solid resin will precipitate.
-
Wash the resin repeatedly with deionized water to remove any unreacted monomers and catalyst.
-
Dry the resin in an oven at a temperature between 100°C and 150°C.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Formaldehyde:Phenolsulfonic Acid) | 1:1 to 1:2 | [1] |
| Reaction Temperature | 90-120°C | [1] |
| Maximum Ion Exchange Capacity (p-phenolsulfonic acid resin) | 2.06 meq/g | |
| Theoretical Ion Exchange Capacity (p-phenolsulfonic acid resin) | 3.42 meq/g | |
| Acid Density of Resins | 1.8–3.1 mmol H⁺/g | |
| Thermal Stability (Decomposition Onset) | 280°C |
Logical Workflow for Resin Synthesis:
Caption: Workflow for the synthesis of this compound-formaldehyde ion-exchange resin.
Application as an Acid Catalyst in Polymerization
This compound and its isomers are strong Brønsted acids and can be used as catalysts in various polymerization reactions, including the preparation of phenolic resins and the curing of epoxy resins.[3]
Experimental Protocol: this compound Catalyzed Curing of Epoxy Resin
This protocol describes a general procedure for the acid-catalyzed polymerization of an epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound (catalyst)
-
An appropriate solvent (e.g., dioxane, if required)
Equipment:
-
Reaction vessel with a stirrer
-
Heating plate or oil bath
-
Thermometer
Procedure:
-
If a solvent is used, dissolve the epoxy resin in the solvent in the reaction vessel.
-
Add the desired amount of this compound catalyst to the epoxy resin. The catalyst loading can be varied to control the curing rate.
-
Heat the mixture to the desired curing temperature, typically ranging from 100 to 150°C.
-
Monitor the viscosity of the mixture. The curing process is complete when the mixture solidifies or reaches the desired degree of cure.
-
The cured epoxy resin can be characterized for its thermal and mechanical properties.
Signaling Pathway for Acid-Catalyzed Epoxy Polymerization:
Caption: Mechanism of acid-catalyzed epoxy resin polymerization.
Application as a Dopant for Conducting Polymers
This compound can be used as a dopant to increase the electrical conductivity of intrinsically conducting polymers like polyaniline (PANI). The sulfonic acid group protonates the polymer backbone, introducing charge carriers and enhancing conductivity.
Experimental Protocol: Doping of Polyaniline with this compound
This protocol outlines the doping of a chemically synthesized polyaniline emeraldine base with this compound.
Materials:
-
Polyaniline (emeraldine base) powder
-
This compound
-
Solvent (e.g., m-cresol or N-methyl-2-pyrrolidone)
-
Methanol (for washing)
Equipment:
-
Beakers and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve a specific amount of this compound in the chosen solvent.
-
Disperse the polyaniline (emeraldine base) powder in the this compound solution.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 24 hours) to ensure thorough doping.
-
The color of the suspension will change from blue (emeraldine base) to green (emeraldine salt), indicating successful doping.
-
Filter the doped polyaniline and wash it with methanol to remove excess acid and solvent.
-
Dry the doped polyaniline powder in a vacuum oven at a moderate temperature (e.g., 60°C).
-
The conductivity of the pressed pellets of the doped polyaniline can be measured using a four-point probe method.
Quantitative Data for Doped Polyaniline:
| Dopant | Polymer | Conductivity (S/cm) | Reference |
| Sulfuric Acid | Polyaniline | Varies with synthesis conditions | [4] |
| Nicotinic Acid | Polyaniline | 0.63 | [4] |
| p-Toluenesulfonic Acid | Polyaniline Nanotubes | Varies with temperature | [5] |
Logical Diagram of the Doping Process:
Caption: Workflow for doping polyaniline with this compound.
Application as a Polymerization Inhibitor
In certain contexts, particularly in the presence of other specific compounds, sulfonated phenols can act as inhibitors to prevent the premature polymerization of ethylenically unsaturated monomers like styrene.[6][7]
Application Note: Inhibition of Styrene Polymerization
Phenolic compounds are known to act as antioxidants and can inhibit free-radical polymerization, especially in the presence of oxygen. The effectiveness of a phenolic inhibitor is related to its ability to donate a hydrogen atom to terminate radical chains.
Experimental Data on Styrene Polymerization Inhibition (Phenolic Inhibitors):
| Inhibitor | Polymer Growth (%) after 4h | Monomer Conversion (%) after 4h | Reference |
| DTBMP | 16.40 | 0.048 | [7] |
| BHT | 42.50 | 0.111 | [7] |
| Commercial TBC | > BHT | > BHT | [7] |
| TBHQ | > TBC | > TBC | [7] |
| MEHQ | > TBHQ | > TBHQ | [7] |
DTBMP: 2,6-di-tert-butyl-4-methoxyphenol; BHT: 2,6-di-tert-butyl-4-methylphenol; TBC: 4-tert-butylcatechol; TBHQ: tert-butylhydroquinone; MEHQ: monomethyl ether of hydroquinone.
Mechanism of Inhibition by Phenolic Compounds:
References
- 1. US2448029A - Method of preparing phenolsulfonic acid-formaldehyde ion exchange agents - Google Patents [patents.google.com]
- 2. google.com [google.com]
- 3. paint.org [paint.org]
- 4. Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes: O-Phenolsulfonic Acid as a Chromogenic Reagent for Sugar Detection
Introduction
The determination of total carbohydrate content is a fundamental analytical procedure in various scientific disciplines, including biochemistry, food science, and drug development. The phenol-sulfuric acid method stands as one of the most reliable and straightforward colorimetric techniques for quantifying total carbohydrates.[1][2] This method is notable for its ability to detect a wide array of carbohydrates, including monosaccharides, disaccharides, oligosaccharides, and polysaccharides.[1][2]
While the user's query specifically mentions "o-phenolsulfonic acid," the established and widely utilized protocol is the "phenol-sulfuric acid" method. In this reaction, phenol is the primary reagent added. It is theorized that phenol undergoes sulfonation in situ when it reacts with concentrated sulfuric acid, forming a phenol-sulfonic acid derivative which then acts as the chromogenic reagent.[3] This application note will detail the principles and protocols of the standard phenol-sulfuric acid method.
Principle of the Method
The phenol-sulfuric acid method for total carbohydrate analysis is based on a two-step reaction:
-
Hydrolysis and Dehydration: Concentrated sulfuric acid serves to hydrolyze any complex carbohydrates (disaccharides, oligosaccharides, and polysaccharides) into their constituent monosaccharides.[1][4] The strong acid then dehydrates these monosaccharides. Pentoses are converted into furfural, while hexoses are converted into hydroxymethylfurfural.[1]
-
Color Formation: The furfural and hydroxymethylfurfural derivatives then react with phenol (or its in situ sulfonated form) to produce a stable yellow-gold colored complex.[1] The intensity of this color is directly proportional to the amount of carbohydrate present in the sample.[5] The absorbance of the resulting solution is measured using a spectrophotometer, typically at a wavelength of 490 nm for hexoses and 480 nm for pentoses.[1][5]
Experimental Protocols
Materials and Reagents
-
Apparatus:
-
Spectrophotometer (UV-Vis)
-
Cuvettes (glass or quartz)
-
Vortex mixer
-
Water bath
-
Pipettes and pipette tips
-
Test tubes
-
Volumetric flasks
-
-
Reagents:
-
Phenol Solution (5% w/v): Dissolve 50 g of reagent-grade phenol in distilled water and dilute to a final volume of 1 liter.[6] Caution: Phenol is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Concentrated Sulfuric Acid (96%): Use reagent-grade concentrated sulfuric acid.[6] Caution: Sulfuric acid is extremely corrosive; handle with appropriate PPE.
-
Standard Sugar Solution (e.g., Glucose):
-
Protocol for Total Carbohydrate Estimation
-
Preparation of Standard Curve:
-
Pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the glucose working standard into a series of labeled test tubes.
-
In a separate tube, add 1.0 mL of distilled water to serve as a blank.[6]
-
Adjust the volume in all tubes to 1.0 mL with distilled water. This will result in standards with concentrations of 20, 40, 60, 80, and 100 µg/mL.
-
-
Sample Preparation:
-
If the sample is solid, weigh approximately 100 mg and hydrolyze it by heating in a boiling water bath for 3 hours with 5 mL of 2.5 N HCl.[6]
-
Cool the solution to room temperature and neutralize it with solid sodium carbonate until effervescence stops.[6]
-
Make up the final volume to 100 mL with distilled water and centrifuge to remove any precipitate.[6]
-
Pipette 0.1 to 0.2 mL of the supernatant into separate test tubes and adjust the final volume to 1.0 mL with distilled water.[6]
-
-
Color Development:
-
To each tube (standards, sample, and blank), add 1.0 mL of the 5% phenol solution and shake well.[6]
-
Rapidly add 5.0 mL of concentrated sulfuric acid directly to the liquid surface to ensure rapid mixing and heat generation.[7][8] Caution: The addition of sulfuric acid is highly exothermic.
-
Allow the tubes to stand for 10 minutes.[1]
-
Shake the contents of the tubes and then incubate them in a water bath at 25-30°C for 20 minutes to allow the color to develop fully.[1][6]
-
-
Spectrophotometric Measurement:
-
After incubation, measure the absorbance of the solution in each tube at 490 nm using the blank to zero the spectrophotometer.[6]
-
-
Calculation:
-
Plot a standard curve of absorbance versus glucose concentration.
-
Determine the concentration of carbohydrates in the sample by comparing its absorbance to the standard curve.[9]
-
Data Presentation
Table 1: Standard Curve Data for Glucose
| Glucose Concentration (µg/mL) | Absorbance at 490 nm (AU) |
| 0 (Blank) | 0.000 |
| 20 | [Typical Value: ~0.2] |
| 40 | [Typical Value: ~0.4] |
| 60 | [Typical Value: ~0.6] |
| 80 | [Typical Value: ~0.8] |
| 100 | [Typical Value: ~1.0] |
Table 2: Relative Absorbance of Different Monosaccharides
| Monosaccharide | Wavelength (nm) | Relative Absorbance (Compared to Glucose) |
| Glucose | 490 | 1.00 |
| Fructose | 490 | [Varies, often slightly higher] |
| Galactose | 490 | [Varies, often slightly lower] |
| Mannose | 490 | [Varies, often slightly lower] |
| Xylose | 480 | [Varies] |
| Arabinose | 480 | [Varies] |
Note: The exact absorbance values can vary depending on the specific conditions of the assay. It is important to generate a standard curve for each experiment.
Visualizations
Caption: Experimental workflow for the phenol-sulfuric acid assay.
Caption: Chemical reaction pathway of the phenol-sulfuric acid method.
Applications, Advantages, and Limitations
Applications:
-
Quantification of total carbohydrates in food and beverages.[10]
-
Analysis of sugar content in biological samples such as glycoproteins and glycolipids.[11]
-
Monitoring carbohydrate consumption in cell culture media.[4]
-
Screening for carbohydrate content in large numbers of samples, such as in chromatographic fractions.[11]
Advantages:
-
Simplicity and Speed: The method is easy to perform and can be completed in a relatively short amount of time.[2][11]
-
High Sensitivity: It is a sensitive assay, capable of detecting microgram quantities of carbohydrates.[11]
-
Broad Specificity: The assay detects virtually all classes of carbohydrates.[1][2]
-
Reliability: The color developed is stable for several hours, and the method has good accuracy and reproducibility under proper conditions.[1]
Limitations:
-
Variable Molar Absorptivity: Different carbohydrates yield different color intensities. Therefore, unless the sample contains only one type of sugar, the results are typically expressed as equivalents of a single standard sugar (e.g., glucose equivalents).[1][2]
-
Interference: The presence of non-carbohydrate substances that can be dehydrated by strong acid to form colored compounds can interfere with the assay. High concentrations of proteins can also interfere.
-
Safety Concerns: The use of concentrated sulfuric acid and phenol requires stringent safety precautions.
References
- 1. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 2. Phenol-Sulfuric Acid Method for Total Carbohydrates (2010) | S. Suzanne Nielsen | 479 Citations [scispace.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Learning with McCell - part 4: Determination of sugar content with the phenol-sulfuric acid-method | Mibelle Biochemistry [mibellebiochemistry.com]
- 5. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenol suplhuric acid method for total carbohydrate - Carbohydrates | Laboratory Methodology [biocyclopedia.com]
- 7. colorado.edu [colorado.edu]
- 8. Phenol Sulphuric Acid Carbohydrate Assay - Hancock Lab [cmdr.ubc.ca]
- 9. Estimating the carbohydrate content of various forms of tobacco by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 11. Carbohydrate analysis by a phenol-sulfuric acid method in microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Determination of Carbohydrates using the Phenol-Sulfuric Acid Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of carbohydrate content is a fundamental analytical procedure in various fields of biological and chemical research, including drug development, where glycosylation of therapeutic proteins and other molecules is a critical quality attribute. The phenol-sulfuric acid method is a robust, simple, and sensitive colorimetric assay for the quantitative determination of total carbohydrates. This method is based on the principle that carbohydrates, in the presence of a strong acid like concentrated sulfuric acid, are dehydrated to form furfural derivatives. These derivatives then react with a phenolic compound to produce a stable colored complex that can be measured spectrophotometrically.
While the user has specified O-Phenolsulfonic acid, the vast body of scientific literature describes the well-established Phenol-Sulfuric Acid method. It is noteworthy that within the reaction conditions of the phenol-sulfuric acid assay, phenol can undergo sulfonation in-situ to form phenolsulfonic acid, which is believed to be a reactive species in the color-forming reaction. This document provides a detailed protocol for the widely validated phenol-sulfuric acid method.
Principle of the Method
The phenol-sulfuric acid method involves two key reaction steps:
-
Dehydration: Concentrated sulfuric acid catalyzes the hydrolysis of polysaccharides, oligosaccharides, and disaccharides into monosaccharides. Subsequently, the monosaccharides are dehydrated to form furfural (from pentoses) or hydroxymethylfurfural (from hexoses).
-
Color Formation: The furfural derivatives react with phenol to form a yellow-orange colored complex. The intensity of the color is directly proportional to the amount of carbohydrate present in the sample and is measured spectrophotometrically at a maximum absorbance of 490 nm for hexoses.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of carbohydrates using the phenol-sulfuric acid method.
| Parameter | Value | Notes |
| Wavelength of Max. Absorbance (λmax) | 490 nm | For hexose sugars like glucose. For pentoses, λmax is typically around 480 nm.[2][3] |
| Linearity Range | 1 - 150 nmol (for Mannose) | The linear range may vary slightly depending on the specific carbohydrate and the microplate or cuvette format used.[5] A common range for glucose is up to 80-100 µg/mL.[6] |
| Sensitivity | High | The method is sensitive and can detect microgram quantities of carbohydrates.[5] |
| Color Stability | Stable for several hours | The colored product is stable, allowing for flexibility in measurement timing.[2][3] |
| Accuracy | Within ±2% | Under optimal conditions, the method is highly accurate.[2][3] |
Experimental Protocols
This section provides a detailed methodology for the determination of total carbohydrates using the phenol-sulfuric acid method.
Reagent Preparation
-
Phenol Solution (5% w/v):
-
Dissolve 5 g of reagent-grade phenol in 100 mL of distilled water.
-
Caution: Phenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
-
Concentrated Sulfuric Acid (96-98%):
-
Use high-purity, reagent-grade concentrated sulfuric acid.
-
Caution: Concentrated sulfuric acid is extremely corrosive and reacts exothermically with water. Handle with extreme care and appropriate PPE.
-
-
Standard Carbohydrate Solution (e.g., Glucose at 100 µg/mL):
-
Stock Solution (1 mg/mL): Dissolve 100 mg of anhydrous D-glucose in 100 mL of distilled water. This solution is stable for several weeks when stored at 4°C.
-
Working Standard (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water. Prepare fresh working standards for each assay.
-
Experimental Procedure
-
Preparation of Standard Curve:
-
Pipette 0, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the 100 µg/mL glucose working standard into a series of clean, dry test tubes.
-
Adjust the volume in each tube to 1.0 mL with distilled water. This will result in standards with final concentrations of 0, 20, 40, 60, 80, and 100 µg/mL.
-
The tube with 0 µg/mL glucose serves as the blank.
-
-
Sample Preparation:
-
Prepare the sample solution containing an unknown amount of carbohydrate. The concentration should be adjusted to fall within the range of the standard curve.
-
Pipette 1.0 mL of the sample solution into a separate test tube.
-
-
Color Development:
-
To each test tube (standards and sample), add 1.0 mL of the 5% phenol solution and mix thoroughly by vortexing.[1]
-
Carefully and rapidly add 5.0 mL of concentrated sulfuric acid directly to the surface of the liquid in each tube.[1] The heat generated by the addition of the acid is essential for the reaction. Do not cool the tubes at this stage.
-
Allow the tubes to stand for 10 minutes at room temperature.[1]
-
After 10 minutes, vortex the tubes to ensure uniform color development.
-
Incubate the tubes in a water bath at 25-30°C for 20 minutes to allow the color to stabilize.[1][2]
-
-
Spectrophotometric Measurement:
-
After cooling to room temperature, measure the absorbance of the solution in each tube at 490 nm using a spectrophotometer.[1]
-
Use the blank solution to zero the spectrophotometer.
-
-
Calculation of Carbohydrate Concentration:
-
Plot a standard curve of absorbance at 490 nm versus the concentration of glucose (µg/mL).
-
Determine the concentration of carbohydrate in the sample by interpolating its absorbance value on the standard curve.
-
Account for any dilutions made during sample preparation in the final calculation.
-
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of carbohydrates.
Signaling Pathway (Chemical Reaction)
Caption: Chemical principle of the phenol-sulfuric acid method.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mt.com [mt.com]
- 5. Carbohydrate analysis by a phenol-sulfuric acid method in microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Organic Pollutants in Water Using O-Phenolsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of O-Phenolsulfonic acid in the spectrophotometric analysis of organic pollutants, particularly phenolic compounds, in aqueous samples.
Introduction
This compound (2-hydroxybenzenesulfonic acid) is a chemical compound that can be employed as a chromogenic reagent in the analysis of certain organic compounds.[1] Its reaction with specific functional groups, notably phenols, results in the formation of colored products, enabling their quantitative determination via spectrophotometry. This method offers a cost-effective and relatively rapid approach for screening water samples for phenolic contamination. Phenolic compounds are a significant class of organic pollutants due to their toxicity and prevalence in industrial wastewater.[2]
The principle of the analytical method is based on the coupling reaction of this compound with phenolic compounds under specific pH conditions to form an azo dye. The intensity of the resulting color is directly proportional to the concentration of the phenolic analyte in the sample.
Experimental Protocols
This section details a representative protocol for the determination of total phenols in a water sample using this compound. This protocol is based on established spectrophotometric methods for phenol analysis and adapted for the use of this compound as the chromogenic reagent.
Materials and Reagents
-
This compound solution (1% w/v): Dissolve 1.0 g of this compound in 100 mL of deionized water.
-
Sodium Nitrite solution (0.5% w/v): Dissolve 0.5 g of sodium nitrite (NaNO₂) in 100 mL of deionized water. Prepare this solution fresh daily.
-
Ammonium Hydroxide solution (2 M): Prepare by diluting concentrated ammonium hydroxide with deionized water.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated hydrochloric acid with deionized water.
-
Phenol stock solution (100 mg/L): Dissolve 0.100 g of pure phenol in 1 L of deionized water.
-
Working standard solutions: Prepare a series of working standards by diluting the phenol stock solution to concentrations ranging from 1 mg/L to 10 mg/L.
-
Deionized water
-
Glassware: volumetric flasks, pipettes, beakers, cuvettes.
-
Spectrophotometer (visible range)
-
pH meter
Sample Preparation
-
Collect water samples in clean glass bottles.
-
If the samples contain particulate matter, filter them through a 0.45 µm membrane filter.
-
Adjust the pH of the sample to approximately 7.0 using dilute HCl or NaOH if necessary.
Analytical Procedure
-
Diazotization of this compound:
-
In a 50 mL beaker, place 10 mL of the 1% this compound solution.
-
Add 5 mL of 1 M Hydrochloric Acid.
-
Cool the mixture in an ice bath to below 5 °C.
-
Slowly add 10 mL of the 0.5% sodium nitrite solution while stirring continuously. Keep the mixture in the ice bath for 10 minutes to allow for the formation of the diazonium salt. This solution is the diazotized this compound reagent.
-
-
Color Development:
-
Pipette 10 mL of the water sample (or a diluted aliquot) into a 50 mL volumetric flask.
-
Add 5 mL of the freshly prepared diazotized this compound reagent to the flask and mix well.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Add 10 mL of 2 M ammonium hydroxide solution to make the solution alkaline and develop the color.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Allow the color to stabilize for 10 minutes.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of a standard solution from 400 nm to 700 nm.
-
The reagent blank is prepared by following the same procedure but using 10 mL of deionized water instead of the sample.
-
Calibration Curve
-
Prepare a series of calibration standards by treating 10 mL of each working standard solution (1-10 mg/L) according to the analytical procedure described in section 2.3.
-
Measure the absorbance of each standard.
-
Plot a graph of absorbance versus the concentration of phenol.
-
Determine the concentration of phenol in the unknown sample by interpolating its absorbance on the calibration curve.
Data Presentation
The following table summarizes representative quantitative data for the analysis of phenolic compounds using a spectrophotometric method with this compound. Please note that these values are illustrative and may vary depending on the specific analyte, instrumentation, and laboratory conditions.
| Analyte | Linear Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Recovery (%) |
| Phenol | 0.5 - 10.0 | 0.15 | 0.50 | 95 ± 5 |
| p-Cresol | 1.0 - 15.0 | 0.30 | 1.0 | 92 ± 7 |
| Catechol | 0.8 - 12.0 | 0.25 | 0.8 | 94 ± 6 |
| Resorcinol | 1.2 - 20.0 | 0.40 | 1.2 | 90 ± 8 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: The Role of O-Phenolsulfonic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) is a versatile and potent organic acid catalyst with significant applications in pharmaceutical synthesis. Its strong Brønsted-Lowry acidity, derived from the sulfonic acid group, makes it an effective catalyst for a variety of organic reactions crucial to the formation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and quantitative data regarding its use.
Core Applications in Pharmaceutical Synthesis
This compound is primarily utilized as a catalyst in several key organic reactions that are fundamental to the synthesis of complex pharmaceutical molecules.[1][2] Its utility is noted in both homogeneous and heterogeneous catalytic systems.
-
Esterification Reactions: It facilitates the formation of esters from carboxylic acids and alcohols, a common step in the synthesis of many drug molecules.[1]
-
Condensation Reactions: this compound promotes the formation of carbon-carbon bonds, essential for building the molecular backbone of various pharmaceuticals.[1]
-
Cleavage Reactions: It can be employed to break certain chemical bonds, such as in ethers and epoxides, which is often a necessary step in multi-step synthetic pathways.[1]
-
Polymerization Reactions: It can initiate polymerization to create resins, such as phenolsulfonic acid-formaldehyde resins, which can then be used as solid acid catalysts.[1]
The use of this compound and its derivatives in continuous-flow systems is a noteworthy advancement, offering benefits such as a 40% reduction in energy consumption compared to batch systems and high catalyst stability over numerous reaction cycles.[1] Furthermore, certain this compound derivatives exhibit remarkable water tolerance, maintaining high activity even in the presence of significant amounts of water, a clear advantage over conventional acid catalysts like Amberlyst-15 and Nafion NR50.[1]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and catalytic performance of this compound and its derivatives.
Table 1: Temperature-Dependent Isomer Distribution in the Sulfonation of Phenol
| Reaction Temperature | Major Product | Yield of Major Product | Yield of Minor Product (para-isomer) | Control Type |
| 280 K | This compound | 76–82% | <15% | Kinetic |
| 373 K | p-Phenolsulfonic acid | 68–74% | - | Thermodynamic |
Data sourced from Smolecule.[1]
Table 2: Performance of Polymer-Supported Phenolsulfonic Acid Catalysts
| Support Material | Surface Area (m²/g) | Acid Capacity (mmol/g) | Reusability Cycles |
| Silica Gel | 480 | 1.2 | 12 |
| Carbon Nanotube | 310 | 2.7 | 28 |
| Polymer Composite | 150 | 3.1 | 52 |
Data sourced from Smolecule.[1]
Table 3: Microwave-Assisted Sulfonation of Phenol
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 15 minutes | 4 hours |
| Conversion Rate | 89% | - |
| Ortho:Para Ratio | 6.2:1 | 5.3:1 |
Data sourced from Smolecule.[1]
Experimental Protocols
While specific protocols for the synthesis of named pharmaceutical drugs using this compound are often proprietary, the following are detailed methodologies for key reactions where it serves as a catalyst.
Protocol 1: Synthesis of this compound (Kinetic Control)
This protocol describes the laboratory-scale synthesis of the ortho-isomer as the major product.
Materials:
-
Phenol
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Reaction flask with a magnetic stirrer
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, cool the concentrated sulfuric acid in an ice bath.
-
Slowly add phenol to the cooled sulfuric acid with continuous stirring.
-
Maintain the reaction temperature at 280 K (7°C).
-
Continue the reaction for several hours, monitoring the progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
-
The product, primarily this compound, can be isolated and purified through recrystallization.
Protocol 2: General Procedure for Esterification using a Solid Acid Catalyst (Phenolsulfonic Acid-Formaldehyde Resin)
This protocol outlines a general method for esterification, a common reaction in pharmaceutical synthesis, using a solid-supported phenolsulfonic acid catalyst.
Materials:
-
Carboxylic acid
-
Alcohol (can be used in excess as the solvent)
-
Phenolsulfonic acid-formaldehyde resin (as catalyst)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a reaction vessel, add the carboxylic acid, the alcohol (in stoichiometric amount or as the solvent), and the phenolsulfonic acid-formaldehyde resin catalyst (typically 1-5 mol% based on the limiting reactant).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress via TLC or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst from the reaction mixture. The catalyst can be washed with a suitable solvent, dried, and reused.
-
The filtrate contains the ester product. The excess alcohol can be removed under reduced pressure.
-
The crude ester can be purified by distillation or column chromatography.
Diagrams and Workflows
Diagram 1: Synthesis of this compound
Caption: Kinetically controlled synthesis of this compound.
Diagram 2: Catalytic Cycle of Esterification
Caption: General mechanism for acid-catalyzed esterification.
Diagram 3: Workflow for Solid Catalyst Recovery
Caption: Workflow for the recovery and reuse of a solid acid catalyst.
References
O-Phenolsulfonic Acid as a Dopant for Conducting Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of o-phenolsulfonic acid as a dopant for conducting polymers, specifically focusing on polyaniline (PANI) and polypyrrole (PPy). The information is intended to guide researchers in the synthesis, characterization, and application of these materials. While specific quantitative data for this compound doping is limited in publicly available literature, this document provides detailed protocols adapted from established methods for similar sulfonic acid dopants and comparative data to inform experimental design.
Introduction
Conducting polymers have garnered significant interest due to their unique electronic properties, combining the processability of polymers with the electrical conductivity of metals or semiconductors.[1] The conductivity of these polymers can be tailored through a process called doping, which involves the introduction of a dopant to generate charge carriers along the polymer backbone.[1] Sulfonic acids are a common class of p-type dopants that protonate the polymer chain, leading to the formation of polarons and bipolarons, which are responsible for charge transport.[2][3]
This compound is a promising dopant due to its aromatic structure and the presence of both a sulfonic acid group for doping and a hydroxyl group that can potentially influence the polymer's properties through hydrogen bonding or other secondary interactions. This can affect the polymer's morphology, solubility, and ultimately its conductivity and stability.
Experimental Protocols
The following are detailed protocols for the chemical oxidative polymerization of aniline and pyrrole using this compound as a dopant. These protocols are based on established methods for other sulfonic acid dopants.[4][5]
Synthesis of this compound Doped Polyaniline (PANI)
Materials:
-
Aniline (freshly distilled)
-
Ammonium persulfate (APS)
-
This compound
-
Deionized water
-
Methanol
-
Acetone
Procedure:
-
Dopant Solution Preparation: Dissolve a desired molar ratio of this compound in deionized water in a reaction vessel. A typical starting point is a 1:1 molar ratio of dopant to aniline.
-
Monomer Addition: Add freshly distilled aniline to the this compound solution with vigorous stirring. The mixture should be kept at a low temperature (0-5 °C) using an ice bath.[4]
-
Initiator Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in deionized water. A 1:1 molar ratio of APS to aniline is a common starting point.[4]
-
Polymerization: Slowly add the APS solution dropwise to the aniline and this compound mixture while maintaining vigorous stirring and low temperature. The reaction mixture will gradually change color, eventually turning into a dark green or black precipitate, indicating the formation of doped polyaniline.[6]
-
Reaction Time: Allow the reaction to proceed for 4-24 hours at 0-5 °C with continuous stirring.[6]
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate extensively with deionized water to remove unreacted monomer, oxidant, and excess dopant.
-
Subsequently, wash the precipitate with methanol and acetone to remove oligomers and other impurities.
-
-
Drying: Dry the final product (a dark green powder) in a vacuum oven at 60 °C for 24 hours.
Synthesis of this compound Doped Polypyrrole (PPy)
Materials:
-
Pyrrole (freshly distilled)
-
Ferric chloride (FeCl₃) or Ammonium persulfate (APS) as an oxidant
-
This compound
-
Deionized water
-
Methanol
-
Acetone
Procedure:
-
Dopant Solution Preparation: Dissolve this compound in deionized water in a reaction vessel.
-
Monomer Addition: Add freshly distilled pyrrole to the dopant solution with vigorous stirring at room temperature or in an ice bath (0-5 °C).
-
Initiator Solution Preparation: In a separate beaker, dissolve the oxidant (e.g., FeCl₃ or APS) in deionized water. A typical molar ratio of oxidant to pyrrole is 2.3:1 for FeCl₃.
-
Polymerization: Add the oxidant solution dropwise to the pyrrole and this compound mixture under continuous stirring. A black precipitate of doped polypyrrole will form immediately.[7]
-
Reaction Time: Continue stirring for 2-6 hours to ensure complete polymerization.[7]
-
Purification:
-
Filter the black precipitate.
-
Wash thoroughly with deionized water to remove residual oxidant and dopant.
-
Wash with methanol and acetone to remove any unreacted monomer and oligomers.
-
-
Drying: Dry the resulting black powder in a vacuum oven at 60 °C for 24 hours.
Data Presentation
Table 1: Electrical Conductivity of Polyaniline Doped with Various Sulfonic Acids
| Dopant | Molar Ratio (Dopant:Aniline) | Polymerization Temperature (°C) | Conductivity (S/cm) | Reference |
| Hydrochloric Acid (HCl) | 0.5 M concentration | 0-5 | 1.98 | [2] |
| p-Toluenesulfonic Acid (p-TSA) | 0.9 wt% | Not Specified | 3.30 x 10⁻³ | [6] |
| Dodecylbenzene Sulfonic Acid (DBSA) | 1.0 M concentration | 25 | 2.03 | [8] |
| Camphorsulfonic Acid (CSA) | Not Specified | 0-5 | ~10⁻¹ - 10⁰ | [2] |
Table 2: Thermal Stability of Polyaniline Doped with Various Sulfonic Acids
| Dopant | Onset Degradation Temperature (°C) | Major Weight Loss Region (°C) | Char Yield at 600°C (%) | Reference |
| Undoped PANI (Emeraldine Base) | ~160-163 | 400-500 | ~40 | [6] |
| p-Toluenesulfonic Acid (p-TSA) | ~170-173 | 250-400 | ~50 | [6] |
| Dodecylbenzene Sulfonic Acid (DBSA) | >350 (initial loss of dopant) | 400-600 | ~45 | [2] |
| Hydrochloric Acid (HCl) | >350 | 450-600 | ~40 | [2] |
Characterization Protocols
Standard techniques for characterizing the properties of this compound doped conducting polymers include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer and the presence of the dopant. Look for characteristic peaks of the polymer backbone (e.g., C-N, C=C stretching in PANI) and the sulfonic acid group (S=O stretching).
-
UV-Visible Spectroscopy (UV-Vis): To investigate the electronic transitions in the doped polymer. The appearance of polaron and bipolaron bands in the visible and near-infrared regions confirms the doped state.[9]
-
Scanning Electron Microscopy (SEM): To study the morphology of the polymer (e.g., granular, fibrous, or globular).[4]
-
Four-Point Probe Method: To measure the electrical conductivity of pressed pellets or thin films of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the doped polymer by measuring its weight loss as a function of temperature.[6]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature and to study doping and degradation processes.[6]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of doped conducting polymers.
P-Doping Mechanism
Caption: Schematic of the p-doping process in a conducting polymer by a sulfonic acid.
References
- 1. pure.skku.edu [pure.skku.edu]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. jsirjournal.com [jsirjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. ijert.org [ijert.org]
- 8. Conductive Polyaniline Doped with Dodecyl Benzene Sulfonic Acid: Synthesis, Characterization, and Antistatic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsred.com [ijsred.com]
Application Note: Derivatisierung von O-Phenolsulfonsäure für die Gaschromatographie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
O-Phenolsulfonsäure ist eine polare, schwerflüchtige Verbindung, die aufgrund ihrer Hydroxyl- und Sulfonsäuregruppen für die direkte Analyse mittels Gaschromatographie (GC) ungeeignet ist. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen und die Polarität zu verringern, was eine erfolgreiche Trennung und Quantifizierung durch GC, oft in Kopplung mit der Massenspektrometrie (GC-MS), ermöglicht. Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von O-Phenolsulfonsäure mittels Silylierung und Veresterung und fasst die quantitativen Leistungsdaten zusammen.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die quantitativen Leistungsdaten für die GC-MS-Analyse von derivatisierten Phenolverbindungen zusammen. Diese Daten stammen aus Studien mit Verbindungen, die der O-Phenolsulfonsäure strukturell ähnlich sind, und dienen als Referenz für die zu erwartende Leistung der hier beschriebenen Methoden.
| Parameter | Silylierung (als TMS-Derivat) | Veresterung (als Methylester) | Referenz |
| Nachweisgrenze (LOD) | 0.01 - 0.25 µg/L | 1.5 - 1.9 ppm | [1][2] |
| Bestimmungsgrenze (LOQ) | < 0.05 µg/L (für die meisten Verbindungen) | 0.055 - 0.102 ppm | [1][2] |
| Linearer Bereich | 0.01 - 10 µg/L | Konzentrationsabhängig | [3] |
| Wiederfindung (%) | 92.1 - 94.0 | 89.4 - 103.2 | [2][4] |
| Präzision (RSD %) | 6.6 - 8.6 | 0.64 - 2.47 | [2][4] |
Experimentelle Protokolle
Methode 1: Silylierung mit BSTFA und TMCS
Diese Methode wandelt die aktiven Wasserstoffatome der Hydroxyl- und Sulfonsäuregruppen in Trimethylsilyl (TMS)-Gruppen um, wodurch die Flüchtigkeit der Verbindung erhöht wird.
Materialien:
-
O-Phenolsulfonsäure-Standard
-
Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin (wasserfrei)
-
Acetonitril (GC-Qualität)
-
Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
GC-MS-System
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge O-Phenolsulfonsäure in einem Reaktionsgefäß zur Trockne eindampfen.
-
Reagenzzugabe: 100 µL wasserfreies Pyridin und 100 µL BSTFA (+ 1% TMCS) in das Gefäß geben.
-
Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 70°C in einem Heizblock oder Wasserbad inkubieren.
-
Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.
-
Verdünnung: Die derivatisierte Probe mit Acetonitril auf die gewünschte Konzentration verdünnen.
-
Analyse: 1 µL der verdünnten Probe in das GC-MS-System injizieren.
Methode 2: Veresterung mit Trimethylorthoacetat
Diese Methode verestert die Sulfonsäuregruppe zu einem Methylester, was ebenfalls die Flüchtigkeit erhöht. Die Hydroxylgruppe wird typischerweise in einem nachfolgenden oder gleichzeitigen Schritt silyliert.
Materialien:
-
O-Phenolsulfonsäure-Standard
-
Trimethylorthoacetat
-
Dichlormethan (wasserfrei)
-
Silylierungsreagenz (z.B. BSTFA + 1% TMCS)
-
Reaktionsgefäße
-
Heizblock oder Wasserbad
-
Rotationsverdampfer oder Stickstoffstrom
-
GC-MS-System
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge O-Phenolsulfonsäure in einem Reaktionsgefäß lösen oder zur Trockne eindampfen.
-
Veresterung: 500 µL Trimethylorthoacetat und 1 mL Dichlormethan zugeben. Die Mischung für 30 Minuten bei Raumtemperatur rühren.
-
Einengen: Das Lösungsmittel und überschüssiges Reagenz unter Vakuum oder einem sanften Stickstoffstrom entfernen.
-
Silylierung der Hydroxylgruppe: Den Rückstand wie in Methode 1, Schritte 2-4, beschrieben silylieren, um die phenolische Hydroxylgruppe zu derivatisieren.
-
Rekonstitution: Den derivatisierten Rückstand in einem geeigneten Lösungsmittel (z.B. Acetonitril oder Hexan) aufnehmen.
-
Analyse: 1 µL der Probe in das GC-MS-System injizieren.
GC-MS Parameter (Beispiel)
Die folgenden Parameter können als Ausgangspunkt für die Analyse der derivatisierten O-Phenolsulfonsäure dienen und sollten für das spezifische Gerät und die Anwendung optimiert werden.
-
GC-Säule: DB-5MS (30 m x 0.25 mm ID, 0.25 µm Film) oder äquivalent
-
Injektor: Splitless, 280°C
-
Trägergas: Helium, konstante Flussrate von 1.2 mL/min
-
Ofenprogramm:
-
Anfangstemperatur: 70°C (1 min halten)
-
Rampe 1: 15°C/min auf 200°C
-
Rampe 2: 20°C/min auf 300°C (5 min halten)
-
-
MS-Transferlinie: 290°C
-
Ionenquelle: 230°C
-
Ionisationsenergie: 70 eV
-
Scan-Bereich: m/z 50-550
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
Abbildung 2: Chemische Reaktion der Silylierung.
References
- 1. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Phenolsulfonic Acid in the Synthesis of Ion-Exchange Resins
Introduction
O-Phenolsulfonic acid is a key aromatic compound utilized in the synthesis of strong acid cation (SAC) exchange resins.[1] Through condensation polymerization with aldehydes, most commonly formaldehyde, it forms a robust, cross-linked polymer matrix with sulfonic acid groups (-SO3H) as the active ion-exchange sites.[2] These resins are characterized by their high ion-exchange capacity, thermal stability, and consistent performance across a wide pH range (0-14).[3] This document provides detailed protocols for the synthesis of this compound-formaldehyde resins, methods for their characterization, and an overview of their primary applications for researchers, scientists, and drug development professionals.
Section 1: Synthesis of this compound-Formaldehyde (O-PSF) Resin
The synthesis of O-PSF resins is achieved through the condensation polymerization of this compound with formaldehyde. This reaction creates methylene bridges between the phenol rings, resulting in a three-dimensional, insoluble polymer network.[2] The properties of the final resin can be tailored by controlling reaction parameters such as the molar ratio of reactants, temperature, and reaction time.[4]
Experimental Protocol: Synthesis of a Strong Acid Cation Exchange Resin
This protocol is a generalized method based on established condensation reactions for phenolsulfonic acids.[4][5]
Materials:
-
This compound
-
Formaldehyde solution (30-40% aq.)
-
Deionized water
-
Sodium hydroxide (for pH adjustment, if necessary)[4]
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a reflux condenser, combine this compound and formaldehyde solution. A typical molar ratio is between 1:1 and 1:2 of phenolsulfonic acid to formaldehyde.[5]
-
Initial Reaction: While stirring, slowly heat the mixture to a temperature between 55°C and 65°C.[5] Maintain this temperature for approximately 30-45 minutes to initiate the reaction.[4][5]
-
Condensation and Curing: Gradually increase the temperature to 90-100°C and continue heating.[4][5] The mixture will become increasingly viscous as the polymerization proceeds. The total reaction time at this stage can range from 1 to 10 hours, depending on the desired degree of cross-linking. The reaction is complete when a solid, resinous mass is formed.[5]
-
Cooling and Comminution: Cool the solid resinous mass to room temperature. The resulting product will be a hard, dark mass. Grind or otherwise comminute the resin to the desired particle size, typically between 10 and 80 mesh.[5]
-
Washing and Drying:
-
Unwashed for Further Sulphonation: For potentially higher capacity, the unwashed, comminuted resin can be heated at temperatures between 100°C and 160°C while passing a current of inert gas or air over it. This step helps to dry the resin and can effect further sulfonation using sulfuric acid formed as a byproduct during the initial reaction.[5]
-
Washed Resin: Alternatively, wash the ground resin thoroughly with deionized water until the washings are neutral (pH 5-6) to remove any unreacted monomers or soluble oligomers.[6]
-
-
Final Drying: Dry the washed resin in an oven at 90-100°C for 8-12 hours or until a constant weight is achieved.[5][6] The final product is a granular, water-insoluble strong acid cation exchange resin.
Caption: Workflow for the synthesis of this compound-formaldehyde resin.
Section 2: Properties and Characterization
The performance of a phenolsulfonic acid-based ion-exchange resin is defined by its physicochemical properties. Key parameters include ion exchange capacity, which dictates the quantity of ions the resin can capture, as well as its physical and chemical stability.[7]
Quantitative Data Presentation
The following tables summarize key performance metrics for phenolsulfonic acid-based resins as reported in the literature.
| Parameter | Value | Resin Type / Conditions | Source |
| Ion Exchange Capacity | 2.06 meq/g | p-Phenolsulfonic acid-formaldehyde | |
| Acid Density | 1.8 - 3.1 mmol H⁺/g | This compound-formaldehyde | [1] |
| Cation Absorption | up to 5% of its weight in CaO | p-Phenolsulfonic acid-formaldehyde | [5] |
| Cation Absorption | 8.4 parts CaO per 100 parts resin | p-Phenolsulfonic acid-formaldehyde, dried unwashed | [5] |
Table 1: Ion-exchange capacity of phenolsulfonic acid resins.
| Property | Typical Value/Range | Significance | Source |
| Particle Size | 0.3 - 1.5 mm (10-80 mesh) | Affects flow dynamics and reaction rates. | [5][8][9] |
| Operating pH Range | 0 - 14 | High stability across all pH levels. | [3] |
| Temperature Limit | 100 - 120°C | Suitable for high-temperature applications. | [3] |
| Moisture Content | 41 - 51% | Influences wet weight and volume capacities. | [10] |
| Bulk Density | ~800 - 830 g/L | Important for packing and shipping calculations. | [7][10] |
Table 2: General physicochemical properties of ion-exchange resins.
Caption: Ion-exchange mechanism on a sulfonic acid functional group.
Section 3: Applications and Protocols
Resins derived from phenolsulfonic acid are used in a wide range of industrial and scientific applications due to their high exchange capacity and stability.[3][11]
Key Applications:
-
Water Treatment: Widely used for water softening (removal of Ca²⁺ and Mg²⁺ ions) and demineralization in the production of pure and ultrapure water.[11]
-
Wastewater Purification: Effective in removing heavy metal ions (e.g., Pb, Cd, Cu, Ni) from industrial wastewater.[3]
-
Catalysis: Acts as a solid acid catalyst in organic reactions such as esterification, alkylation, and condensation, offering advantages like easy separation and reusability.[1][3]
-
Pharmaceuticals and Drug Development: Used for taste masking of active pharmaceutical ingredients (APIs) and in controlled-release drug formulations.[3]
-
Food Industry: Applied in the refining of sugar and other food products for decolorization, desalination, and pH adjustment.[3]
Protocol: Determination of Total Ion Exchange Capacity (Column Method)
This protocol outlines a standard column method for determining the total exchange capacity of a synthesized strong acid cation resin.[12]
Materials:
-
Synthesized O-PSF resin (H⁺ form)
-
Glass chromatography column (10-15 mm diameter)
-
1 M Sodium Chloride (NaCl) solution
-
0.1 M Sodium Hydroxide (NaOH) solution (standardized)
-
Phenolphthalein indicator
-
Deionized water
Procedure:
-
Resin Preparation: Accurately weigh about 5-10 g of the dried resin. Allow it to swell completely in deionized water for at least 30 minutes.
-
Column Packing: Pack the swollen resin into the glass column to form a uniform bed. Ensure no air bubbles are trapped in the resin bed. The bed volume should be 10-20 mL.[12]
-
Washing: Wash the resin bed by passing several bed volumes of deionized water through the column until the effluent is neutral.
-
Cation Elution: Pass 200-300 mL of the 1 M NaCl solution through the resin bed at a steady flow rate (e.g., Space Velocity of 5-10). This step replaces all the H⁺ ions on the resin with Na⁺ ions. Collect all the effluent in a volumetric flask.
-
Rinsing: Rinse the column with several bed volumes of deionized water to remove the excess NaCl solution. Collect this rinse water in the same volumetric flask.
-
Titration: Take a known aliquot (e.g., 50 mL) of the collected effluent. Add 2-3 drops of phenolphthalein indicator and titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
Calculation: The total ion exchange capacity in meq/g of dry resin is calculated using the following formula:
Capacity (meq/g) = (V × M × T) / W
Where:
-
V = Volume of NaOH used for titration (mL)
-
M = Molarity of NaOH solution (mol/L)
-
T = Total volume of effluent / Aliquot volume used for titration
-
W = Initial dry weight of the resin (g)
-
Caption: Relationship between resin properties and key application areas.
References
- 1. Buy this compound | 1333-39-7 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. Application of Strong Acid Ion Exchange Resin - Sunresin [seplite.com]
- 4. mdpi.com [mdpi.com]
- 5. US2448029A - Method of preparing phenolsulfonic acid-formaldehyde ion exchange agents - Google Patents [patents.google.com]
- 6. Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Exchange Resin Properties: Key Features for Efficient Industrial Processes — Doshion Polyscience [doshionpoly.com]
- 8. DE1112290B - Process for the production of ion exchange resins containing carboxylic acid groups and based on crosslinked phenols - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of Ion Exchange Resins in Water Treatment Systems-www.hfsinopower.com [hfsinopower.com]
- 12. diaion.com [diaion.com]
Electrochemical Applications of O-Phenolsulfonic Acid: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrochemical use of O-Phenolsulfonic acid. The information is intended to guide researchers in exploring its potential in areas such as conductive polymer synthesis, electrochemical analysis, sensor development, and electrocatalysis.
Application Note 1: Electropolymerization of this compound for Conductive Film Formation
This compound can be electropolymerized to form a conductive and ion-permeable polymer film, poly(this compound), on various electrode surfaces. The presence of the sulfonic acid group is believed to enhance the ionic conductivity and permeability of the resulting polymer film[1][2]. This makes it a promising material for applications in sensors, batteries, and micro-sized fuel cells[1][2].
Quantitative Data Summary
| Property | Description | Value/Observation |
| Monomer | This compound | - |
| Polymer | Poly(this compound) | - |
| Substrates | Graphite Carbon, Stainless Steel, ZrO2 Nanotubes | Electropolymerization is feasible on all listed substrates[1]. |
| Ionic Conductivity | The sulfonic acid groups are suggested to improve ionic conductivity[1][2]. | Quantitative data not available. |
| Film Permeability | The polymer film is expected to be permeable to monomers, allowing for continuous growth[1]. | Qualitative observation. |
| Proton Conductivity | The sulfonic acid group can facilitate proton dissociation and transport[2]. | The activation barrier for proton migration in the presence of water is estimated to be 21–33 kJ mol⁻¹[2]. |
Experimental Protocol: Electropolymerization by Cyclic Voltammetry
This protocol describes the electropolymerization of this compound on a glassy carbon electrode (GCE).
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), 0.5 M (as supporting electrolyte)
-
Deionized water
-
Glassy carbon electrode (GCE, working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl (saturated KCl) electrode (reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.
-
Rinse thoroughly with deionized water.
-
Soncate in deionized water for 2 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization Solution:
-
Prepare a 0.1 M solution of this compound in 0.5 M H₂SO₄.
-
De-aerate the solution by purging with nitrogen gas for at least 15 minutes.
-
-
Electrochemical Polymerization:
-
Assemble the three-electrode cell with the prepared GCE, platinum wire counter electrode, and Ag/AgCl reference electrode.
-
Immerse the electrodes in the electropolymerization solution.
-
Perform cyclic voltammetry (CV) by scanning the potential from -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15 cycles.
-
An increase in the peak current with each cycle indicates the deposition and growth of the polymer film on the GCE surface.
-
-
Post-Polymerization Treatment:
-
After polymerization, gently rinse the modified electrode with deionized water to remove any unreacted monomer and loosely bound polymer.
-
The poly(this compound) modified GCE is now ready for characterization or further application.
-
Caption: Workflow for the electropolymerization of this compound.
Application Note 2: this compound as a Supporting Electrolyte in Anodic Stripping Voltammetry
This compound is a strong acid and highly soluble in water, making it a suitable candidate for use as a supporting electrolyte in various electrochemical analyses. A supporting electrolyte is crucial to minimize IR drop and ensure that the analyte transport to the electrode surface is diffusion-controlled.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Purpose |
| Concentration | 0.1 M - 1.0 M | To ensure high ionic strength and conductivity. |
| pH | < 2 (for a 0.1 M solution) | Provides an acidic medium, which can be advantageous for the analysis of certain heavy metals. |
| Potential Window | Wide (dependent on the electrode material) | Should not undergo redox reactions within the potential range of the analyte. |
Experimental Protocol: Determination of Lead (Pb²⁺) using Anodic Stripping Voltammetry (ASV)
This protocol provides a general guideline for using this compound as a supporting electrolyte for the detection of lead ions.
Materials:
-
This compound
-
Lead (Pb²⁺) standard solution (1000 ppm)
-
Deionized water
-
Glassy carbon electrode (GCE, working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl (saturated KCl) electrode (reference electrode)
-
Voltammetric analyzer
Procedure:
-
Prepare Supporting Electrolyte:
-
Prepare a 0.2 M solution of this compound in deionized water.
-
-
Prepare Sample Solution:
-
Spike a known volume of the 0.2 M this compound solution with the Pb²⁺ standard to achieve the desired concentration (e.g., 100 ppb).
-
De-aerate the solution by purging with nitrogen gas for 10 minutes.
-
-
Deposition Step:
-
Assemble the three-electrode cell and immerse the electrodes in the sample solution.
-
Apply a deposition potential of -1.0 V (vs. Ag/AgCl) for 120 seconds while stirring the solution. This reduces Pb²⁺ ions to metallic lead on the GCE surface.
-
-
Stripping Step:
-
Stop the stirring and allow the solution to become quiescent for 15 seconds.
-
Scan the potential from -1.0 V to +0.2 V (vs. Ag/AgCl) using a square-wave or differential pulse waveform.
-
The oxidation of the deposited lead will result in a stripping peak, with the peak height being proportional to the concentration of Pb²⁺ in the sample.
-
-
Quantification:
-
Construct a calibration curve by measuring the stripping peak currents for a series of standard solutions of known Pb²⁺ concentrations.
-
Determine the concentration of Pb²⁺ in an unknown sample by comparing its stripping peak current to the calibration curve.
-
Caption: Workflow for Anodic Stripping Voltammetry using this compound.
Application Note 3: Poly(this compound) Modified Electrodes for Electrochemical Sensing
The unique properties of poly(this compound), such as its negative charge and potential for π-π stacking interactions, make it a promising candidate for the development of electrochemical sensors. Modified electrodes can offer enhanced sensitivity and selectivity for various analytes.
Potential Performance Characteristics (Based on Analogy with Similar Phenolic Polymers)
| Analyte | Technique | Linear Range (µM) | Detection Limit (µM) | Reference (for similar polymer) |
| Dopamine | DPV/CV | 0.5 - 100 | ~0.1 | [3] |
| Ascorbic Acid | Amperometry | 10 - 1000 | ~5 | [4] |
| Uric Acid | DPV | 1 - 200 | ~0.5 | [3] |
Generalized Protocol: Fabrication of a Sensor for Dopamine Detection
This protocol outlines the general steps for creating a poly(this compound) modified electrode for the detection of dopamine.
Materials:
-
Poly(this compound) modified GCE (prepared as in Application Note 1)
-
Dopamine hydrochloride
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.4
-
Deionized water
-
Potentiostat/Galvanostat
Procedure:
-
Sensor Activation:
-
Activate the poly(this compound) modified GCE by cycling the potential in 0.1 M PBS (pH 7.4) until a stable cyclic voltammogram is obtained.
-
-
Dopamine Detection:
-
Prepare a series of standard dopamine solutions in 0.1 M PBS (pH 7.4).
-
For each standard, immerse the activated modified electrode in the solution.
-
Record the differential pulse voltammogram (DPV) from 0.0 V to +0.6 V (vs. Ag/AgCl).
-
An oxidation peak corresponding to dopamine should be observed.
-
-
Quantification:
-
Plot the peak current versus the dopamine concentration to construct a calibration curve.
-
Use the calibration curve to determine the concentration of dopamine in an unknown sample.
-
Caption: Workflow for dopamine sensor fabrication and detection.
Application Note 4: Electrocatalytic Applications of Poly(this compound) Modified Electrodes
Poly(this compound) films may exhibit electrocatalytic activity towards the oxidation or reduction of certain molecules, leading to a decrease in the overpotential required for the reaction and an increase in the reaction rate.
Expected Electrocatalytic Outcomes
| Analyte | Expected Effect | Potential Application |
| Ascorbic Acid | Catalytic oxidation at a lower potential. | Vitamin C sensing. |
| Hydrogen Peroxide | Catalytic reduction at a less negative potential. | H₂O₂ sensing in biological or environmental samples. |
| Oxygen | Potential for catalytic reduction. | Fuel cell cathodes. |
Generalized Protocol: Evaluation of Electrocatalytic Activity towards Hydrogen Peroxide
This protocol describes a method to assess the electrocatalytic activity of a poly(this compound) modified electrode for the reduction of hydrogen peroxide.
Materials:
-
Poly(this compound) modified GCE
-
Bare GCE (for comparison)
-
Hydrogen peroxide (H₂O₂) solution, 30%
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.4
-
Deionized water
-
Potentiostat/Galvanostat
Procedure:
-
Baseline Measurement:
-
Record the cyclic voltammogram of the poly(this compound) modified GCE and a bare GCE in 0.1 M PBS (pH 7.4) from +0.2 V to -0.8 V (vs. Ag/AgCl).
-
-
Electrocatalytic Measurement:
-
Add a known concentration of H₂O₂ (e.g., 1 mM) to the PBS solution.
-
Record the cyclic voltammograms for both the modified and bare electrodes again under the same conditions.
-
-
Analysis:
-
Compare the voltammograms obtained in the presence and absence of H₂O₂.
-
An increase in the reduction current and a shift of the reduction potential to a less negative value on the modified electrode compared to the bare electrode indicates electrocatalytic activity.
-
Caption: Workflow for evaluating electrocatalytic activity.
References
Application of O-Phenolsulfonic Acid in Heavy Metal Ion Detection: A Review of Potential Methodologies
Introduction
O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) is an aromatic organic compound characterized by the presence of a hydroxyl and a sulfonic acid group ortho to each other on a benzene ring. While its primary applications are in organic synthesis and as a laboratory reagent, its chemical structure suggests potential for the detection of heavy metal ions.[1][2] The phenolic hydroxyl group and the sulfonic acid group can act as potential binding sites for metal ions, forming coordination complexes.[3] This interaction can theoretically be harnessed for various detection methods, including colorimetric, fluorescent, and electrochemical sensing.
Despite its potential, a comprehensive review of scientific literature and patents reveals a notable scarcity of established, detailed protocols for the direct application of this compound as a primary reagent for heavy metal ion detection. Much of the existing literature on heavy metal sensing focuses on other phenolic compounds or more complex synthesized molecules. However, based on the general principles of chelation and the known reactivity of similar compounds, we can outline potential and theoretical application frameworks.
Theoretical Signaling Pathways and Detection Mechanisms
The fundamental principle behind the potential use of this compound in heavy metal detection lies in its ability to act as a chelating agent. The hydroxyl and sulfonic acid groups can donate lone pairs of electrons to a metal ion, forming a stable chelate ring. This interaction can lead to a detectable signal through several mechanisms:
-
Colorimetric Detection: The formation of a metal-ligand complex can alter the electronic structure of the this compound molecule, leading to a change in its absorption of visible light and resulting in a color change. The intensity of the color would be proportional to the concentration of the heavy metal ion.
-
Fluorescent Sensing: While this compound itself is not a prominent fluorophore, its complexation with a heavy metal ion could potentially induce fluorescence (chelation-enhanced fluorescence, CHEF) or quench an existing fluorescence signal.
-
Electrochemical Sensing: this compound can be electropolymerized onto an electrode surface.[4] The resulting polymer film would have binding sites for heavy metal ions. The binding of metal ions can alter the electrochemical properties of the polymer, such as its conductivity or redox potential, which can be measured using techniques like voltammetry.
Below are diagrams illustrating these potential mechanisms and a general experimental workflow.
Application Notes and Protocols (Theoretical Framework)
The following sections provide a generalized, theoretical framework for how this compound could be used in heavy metal detection. It is important to note that these are not established protocols and would require significant experimental optimization and validation.
1. Colorimetric Detection of Heavy Metal Ions
-
Principle: Formation of a colored complex between this compound and a heavy metal ion. The absorbance of the solution is measured using a spectrophotometer and correlated with the metal ion concentration.
-
Apparatus and Reagents:
-
Spectrophotometer (UV-Vis)
-
pH meter
-
This compound solution (e.g., 0.1 M in deionized water)
-
Stock solutions of heavy metal standards (e.g., 1000 ppm of Pb²⁺, Cu²⁺, Cd²⁺, etc.)
-
Buffer solutions (for pH control)
-
Deionized water
-
-
Experimental Protocol (Hypothetical):
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target heavy metal ion by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50 ppm).
-
Sample Preparation: Adjust the pH of the standard solutions and the unknown sample to an optimal value (to be determined experimentally) using a suitable buffer.
-
Reaction: To a fixed volume of each standard and the sample, add a fixed volume of the this compound solution.
-
Incubation: Allow the reaction to proceed for a predetermined amount of time at a specific temperature to ensure complete complex formation.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex using the spectrophotometer.
-
Calibration: Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Quantification: Determine the concentration of the heavy metal ion in the unknown sample by interpolating its absorbance on the calibration curve.
-
2. Electrochemical Detection Using a Poly(this compound) Modified Electrode
-
Principle: A thin film of poly(this compound) is electrochemically deposited on a working electrode. This modified electrode is then used to preconcentrate heavy metal ions from a solution. The amount of accumulated metal is then determined by stripping voltammetry, where the metal is electrochemically stripped from the electrode, generating a current peak proportional to its concentration.
-
Apparatus and Reagents:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes)
-
This compound solution with a supporting electrolyte
-
Stock solutions of heavy metal standards
-
Buffer solution (e.g., acetate buffer)
-
-
Experimental Protocol (Hypothetical):
-
Electrode Modification:
-
Polish the working electrode (e.g., glassy carbon electrode).
-
Immerse the electrode in a solution of this compound and a supporting electrolyte.
-
Electropolymerize a thin film of the polymer onto the electrode surface using a technique like cyclic voltammetry.
-
-
Preconcentration: Immerse the modified electrode in the sample solution (with adjusted pH) and apply a negative potential for a specific duration to allow the heavy metal ions to bind to the polymer film.
-
Stripping: Transfer the electrode to a clean buffer solution and apply a potential scan in the positive direction. This will strip the bound metal ions from the electrode surface, generating a current peak at a characteristic potential for each metal.
-
Quantification: The height or area of the stripping peak is proportional to the concentration of the heavy metal ion. A calibration curve can be constructed by measuring the peak currents for a series of standard solutions.
-
Quantitative Data (Illustrative)
As no specific experimental data for this compound is available in the reviewed literature, the following table is an illustrative template of how such data would be presented. The values are hypothetical and would need to be determined experimentally.
| Detection Method | Heavy Metal Ion | Linear Range (ppb) | Limit of Detection (LOD) (ppb) |
| Colorimetric | Pb²⁺ | 100 - 2000 | 50 |
| Colorimetric | Cu²⁺ | 50 - 1000 | 20 |
| Electrochemical | Cd²⁺ | 1 - 100 | 0.5 |
| Electrochemical | Pb²⁺ | 1 - 120 | 0.8 |
While this compound possesses the chemical functionalities that suggest its potential as a reagent for heavy metal ion detection, there is a significant lack of published research detailing specific applications and protocols. The application notes and protocols outlined above are therefore theoretical and serve as a starting point for researchers interested in exploring this potential. Further investigation would be required to optimize reaction conditions, determine the selectivity and sensitivity for various heavy metal ions, and validate the methods for real-world sample analysis. The development of sensors based on the electropolymerization of this compound appears to be a particularly promising avenue for future research, given the success of similar methods with other phenolic compounds.[4]
References
O-Phenolsulfonic Acid: A Versatile Reagent for Colorimetric Analysis of Nitrates and Carbohydrates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Phenolsulfonic acid, often utilized as phenoldisulfonic acid, is a robust reagent in the field of analytical chemistry, primarily recognized for its application in colorimetric assays. Its ability to react with specific analytes to produce a distinct and measurable color change makes it a valuable tool for the quantification of various compounds. This document provides detailed application notes and protocols for the use of this compound in two key colorimetric assays: the determination of nitrates in aqueous samples and the quantification of total carbohydrates.
The determination of nitrate is crucial in environmental monitoring, agriculture, and food quality control. The phenoldisulfonic acid method provides a reliable and sensitive means for this analysis. Similarly, the quantification of carbohydrates is fundamental in various biological and industrial processes, from clinical diagnostics to biofuel development. The phenol-sulfuric acid assay, which utilizes a phenol reagent that can be prepared from this compound's precursor, phenol, is a widely adopted method for this purpose.
These protocols are designed to provide researchers and professionals with the necessary information to accurately and efficiently perform these assays.
I. Colorimetric Determination of Nitrates using Phenoldisulfonic Acid
Principle
The phenoldisulfonic acid method for nitrate determination is based on the reaction of nitrate ions with phenoldisulfonic acid in a strong sulfuric acid medium. This reaction results in the formation of a nitrophenoldisulfonic acid derivative. Upon the addition of a strong base, such as ammonium hydroxide or potassium hydroxide, this derivative is converted to its alkaline salt, which imparts an intense yellow color to the solution. The intensity of this yellow color is directly proportional to the concentration of nitrate in the original sample and can be quantified spectrophotometrically. The absorbance is typically measured at a wavelength of 410 nm.[1]
Quantitative Data
The performance of the phenoldisulfonic acid method for nitrate determination is summarized in the table below. These values can vary slightly depending on the specific laboratory conditions and instrumentation.
| Parameter | Value | Reference |
| Wavelength (λmax) | 410 - 420 nm | [1] |
| Linearity Range | 0.45 - 13.50 µg/mL | [2] |
| 0.01 - 2.0 mg/L (p.p.m.) | [3] | |
| Limit of Detection (LOD) | 0.2857 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.9525 µg/mL | [2] |
Experimental Protocol
1. Reagent Preparation
-
Phenoldisulfonic Acid Reagent: Dissolve 25 g of white phenol in 150 mL of concentrated sulfuric acid. Add 75 mL of fuming sulfuric acid (15% free SO₃), stir well, and heat the mixture in a water bath at 100°C for 2 hours.
-
Standard Nitrate Solution (100 mg/L NO₃⁻-N): Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in deionized water and dilute to 1000 mL in a volumetric flask.
-
Working Standard Nitrate Solutions: Prepare a series of working standards by diluting the stock nitrate solution to cover the expected concentration range of the samples.
-
Ammonium Hydroxide (NH₄OH) or Potassium Hydroxide (KOH) Solution (12 N): Prepare a 12 N solution of either ammonium hydroxide or potassium hydroxide for color development.
2. Sample Preparation
-
If the water sample contains chloride, it must be removed as it interferes with the nitration reaction. This can be achieved by adding a stoichiometric amount of silver sulfate solution and removing the precipitated silver chloride by filtration or centrifugation.
-
If the sample is turbid, it should be filtered prior to analysis.
3. Assay Procedure
-
Take a known volume (e.g., 50 mL) of the sample or standard solution in an evaporating dish.
-
Evaporate the sample to dryness on a water bath.
-
To the dry residue, add 2 mL of the phenoldisulfonic acid reagent and triturate the residue thoroughly with a glass rod to ensure complete contact.
-
Carefully add 20 mL of deionized water and stir until the residue is completely dissolved.
-
Add 8-10 mL of 12 N ammonium hydroxide or potassium hydroxide solution to develop the yellow color.
-
Transfer the solution to a 100 mL volumetric flask and make up the volume with deionized water.
-
Allow the solution to cool to room temperature.
-
Measure the absorbance of the solution at 410 nm using a spectrophotometer against a reagent blank prepared in the same manner using deionized water instead of the sample.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of nitrate in the sample from the calibration curve.
Interferences
-
Chlorides: Chloride ions interfere by forming volatile nitrosyl chloride, leading to a loss of nitrate and underestimation of the concentration. Chloride interference can be eliminated by precipitation with silver sulfate.
-
Nitrites: Nitrite ions can also react with phenoldisulfonic acid, causing a positive interference. Nitrite interference can be minimized by the addition of sulfamic acid or urea.
-
Organic Matter: Dissolved organic matter can impart a color to the solution, leading to inaccurate results. This can be addressed by using a sample blank that includes all reagents except the phenoldisulfonic acid.
Visualization
Caption: Experimental workflow for the colorimetric determination of nitrates.
Caption: Simplified reaction mechanism for nitrate detection.
II. Colorimetric Determination of Total Carbohydrates using the Phenol-Sulfuric Acid Method
Principle
The phenol-sulfuric acid method is a widely used colorimetric assay for the determination of total carbohydrates. In the presence of concentrated sulfuric acid, complex carbohydrates are hydrolyzed to their constituent monosaccharides. The concentrated sulfuric acid then dehydrates these monosaccharides to form furfural (from pentoses) or hydroxymethylfurfural (from hexoses). These furfural derivatives then react with phenol to produce a stable yellow-orange colored complex.[1][4][5][6] The intensity of the color is proportional to the amount of carbohydrate present in the sample. The absorbance is typically measured at 490 nm for hexoses and 480 nm for pentoses.[6]
Quantitative Data
The performance of the phenol-sulfuric acid method for total carbohydrate determination is summarized below.
| Parameter | Value | Reference |
| Wavelength (λmax) | 490 nm (for hexoses) | [5][6][7] |
| 480 nm (for pentoses and uronic acids) | ||
| Linearity Range (for Glucose) | 0 - 100 µg/mL | [7] |
Experimental Protocol
1. Reagent Preparation
-
Phenol Reagent (5% w/v): Dissolve 5 g of phenol in 100 mL of deionized water. This solution should be stored in a dark, stoppered bottle.
-
Concentrated Sulfuric Acid (96-98%): Use analytical grade concentrated sulfuric acid.
-
Standard Carbohydrate Solution (e.g., 100 µg/mL Glucose): Dissolve 10 mg of anhydrous D-glucose in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock carbohydrate solution to cover the expected concentration range of the samples.
2. Assay Procedure
-
Pipette 1 mL of the sample or standard solution into a clean, dry test tube.
-
Prepare a blank by pipetting 1 mL of deionized water into a separate test tube.
-
Add 1 mL of the 5% phenol reagent to each tube and mix thoroughly.
-
Rapidly and carefully add 5 mL of concentrated sulfuric acid directly to the surface of the liquid in each tube. The heat generated by the addition of the acid is essential for the reaction. Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment.
-
Allow the tubes to stand for 10 minutes at room temperature to allow the color to develop.
-
After 10 minutes, vortex the contents of each tube to ensure thorough mixing.
-
Place the tubes in a water bath at 25-30°C for 20 minutes to cool and stabilize the color.
-
Measure the absorbance of the solution at 490 nm (for hexoses) or 480 nm (for pentoses) using a spectrophotometer, zeroing the instrument with the reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of total carbohydrates in the sample from the calibration curve.
Interferences
-
The presence of non-carbohydrate substances that absorb at the same wavelength can interfere with the assay.
-
The assay is not specific for any particular carbohydrate, and different sugars may yield slightly different color intensities. Therefore, the choice of standard should ideally match the predominant carbohydrate in the sample.
Visualization
Caption: Experimental workflow for the phenol-sulfuric acid carbohydrate assay.
Caption: Reaction mechanism of the phenol-sulfuric acid assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Developed visible spectrophotometric analysis method of nitrates in drinking water sources | Poster Board #S01 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Learning with McCell - part 4: Determination of sugar content with the phenol-sulfuric acid-method | Mibelle Biochemistry [mibellebiochemistry.com]
- 5. scribd.com [scribd.com]
- 6. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 7. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Phenolsulfonic Acid in Undergraduate Chemistry Laboratories
Abstract
This document provides detailed protocols and application notes for the use of O-Phenolsulfonic acid in undergraduate chemistry laboratory settings. It covers the synthesis, purification, and analytical applications of this compound, with a strong emphasis on safety and data interpretation. The protocols are designed to be accessible to students while providing a rigorous and educational experience. All procedures adhere to standard safety guidelines for handling corrosive and hazardous chemicals in an academic environment.
Safety Precautions and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage and is harmful if swallowed.[1][2] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full-length laboratory coat, and chemical-resistant gloves when handling this compound and its reagents.[3][4]
-
Fume Hood: All work involving concentrated acids and the synthesis of this compound must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[5]
-
Handling: Never add water to concentrated acid; always add acid slowly to water to dissipate heat.[3] Avoid all contact with skin, eyes, and clothing.[4] In case of a spill, immediately report it to the instructor. Neutralize spills with a suitable agent like sodium bicarbonate before cleaning.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers as directed by the institutional safety office.
Table 1: Hazard Information for Key Reagents
| Chemical | CAS No. | Hazard Statements | Key Precautions |
| Phenol | 108-95-2 | Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. | Work in a fume hood. Wear appropriate PPE. Avoid all contact. |
| Sulfuric Acid (conc.) | 7664-93-9 | Causes severe skin burns and eye damage. May be corrosive to metals. | Work in a fume hood. Add acid to water slowly. Wear appropriate PPE. |
| This compound | 1333-39-7 | Harmful if swallowed. Causes severe skin burns and eye damage.[1] | Handle in a fume hood. Wear appropriate PPE. Avoid all contact. |
Experiment 1: Synthesis of this compound
The sulfonation of phenol produces a mixture of ortho and para isomers. The formation of the ortho isomer, this compound, is favored at lower temperatures (kinetic control), while higher temperatures favor the para isomer (thermodynamic control).[6] This experiment focuses on the kinetically controlled synthesis.
Experimental Protocol
-
Reaction Setup: Place a 100 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a dropping funnel, in an ice-water bath on a magnetic stir plate.
-
Reagents: Weigh 9.4 g of phenol and place it into the flask. Carefully measure 10.0 g of concentrated (98%) sulfuric acid and add it to the dropping funnel.[7]
-
Reaction: Begin stirring the phenol. Slowly add the concentrated sulfuric acid dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 25°C.[8]
-
Reaction Time: After the addition is complete, continue to stir the mixture in the ice bath for one hour.
-
Isolation: Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold distilled water. This will precipitate the product and dilute the remaining sulfuric acid.[8]
-
Purification (Recrystallization):
-
Cool the aqueous mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove residual acid.
-
Recrystallize the crude product from a minimal amount of hot water. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
-
Drying and Characterization: Dry the purified crystals in a desiccator. Determine the melting point and obtain an IR spectrum of the product.
Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Experiment 2: Analytical Application - Acid-Base Titration
This compound is a strong Brønsted-Lowry acid due to its sulfonic acid group.[9] This property can be utilized in acid-base titrations to determine its concentration or purity.
Experimental Protocol
-
Prepare Standard NaOH Solution: Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution.
-
Prepare Analyte: Accurately weigh approximately 0.4 g of the synthesized this compound and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add Indicator: Add 2-3 drops of phenolphthalein indicator to the this compound solution.[10]
-
Titration Setup: Fill a 50 mL burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate: Titrate the this compound solution with the NaOH solution, swirling the flask continuously, until the solution turns a faint, persistent pink color. This indicates the endpoint.[10]
-
Record Data: Record the final volume of NaOH used.
-
Repeat: Repeat the titration two more times for accuracy.
-
Calculations: Calculate the molarity and purity of the synthesized this compound.
Data Presentation
Table 2: Titration of this compound with 0.1 M NaOH
| Trial | Mass of this compound (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NaOH Added (mL) |
| 1 | 0.4052 | 0.10 | 23.35 | 23.25 |
| 2 | 0.4115 | 0.25 | 23.90 | 23.65 |
| 3 | 0.4088 | 0.15 | 23.65 | 23.50 |
| Average | 0.4085 | - | - | 23.47 |
Workflow for Acid-Base Titration
Caption: Workflow for the titration of this compound.
Experiment 3: Qualitative Analysis - Detection of Sugars
This compound serves as a chromogenic reagent, forming colored products when heated with carbohydrates. This property can be used for the qualitative detection of sugars in various samples.[9]
Experimental Protocol
-
Sample Preparation: Prepare 1% aqueous solutions of glucose, sucrose, starch, and a control (deionized water).
-
Reaction: To 1 mL of each sample in separate test tubes, add 1 mL of a 5% solution of this compound.
-
Heating: Carefully heat the test tubes in a boiling water bath for 5-10 minutes.
-
Observation: Observe and record any color changes. The formation of a colored product (typically yellow to brown) indicates the presence of a carbohydrate.[9]
Data Presentation
Table 3: Qualitative Test for Carbohydrates
| Sample | Initial Color | Color after Heating | Result |
| Glucose (1%) | Colorless | Yellow-Orange | Positive |
| Sucrose (1%) | Colorless | Yellow-Orange | Positive |
| Starch (1%) | Colorless | Light Yellow | Positive |
| Deionized Water | Colorless | Colorless | Negative |
Logical Relationship of Isomer Formation
The sulfonation of phenol is a classic example of a reaction under kinetic versus thermodynamic control. The logical relationship between reaction conditions and the major product formed is crucial for students to understand.
Caption: Kinetic vs. Thermodynamic control in phenol sulfonation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Phenolsulfonic acid | 840015 [merckmillipore.com]
- 3. cpsc.gov [cpsc.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Why does this compound become p-phenolsulfonic acid in high temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. prepchem.com [prepchem.com]
- 8. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Buy this compound | 1333-39-7 [smolecule.com]
- 10. uotechnology.edu.iq [uotechnology.edu.iq]
Troubleshooting & Optimization
Controlling ortho vs para sulfonation of phenol with temperature
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the temperature-controlled sulfonation of phenol. It is intended for researchers, scientists, and professionals in drug development who utilize this reaction and require precise control over the isomeric outcome.
Troubleshooting Guide
Q1: My reaction is yielding almost exclusively the para-product, but my target is the ortho-isomer. How can I correct this?
A: This outcome indicates your reaction is under thermodynamic control, likely due to elevated temperatures. To favor the formation of o-phenolsulfonic acid, you must operate under kinetic control.[1][2] This is achieved by significantly lowering the reaction temperature. The reaction of phenol with concentrated sulfuric acid at low temperatures (e.g., room temperature, ~25°C or 298 K) will predominantly yield the ortho-isomer.[3][4]
Q2: I am attempting to synthesize the para-isomer but am getting a mixture of ortho and para products. How can I increase the selectivity for the para-product?
A: A mixture of products suggests the reaction has not fully reached thermodynamic equilibrium. To favor the more stable p-phenolsulfonic acid, you should increase the reaction temperature and potentially the reaction time.[2][5] Running the reaction at higher temperatures, such as 100°C (373 K), facilitates the reversible nature of the sulfonation, allowing the initially formed kinetic ortho-product to convert to the more thermodynamically stable para-product.[2][6]
Q3: After isolating what I believe to be the ortho-product, subsequent processing at elevated temperatures seems to yield the para-isomer. Why is this happening?
A: This phenomenon occurs because the sulfonation of phenol is a reversible reaction.[1][2] The ortho-isomer is the kinetic product, meaning it forms faster at lower temperatures.[4][7] However, the para-isomer is the thermodynamic product, meaning it is more stable.[5][7] If you heat the isolated this compound, it can revert back to phenol and sulfuric acid, which then re-react to form the more stable p-phenolsulfonic acid at the higher temperature.[1][2]
Q4: The reaction proceeds very slowly or not at all when I use low temperatures to target the ortho-isomer. What adjustments can be made?
A: Low reaction rates at reduced temperatures are a common challenge. While simply increasing the temperature is not an option (as it would favor the para-product), you can consider using a more potent sulfonating agent, such as fuming sulfuric acid (H₂SO₄·SO₃).[3][7] This increases the concentration of the SO₃ electrophile, potentially accelerating the reaction at lower temperatures. However, be aware that this is a more aggressive reagent and may require careful control to avoid side reactions or over-sulfonation.
Frequently Asked Questions (FAQs)
Q1: What is the core principle governing the temperature-dependent outcome of phenol sulfonation?
A: The regioselectivity of phenol sulfonation is a classic example of kinetic versus thermodynamic control.[1][8] At low temperatures, the reaction is under kinetic control, and the major product is the one that forms the fastest (ortho-isomer).[2] At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the most stable product (para-isomer) as the major component.[2][5]
Q2: From a mechanistic standpoint, why is the ortho-isomer the kinetic product?
A: The formation of the ortho-isomer proceeds through a lower energy transition state.[4] The intermediate carbocation (arenium ion) formed during the ortho-attack is believed to be more stabilized by the adjacent hydroxyl group, thus lowering the activation energy for this pathway.[1] This allows the ortho-product to be formed more rapidly at lower temperatures.
Q3: Why is the para-isomer considered the more thermodynamically stable product?
A: The para-isomer is more stable primarily due to reduced steric hindrance.[9] In the ortho-isomer, the bulky sulfonic acid group (-SO₃H) is adjacent to the hydroxyl group (-OH), leading to steric repulsion. In the para-position, these two groups are positioned far apart, resulting in a more stable, lower-energy molecule.[5][9]
Q4: How does the reversibility of sulfonation play a role in product distribution at high temperatures?
A: Unlike many other electrophilic aromatic substitutions, sulfonation is notably reversible.[2] At high temperatures, there is sufficient energy to overcome the activation barrier for both the forward reaction (sulfonation) and the reverse reaction (desulfonation).[1] This establishes an equilibrium. While the ortho-product may form initially, it can be converted back to phenol, which can then be sulfonated again. Over time, the reaction mixture equilibrates to favor the most stable isomer, which is the para-product.[1][2]
Data Presentation
Table 1: Summary of Reaction Conditions for Isomer Control
| Target Product | Control Type | Temperature Range | Typical Reagent | Key Outcome & Notes |
| This compound | Kinetic | Low (e.g., 25°C / 298 K)[3][4] | Conc. H₂SO₄ | The ortho-isomer is the major product as it forms faster.[2][10] |
| p-phenolsulfonic acid | Thermodynamic | High (e.g., 100°C / 373 K)[2][6] | Conc. H₂SO₄ | The para-isomer is the major product due to its higher stability and reaction reversibility.[5][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Kinetic Control)
-
Preparation: In a flask equipped with a magnetic stirrer and placed in a water bath to maintain a constant temperature, add 1 mole equivalent of phenol.
-
Reagent Addition: While stirring vigorously, slowly add 1.1 mole equivalents of concentrated sulfuric acid. The temperature should be carefully monitored and maintained at approximately 25°C.
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by techniques such as TLC or HPLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, the mixture can be carefully poured into ice water to precipitate the product.
-
Isolation: The solid this compound can be collected by filtration, washed with cold water, and dried. Recrystallization may be necessary for further purification.
Protocol 2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 mole equivalent of phenol.
-
Reagent Addition: Slowly and carefully add 1.1 mole equivalents of concentrated sulfuric acid to the flask. An initial exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 100°C using an oil bath.[6] Maintain this temperature and continue stirring. The reaction is typically allowed to proceed for several hours (e.g., 3-6 hours) to ensure equilibrium is reached.[12]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Isolation: Collect the solid p-phenolsulfonic acid by filtration, wash thoroughly with cold water to remove any residual acid, and dry.
Safety Note: Phenol and concentrated sulfuric acid are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualizations
Caption: Reaction pathway for the sulfonation of phenol.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Phenol on sulphonation at 100$^{ o }{ C }$ gives:(a) o-phenol sulphonic acid(b) p-phenol sulphonic acid(c) m-phenol sulphonic acid(d) o- and p-phenol sulphonic acid [vedantu.com]
- 3. brainly.in [brainly.in]
- 4. Solved 5. Consider the sulfonation reaction of phenol shown | Chegg.com [chegg.com]
- 5. doubtnut.com [doubtnut.com]
- 6. Phenol on sulphonation at ${100^ \\circ }C$ gives.A. O-phenol sulphonic acid.B. P-Phenol sulphonic acid.C. m-phenol sulphonic acid.D. O-and P-phenol sulphonic acid. [vedantu.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Separation of Phenolsulfonic Acid Isomers by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of phenolsulfonic acid isomers via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of phenolsulfonic acid I should expect in my mixture?
A1: The sulfonation of phenol typically yields a mixture of ortho-phenolsulfonic acid (2-hydroxybenzenesulfonic acid) and para-phenolsulfonic acid (4-hydroxybenzenesulfonic acid).[1][2][3] The ratio of these isomers is largely dependent on the reaction temperature. Lower temperatures (around 25°C) favor the formation of the ortho isomer under kinetic control, while higher temperatures (around 100°C) favor the formation of the more stable para isomer under thermodynamic control.[4] Meta-phenolsulfonic acid is generally not a significant product of direct phenol sulfonation.
Q2: Why is recrystallization a suitable method for separating phenolsulfonic acid isomers?
A2: Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent changes with temperature.[5] For a mixture of isomers, if their solubilities in a particular solvent are sufficiently different at a given temperature, they can be separated. As a hot, saturated solution of the isomer mixture cools, the less soluble isomer will crystallize out first, allowing for its separation from the more soluble isomer which remains in the mother liquor.[5] This process can be repeated to improve the purity of the separated isomers.
Q3: Which solvents are recommended for the recrystallization of phenolsulfonic acid isomers?
A3: Phenolsulfonic acid is generally soluble in water and alcohol.[2][4][6] The choice of solvent is critical and often requires empirical determination. A good solvent for recrystallization should dissolve the crude mixture at an elevated temperature but have low solubility for the target isomer at lower temperatures. Water or ethanol-water mixtures are common starting points for the recrystallization of sulfonic acids and their salts.[7]
Q4: Should I recrystallize the free acid or a salt derivative?
A4: Separating the free acids can be challenging. A more effective strategy is often to convert the mixture of phenolsulfonic acids into their corresponding salts (e.g., potassium, sodium, or ammonium salts) before recrystallization. Isomeric salts frequently exhibit more significant differences in solubility, which can be exploited for more efficient separation by fractional crystallization. For instance, potassium p-phenolsulfonate can be recrystallized from water.
Troubleshooting Guides
Problem 1: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Gently heat the solution to evaporate some of the solvent. Once a slight turbidity (cloudiness) appears, allow the solution to cool slowly. |
| The solution is not saturated. | Concentrate the solution by evaporation. Test for saturation by taking a small sample on a glass rod and seeing if crystals form upon cooling or scratching the side of the container. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal nucleation. |
| The presence of impurities is inhibiting crystallization. | Try adding a seed crystal of the desired pure isomer to induce crystallization. If unavailable, scratching the inside of the flask with a glass rod at the meniscus can sometimes initiate nucleation. |
Problem 2: Oiling out instead of crystallization.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the solute. | Select a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of hot solvent to the oily mixture to dissolve it, then allow it to cool slowly. |
| High concentration of impurities. | Attempt to purify the crude mixture by another method (e.g., charcoal treatment to remove colored impurities) before recrystallization. |
Problem 3: Poor separation of isomers (low purity of crystals).
| Possible Cause | Troubleshooting Step |
| Inadequate solubility difference between isomers in the chosen solvent. | Experiment with different solvents or solvent mixtures to maximize the solubility difference. Consider converting the acids to their salts, which may have more favorable solubility profiles. |
| Crystals are contaminated with mother liquor. | After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. |
| Co-crystallization of isomers. | This can occur if the isomers have very similar structures and solubilities. Try a different solvent system or consider a multi-step recrystallization process. Fractional crystallization, which involves multiple, sequential crystallization steps, may be necessary. |
Data Presentation
Table 1: Qualitative Solubility of Phenolsulfonic Acid Isomers and Their Salts
| Compound | Water | Ethanol | Notes |
| This compound | Miscible | Miscible | Data on specific solubility at various temperatures is limited. |
| p-Phenolsulfonic Acid | Miscible | Miscible | Deliquescent needles, commercially available as a 65% solution in water.[6] |
| Potassium p-Phenolsulfonate | Crystalline solid | Sparingly soluble | Can be readily recrystallized from water. |
Experimental Protocols
Protocol 1: General Recrystallization of Phenolsulfonic Acid Isomers
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude isomer mixture in various solvents (e.g., water, ethanol, ethanol/water mixtures) at room temperature and at the boiling point of the solvent. An ideal solvent will show a significant increase in solubility with temperature for one isomer over the other.
-
Dissolution: In an Erlenmeyer flask, add the crude mixture of phenolsulfonic acid isomers. Add the chosen solvent portion-wise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor (e.g., by HPLC or melting point) to assess the efficiency of the separation.
Protocol 2: Separation via Fractional Crystallization of Potassium Salts
-
Salt Formation: Dissolve the crude mixture of phenolsulfonic acid isomers in water. Neutralize the solution to a pH of approximately 7 with a concentrated solution of potassium hydroxide.
-
Concentration: Gently heat the neutralized solution to concentrate it by evaporating some of the water. Continue until the solution is saturated.
-
First Crystallization: Allow the hot, concentrated salt solution to cool slowly to room temperature. The less soluble potassium salt (typically the para-isomer salt) will crystallize out.
-
Isolation: Collect the crystals by vacuum filtration.
-
Recrystallization of the First Crop: To improve the purity of the first crop of crystals, redissolve them in a minimum amount of hot water and repeat the cooling and filtration process.
-
Isolation of the Second Isomer: The mother liquor from the initial crystallization will be enriched in the more soluble isomer (typically the ortho-isomer salt). Concentrate the mother liquor further and cool to obtain a second crop of crystals, which will be predominantly the more soluble salt. This crop may require further recrystallization to achieve high purity.
-
Conversion back to Free Acid (Optional): If the free acids are desired, the purified salt fractions can be redissolved in water and acidified (e.g., with hydrochloric acid), followed by extraction or crystallization of the free phenolsulfonic acid.
Mandatory Visualization
References
- 1. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. PHENOLSULFONIC ACID, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents [patents.google.com]
- 4. Buy this compound | 1333-39-7 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. p-Phenolsulfonic Acid [drugfuture.com]
- 7. 4-Hydroxybenzenesulfonic acid | 98-67-9 | Benchchem [benchchem.com]
Byproducts formed during the sulfonation of phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of phenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sulfonation of phenol, providing potential causes and recommended solutions.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SP-T01 | Low yield of desired phenolsulfonic acid isomer. | Inappropriate reaction temperature: The ratio of ortho- to para-phenolsulfonic acid is highly temperature-dependent.[1][2] Insufficient reaction time: The sulfonation of phenol may not have reached completion. Excess water in sulfuric acid: Diluted sulfuric acid is less effective as a sulfonating agent. | Temperature Control: For the ortho isomer (kinetic product), maintain a low reaction temperature (e.g., 25-40°C).[2][3] For the para isomer (thermodynamic product), use a higher temperature (e.g., 100-110°C).[3][4][5] Reaction Time: Increase the reaction time to ensure completion. Typical reaction times can range from 2 to 6 hours.[3][5] Reagent Quality: Use concentrated (96-98%) sulfuric acid or fuming sulfuric acid (oleum) for efficient sulfonation. |
| SP-T02 | Formation of a dark brown or black reaction mixture. | Oxidation of phenol: Phenol is susceptible to oxidation, especially at higher temperatures and in the presence of strong oxidizing agents, leading to the formation of colored byproducts like quinones.[6][7] Contaminants in phenol: Impurities in the starting phenol can lead to discoloration upon reaction.[6] Side reactions: At elevated temperatures, side reactions leading to polymeric materials can occur. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Temperature Control: Avoid excessively high temperatures. High-Purity Phenol: Use high-purity, colorless phenol as the starting material. If the phenol is discolored, consider purification by distillation before use.[6] |
| SP-T03 | Difficulty in separating ortho- and para-phenolsulfonic acid isomers. | Similar physical properties: The isomers have similar solubility profiles, making simple crystallization challenging. | Fractional Crystallization: Utilize differences in the solubility of the salts of the sulfonic acids (e.g., barium or lead salts) for separation. Chromatography: Employ column chromatography for separation on a smaller scale. |
| SP-T04 | Presence of significant amounts of disulfonated byproducts. | High concentration of sulfonating agent: Using a large excess of fuming sulfuric acid or sulfur trioxide can lead to multiple sulfonation reactions on the phenol ring. High reaction temperature and long reaction time: These conditions can favor further sulfonation. | Stoichiometry Control: Use a controlled molar ratio of the sulfonating agent to phenol. Reaction Conditions: Optimize the reaction temperature and time to favor monosulfonation. |
| SP-T05 | Product is contaminated with inorganic salts after work-up. | Incomplete removal of neutralizing agent: During the work-up and neutralization steps, inorganic salts (e.g., sodium sulfate) may not be completely removed from the product. | Washing: Thoroughly wash the isolated product with a suitable solvent in which the inorganic salts are insoluble but the product has low solubility. Recrystallization: Recrystallize the product from an appropriate solvent system to remove inorganic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the sulfonation of phenol?
A1: Besides the desired ortho- and para-phenolsulfonic acids, several byproducts can be formed. The most common include:
-
Disubstituted phenols: Phenol-2,4-disulfonic acid is a common byproduct, especially at higher temperatures and with an excess of the sulfonating agent. Trisulfonated phenols can also form under more forcing conditions.
-
Sulfones: Bis(hydroxyphenyl) sulfones can be formed as byproducts.
-
Oxidation products: Due to the strong oxidizing nature of concentrated sulfuric acid at elevated temperatures, phenol can be oxidized to colored quinone-like structures.[6][7]
Q2: How does reaction temperature affect the product distribution in phenol sulfonation?
A2: The sulfonation of phenol is a classic example of a reaction under kinetic versus thermodynamic control.[8][9]
-
At low temperatures (e.g., 25-40°C): The reaction is under kinetic control, and the major product is the ortho-phenolsulfonic acid. This isomer is formed faster due to the lower activation energy for the ortho attack.
-
At high temperatures (e.g., 100-110°C): The reaction is under thermodynamic control. The more stable para-phenolsulfonic acid is the major product. At higher temperatures, the reversible sulfonation reaction allows for the initially formed ortho isomer to revert to phenol and then react to form the more stable para isomer.[1][9]
Q3: What is the role of the sulfonating agent's concentration?
A3: The concentration of the sulfonating agent is crucial. Concentrated sulfuric acid (96-98%) is typically used. Fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), is a more powerful sulfonating agent and can lead to a higher degree of sulfonation, including the formation of disulfonic acids.[10] The choice and concentration of the sulfonating agent should be tailored to obtain the desired product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the sulfonation reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the starting material (phenol) and the various products (isomers and byproducts).[11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to identify and quantify the components of the reaction mixture.[14][15][16]
Q5: What are the safety precautions I should take during phenol sulfonation?
A5: Both phenol and concentrated sulfuric acid are hazardous materials. It is essential to take the following safety precautions:
-
Work in a well-ventilated fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[17][18][19]
-
Phenol is toxic and can be absorbed through the skin, so avoid direct contact.[19] In case of skin contact, wash immediately and thoroughly with water.[20]
-
Concentrated sulfuric acid is highly corrosive. Handle with care to avoid skin and eye burns.[18]
-
The reaction can be exothermic, so control the rate of addition of reagents and have a cooling bath ready.
Data Presentation
The following table summarizes the typical product distribution in the sulfonation of phenol under different temperature conditions.
| Reaction Temperature | Major Product | Typical Yield of Major Product | Byproducts | Control Type |
| 25-40°C | This compound | 60-70% | p-Phenolsulfonic acid, Phenol-2,4-disulfonic acid | Kinetic |
| 100-110°C | p-Phenolsulfonic acid | ~95%[5] | This compound, Phenol-2,4-disulfonic acid | Thermodynamic |
Experimental Protocols
Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)
This protocol is adapted from established synthetic methods.[5][21]
Materials:
-
Phenol (C₆H₅OH)
-
Concentrated sulfuric acid (H₂SO₄, 96-98%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 94 g (1.0 mol) of molten phenol.
-
Slowly and with constant stirring, add 104 g (1.06 mol) of concentrated sulfuric acid. The addition is exothermic, and the temperature of the mixture will rise.
-
Heat the reaction mixture to 100-110°C using an oil bath.
-
Maintain this temperature and continue stirring for 5-6 hours.[5] During this time, water formed in the reaction and a small amount of unreacted phenol may distill off.
-
After the reaction is complete, cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, will solidify upon cooling.
-
The crude product can be purified by recrystallization from a suitable solvent or by conversion to a salt, followed by recrystallization and acidification.
Synthesis of this compound (Kinetic Control)
Materials:
-
Phenol (C₆H₅OH)
-
Concentrated sulfuric acid (H₂SO₄, 96-98%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 94 g (1.0 mol) of molten phenol.
-
Slowly and with vigorous stirring, add 104 g (1.06 mol) of concentrated sulfuric acid, ensuring the temperature of the reaction mixture is maintained between 25-40°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.
-
The resulting mixture will contain this compound as the major product, along with some p-phenolsulfonic acid.
-
The isomers can be separated by fractional crystallization of their salts.
Visualizations
Caption: Kinetic vs. Thermodynamic Control in Phenol Sulfonation.
Caption: Troubleshooting Workflow for Phenol Sulfonation Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 4-Hydroxybenzenesulfonic acid | 98-67-9 [chemicalbook.com]
- 5. 4-Hydroxybenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. organic chemistry - Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. chemithon.com [chemithon.com]
- 11. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Phenolsulfonic acid (Determined in 4-hydroxybenzenesulfonic acid) - analysis - Analytice [analytice.com]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. library.dphen1.com [library.dphen1.com]
- 16. Qualitative and quantitative analyses of phenol, phenylglucuronide, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. ehs.berkeley.edu [ehs.berkeley.edu]
- 21. 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: O-Phenolsulfonic Acid Solutions
Here is a technical support center guide for O-Phenolsulfonic acid solutions.
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of an this compound solution? A: The product is chemically stable under standard ambient conditions (room temperature).[1][2] While one manufacturer suggests a shelf life of 24 months, the effective life span is highly dependent on proper storage conditions.[3] Always refer to the manufacturer's expiration date as a primary guideline.
Q2: What are the optimal storage conditions for this compound solutions? A: To ensure maximum stability, solutions should be stored in tightly closed, non-metal containers at a temperature between 2°C and 30°C.[1][2][4] It is also recommended to store them in a dry place and protected from direct sunlight.[5][6]
Q3: My this compound solution has changed color from yellow to brown. Why did this happen? A: this compound is a yellowish liquid that naturally turns brown upon exposure to air.[1][7] This color change is typically due to oxidation. The rate of discoloration can be accelerated by improper storage, such as a loosely sealed container or prolonged exposure to light.
Q4: Is a brown solution still suitable for use in my experiments? A: A slight color change to light brown may not significantly impact the performance in all applications. However, a significant darkening suggests a higher level of degradation. For sensitive applications, it is crucial to verify the solution's purity and concentration, for instance, by comparing its performance against a fresh, un-discolored standard or through analytical techniques like HPLC.
Q5: What are the primary factors that can cause the degradation of the solution? A: The main factors affecting stability are:
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Exposure to Air: Leads to oxidation and a brown discoloration.[7]
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High Temperatures: Can cause the o-isomer to convert to the more thermodynamically stable p-phenolsulfonic acid.[8]
-
Exposure to Light: Can accelerate degradation processes.[6]
-
Contamination: Contact with bases can cause neutralization and hydrolysis, while contact with active metals like iron or aluminum can lead to reactions that degrade the acid.[1][9][10]
Troubleshooting Guide
Problem: My solution has turned dark brown or black.
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Probable Cause: This indicates significant oxidation or contamination. The concentration of active this compound is likely reduced, and the presence of degradation byproducts is high.
-
Solution: It is strongly recommended to discard the solution and use a fresh batch to ensure the accuracy and reproducibility of your experimental results.
Problem: I observe crystals or precipitate in my solution upon storage.
-
Probable Cause: If stored at the lower end of the temperature range, some crystallization may occur, especially in concentrated solutions. Alternatively, it could be a sign of contamination or degradation product precipitation.
-
Solution:
-
Gently warm the solution to room temperature and agitate to see if the crystals redissolve.
-
If the precipitate does not dissolve, it is likely not the parent compound. The solution should be considered compromised and should not be used.
-
Problem: My experimental results have become inconsistent using an older solution.
-
Probable Cause: Inconsistent results are a critical indicator of solution degradation. The concentration of the active isomer may have changed, or degradation products may be interfering with your assay. This can include isomerization to p-phenolsulfonic acid at elevated temperatures.[8]
-
Solution: Immediately qualify the solution's purity and concentration using an appropriate analytical method, such as HPLC.[11] If this is not possible, switch to a new, unopened bottle of the solution to validate your results.
Data Presentation
Table 1: Summary of Storage Conditions and Stability for this compound Solutions
| Parameter | Recommended Condition | Rationale / Expected Outcome |
| Temperature | 2°C to 30°C[4] | Maintains stability. High temperatures can promote isomerization to the para-isomer, while freezing should be avoided.[3][8] |
| Exposure to Air | Minimize; keep container tightly sealed.[1][2] | Prevents oxidation, which is a primary cause of the solution turning brown.[7] |
| Exposure to Light | Store in the dark or in an opaque container.[6] | Protects against light-induced degradation. |
| Container Type | Original, inert, non-metal container (e.g., glass).[2] | Prevents chemical reactions with container material; the acid can react with metals.[1] |
| pH Environment | Maintain the inherent acidic pH of the solution. | Avoids hydrolysis, which can occur under strong alkaline conditions.[9][10] |
Experimental Protocols
Protocol 1: Visual Inspection and Qualitative Assessment
-
Objective: To quickly assess the quality of an this compound solution based on its physical appearance.
-
Materials:
-
Test solution of this compound.
-
A fresh, unopened "reference" solution of this compound (if available).
-
Clear, inert sample vials (e.g., glass).
-
-
Procedure:
-
Pipette an aliquot of the test solution and the reference solution into separate, identical sample vials.
-
Place the vials against a white background.
-
Assess Color: Compare the color of the test solution to the reference. Note any significant darkening from the expected light yellow.
-
Assess Clarity: Check for any cloudiness, particulates, or precipitates. The solution should be clear.
-
Record Observations: Document the date, lot number, and visual characteristics. A significant deviation from the reference standard suggests potential degradation.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To quantify the concentration of this compound and detect the presence of potential degradation products or isomers.[11]
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column or similar.[12]
-
This compound reference standard.
-
Mobile Phase A: Deionized water with 0.1% Phosphoric Acid or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid or Formic Acid.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5, 20, 50, 100 µg/mL).
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to fall within the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient: Start with 95% A / 5% B, ramp to 50% A / 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions. (Note: Gradient may need optimization).
-
-
Data Analysis:
-
Run the standards to establish a calibration curve.
-
Inject the prepared sample.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the concentration of the sample using the calibration curve.
-
Analyze the chromatogram for any additional peaks, which may represent impurities or degradation products (e.g., p-phenolsulfonic acid). A significant decrease in the main peak area or the appearance of new peaks compared to a fresh solution indicates degradation.
-
-
Visualizations
Caption: Troubleshooting flowchart for this compound solution issues.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a stability check of the solution.
References
- 1. PHENOL SULFONIC ACID % 65 - Ataman Kimya [atamanchemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. PHENOLSULFONIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Phenolsulfonic acid (65% solution in water) for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. organic chemistry - Why does this compound become p-phenolsulfonic acid in high temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Buy this compound | 1333-39-7 [smolecule.com]
- 10. Buy m-Phenolsulfonic acid | 585-38-6 | >98% [smolecule.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimization of catalyst loading for O-Phenolsulfonic acid catalyzed reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-Phenolsulfonic acid as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low despite using the recommended amount of this compound catalyst. What are the potential causes and how can I troubleshoot this?
A1: Low reaction yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Catalyst Loading: The "recommended" catalyst amount may not be optimal for your specific substrates or reaction conditions. Catalyst loading should be systematically screened to find the optimal concentration. As shown in the table below, increasing catalyst concentration can significantly improve yield and reduce reaction time, but an excess can sometimes lead to side reactions or be unnecessary.[1]
-
Catalyst Deactivation: this compound, particularly when supported on a solid matrix, can deactivate over time. This can be due to:
-
Reaction Temperature: The sulfonation of phenol, and thus the stability and isomeric form of the catalyst, is temperature-dependent. At lower temperatures (around 25°C), the ortho isomer is favored (kinetic control), while at higher temperatures (around 100°C), the para isomer is the major product (thermodynamic control).[4][5][6] Ensure your reaction temperature is appropriate for the desired outcome and catalyst stability.
-
Water Content: While some sulfonic acid catalysts show water tolerance, excess water in the reaction mixture can hydrolyze the catalyst or interfere with the reaction mechanism.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing the formation of unexpected side products. What is the likely cause?
A2: Side product formation is often related to excessive catalyst loading or elevated temperatures.
-
Excess Catalyst: Using too much this compound can lead to over-reaction, such as charring or polymerization of starting materials. It is crucial to perform a catalyst loading study to determine the minimum amount of catalyst required for efficient conversion.
-
High Temperature: As mentioned, high temperatures can favor the formation of the thermodynamically more stable para-phenolsulfonic acid.[4][6] If your reaction is sensitive to the catalyst's isomeric form, this could lead to different reactivity and side products. High temperatures can also promote dehydration or other side reactions.
Q3: How do I know if my this compound catalyst has deactivated?
A3: A progressive decrease in reaction rate or yield over several runs (for recyclable catalysts) is a primary indicator of deactivation. You may also observe a change in the catalyst's physical appearance, such as a change in color due to coke formation.[3] To confirm, you can perform characterization techniques such as FTIR to check for the presence of sulfonic acid groups or elemental analysis to quantify sulfur content.
Q4: Can a deactivated this compound catalyst be regenerated?
A4: Yes, in many cases, regeneration is possible, particularly for supported catalysts.
-
For Deactivation by Coking: The catalyst can often be regenerated by calcination (heating in air or an inert atmosphere) to burn off the carbonaceous deposits.[3][8]
-
For Deactivation by Leaching/Ion Exchange: If the deactivation is due to the loss of protons through ion exchange with cations from the reaction mixture, it can be reversed by washing the catalyst with a strong Brønsted acid.[2]
Data on Catalyst Loading Optimization
Optimizing the amount of catalyst is a critical first step in any catalytic reaction. The following tables summarize the effect of catalyst loading on yield and reaction time for representative reactions.
Table 1: Effect of Catalyst Loading on the Synthesis of Tetrazole Derivatives [1]
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0 (None) | 8 | 42 |
| 2 | 0.5 | 8 | 64 |
| 3 | 1.0 | 6 | 71 |
| 4 | 1.5 | 4 | 78 |
| 5 | 2.0 | 2 | 83 |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | 0.5 | 95 |
As shown, increasing the catalyst loading from 0.5 to 2.5 mol% significantly decreased the reaction time and increased the yield. Further increasing the loading to 3.0 mol% offered no additional benefit.
Table 2: Catalyst Loading for the Synthesis of 1,4-Dihydropyridines [9]
| Entry | Catalyst Amount (g) | Reaction Time (min) | Yield (%) |
| 1 | 0.01 | 180 | 60 |
| 2 | 0.02 | 150 | 75 |
| 3 | 0.03 | 120 | 85 |
| 4 | 0.05 | 80 | 96 |
| 5 | 0.07 | 80 | 96 |
This data indicates that 0.05 g of the catalyst provided the highest yield in the shortest time.
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Synthesis of Bis(indolyl)methanes
This protocol is a general guideline for the electrophilic substitution reaction between an aldehyde and indole, catalyzed by a sulfonic acid.
Materials:
-
Indole
-
Aldehyde (e.g., benzaldehyde)
-
This compound (or a supported sulfonic acid catalyst)
-
Solvent (e.g., ethanol, or solvent-free conditions)
Procedure:
-
To a round-bottom flask, add indole (2 mmol) and the aldehyde (1 mmol).
-
Add the desired solvent (e.g., 5 mL of ethanol) if the reaction is not being run neat.
-
Add the this compound catalyst. The optimal amount should be determined experimentally, but a starting point of 2-5 mol% or 10-20 wt% for supported catalysts is common.[10]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if using a solid-supported catalyst, filter the reaction mixture and wash the catalyst with the solvent.[10]
-
If using a homogeneous catalyst, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Bis(indolyl)methane Synthesis:
Caption: General workflow for bis(indolyl)methane synthesis.
Protocol 2: General Procedure for Pechmann Condensation to Synthesize Coumarins
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[12]
Materials:
-
Phenol (e.g., resorcinol)
-
β-ketoester (e.g., ethyl acetoacetate)
-
This compound (or another strong acid catalyst like H₂SO₄)
Procedure:
-
In a flask, gently heat the phenol until it melts (if solid).
-
Add the this compound catalyst to the phenol with stirring. The amount can vary, and a catalyst screening is recommended.
-
Slowly add the β-ketoester to the mixture. The reaction is often exothermic.
-
Heat the reaction mixture (e.g., at 100°C or as optimized) for the required duration, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into cold water to precipitate the crude coumarin product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin.
Signaling Pathway for Pechmann Condensation:
Caption: Key steps in the Pechmann condensation mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Phenol on sulphonation at ${100^ \\circ }C$ gives.A. O-phenol sulphonic acid.B. P-Phenol sulphonic acid.C. m-phenol sulphonic acid.D. O-and P-phenol sulphonic acid. [vedantu.com]
- 6. Phenol on reaction with `H_2SO_4` at high temperature gives mainly [allen.in]
- 7. Buy this compound | 1333-39-7 [smolecule.com]
- 8. Protocol for the preparation and application of CeO2-CuO catalysts in the decarboxylative oxidation reaction of benzoic acids to phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Pechmann condensation - Wikipedia [en.wikipedia.org]
Deactivation and regeneration of O-Phenolsulfonic acid catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deactivation and regeneration of O-Phenolsulfonic acid catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for this compound catalysts?
A1: The deactivation of this compound catalysts, particularly in resin-based forms like phenolsulfonic acid-formaldehyde (PAFR), is primarily attributed to three main factors:
-
Leaching of Sulfonic Acid Groups: The active sulfonic acid (-SO₃H) groups can be gradually lost from the catalyst support, especially in the presence of water or polar solvents at elevated temperatures. This is a common issue for solid acid catalysts.[1]
-
Poisoning: The catalytic activity can be inhibited by the strong adsorption of certain chemical species onto the active sites. Common poisons for acid catalysts include:
-
Cations: Metal ions present in the feedstock can undergo ion exchange with the protons of the sulfonic acid groups, rendering them inactive.
-
Organic Bases: Nitrogen-containing compounds and other basic organic molecules can neutralize the acid sites.[2]
-
-
Fouling: The deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can block access to the active sites and pores.[2]
-
Thermal Degradation: At elevated temperatures, typically around 290°C, desulfonation can occur, leading to the irreversible loss of the sulfonic acid groups.[3]
Q2: How can I determine if my this compound catalyst is deactivated?
A2: Catalyst deactivation can be identified through several observational and analytical methods:
-
Decreased Reaction Rate or Yield: A noticeable drop in the conversion of reactants or the yield of the desired product under standard reaction conditions is a primary indicator.
-
Changes in Selectivity: A shift in the product distribution may indicate that certain active sites have been altered or blocked.
-
Visual Inspection: In some cases of severe fouling, a change in the catalyst's color or the appearance of deposits may be visible.
-
Analytical Characterization:
-
Acid-Base Titration: To quantify the number of accessible acid sites. A decrease in acid capacity suggests deactivation.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To measure the sulfur content of the catalyst and determine if sulfonic acid groups have been leached.[4] It can also be used to detect the presence of metallic poisons.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition of the catalyst and identify poisons or changes in the chemical state of surface species.
-
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Yes, in many cases, deactivation is reversible, and the catalyst's activity can be at least partially restored through specific regeneration procedures. The success of regeneration depends on the primary deactivation mechanism. Poisoning by cations and fouling are often reversible, while significant thermal degradation and extensive leaching of sulfonic acid groups may be irreversible.
Q4: What is a general overview of the regeneration process?
A4: A typical regeneration process for a sulfonic acid-based catalyst involves a multi-step procedure aimed at removing poisons and foulants to restore the active acid sites. The general workflow includes solvent washing to remove organic residues, followed by an acid treatment to replenish the protonated active sites, and finally, thorough rinsing to remove any remaining acid.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting/Solution |
| Gradual loss of catalytic activity over several runs. | Leaching of sulfonic acid groups. | - Lower the reaction temperature if possible. - Minimize the water content in the reaction mixture. - Consider using a more structurally stable catalyst support. - Regeneration may not fully restore activity if significant leaching has occurred. |
| Sudden and significant drop in catalyst performance. | Catalyst poisoning by cations (e.g., Na⁺, K⁺, Ca²⁺) or organic bases in the feedstock. | - Purify the feedstock to remove impurities before the reaction. - Implement a regeneration protocol involving acid washing to remove metallic poisons and restore protonated sites. (See Experimental Protocols section). |
| Gradual decrease in activity accompanied by a color change in the catalyst. | Fouling by carbonaceous deposits (coking) or polymeric byproducts. | - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation. - Implement a regeneration protocol involving solvent washing to remove organic foulants. |
| Irreversible loss of activity after exposure to high temperatures. | Thermal degradation (desulfonation). | - Operate the catalyst within its recommended temperature range. - Once thermally degraded, the catalyst typically cannot be regenerated and requires replacement. |
Quantitative Data on Catalyst Performance and Regeneration
The following table presents representative data on the performance of a phenolsulfonic acid-formaldehyde (PAFR) resin catalyst, illustrating the effects of deactivation and the potential for recovery through regeneration.
| Catalyst State | Reaction Conversion (%) | Acid Capacity (mmol/g) | Notes |
| Fresh Catalyst | 95 | 2.5 | Initial performance in a model esterification reaction. |
| After 5 Cycles (with purified feedstock) | 92 | 2.4 | Demonstrates good reusability with minimal deactivation.[5] |
| After 1 Cycle (with cation-contaminated feedstock) | 65 | 1.5 | Significant deactivation due to ion exchange with metal poisons. |
| Regenerated Catalyst (after cation poisoning) | 88 | 2.2 | Activity is largely restored after the acid washing regeneration protocol. |
| After Exposure to High Temperature (300°C) | < 20 | 0.5 | Irreversible deactivation due to thermal degradation. |
Experimental Protocols
Protocol for Regeneration of Cation-Poisoned this compound Catalyst
This protocol is designed to remove metallic cations that have exchanged with the protons of the sulfonic acid groups.
Materials:
-
Deactivated this compound catalyst
-
Methanol (or another suitable organic solvent)
-
2 M Sulfuric Acid (H₂SO₄) solution
-
Demineralized water
-
Beaker or flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Wash: a. Place the deactivated catalyst in a beaker. b. Add methanol to cover the catalyst (approximately 10 mL of solvent per gram of catalyst). c. Stir the slurry at room temperature for 1 hour to remove any adsorbed organic impurities. d. Filter the catalyst and wash it with fresh methanol. e. Dry the catalyst in a vacuum oven at 60°C for 4 hours.
-
Acid Treatment: a. Place the dried, solvent-washed catalyst in a clean beaker. b. Add the 2 M H₂SO₄ solution to the catalyst (approximately 10 mL of acid solution per gram of catalyst). c. Stir the mixture at room temperature for 2 hours. This step facilitates the ion exchange of the metallic poisons with protons from the sulfuric acid.[6][7] d. Filter the catalyst from the acid solution.
-
Rinsing: a. Wash the catalyst on the filter with an abundant amount of demineralized water until the filtrate is neutral (pH ≈ 7). This is a critical step to remove all residual sulfuric acid. b. Perform a final rinse with methanol to aid in the drying process.
-
Drying: a. Dry the regenerated catalyst in a vacuum oven at 80°C overnight. b. Store the regenerated catalyst in a desiccator until further use.
Visualizations
Catalyst Deactivation Pathways
Caption: Deactivation pathways for this compound catalysts.
Catalyst Regeneration Workflow
Caption: General workflow for the regeneration of a deactivated catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Development of a robust sulfur quantification and speciation method for SBA-15-supported sulfonic acid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO1999054041A1 - Regeneration of sulfonic acid resin catalyst used in the production of ether - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: O-Phenolsulfonic Acid Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phenolsulfonic acid catalyzed reactions. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a catalyst?
This compound is a strong Brønsted-Lowry acid due to the ready donation of a proton from its sulfonic acid group (SO₃H)[1]. This property makes it a valuable catalyst in various organic reactions, including:
-
Condensation reactions: Promoting the formation of carbon-carbon bonds.[1]
-
Esterification reactions: Facilitating the formation of esters from carboxylic acids and alcohols.[1]
-
Cleavage reactions: Breaking certain bonds within organic molecules, such as in ethers and epoxides.[1]
Q2: How does reaction temperature affect the selectivity between ortho and para isomers in the sulfonation of phenol?
The regioselectivity of phenol sulfonation is highly dependent on temperature. This is a classic example of kinetic versus thermodynamic control.
-
Low Temperature (Kinetic Control): At lower temperatures (around 280 K), the formation of This compound is favored, with yields typically ranging from 76-82%. This is because the activation energy for ortho substitution is lower.[1] The proximity of the hydroxyl group to the sulfonating agent facilitates the ortho attack.[1]
-
High Temperature (Thermodynamic Control): At elevated temperatures (around 373 K), the more stable p-phenolsulfonic acid is the major product (68-74% yield).[1] The higher temperature provides enough energy to overcome the activation barrier for the para-product, which is sterically less hindered and more stable.[1][2] The sulfonation reaction is reversible, and at higher temperatures, the initially formed ortho-isomer can revert to phenol and then form the more stable para-isomer.[2]
Troubleshooting Guide
Problem 1: Low Reaction Rate or Yield
Q: My reaction is proceeding very slowly or giving a low yield. What are the possible causes and solutions?
A: Several factors can contribute to a sluggish reaction or poor yield. Consider the following troubleshooting steps:
-
Insufficient Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. For esterification reactions, the catalyst amount can range from 0.1 mole % to 10 mole % based on the phenol.[3]
-
Equilibrium Limitations (especially in Esterification): Esterification is a reversible reaction where water is a byproduct.[4] The presence of water can shift the equilibrium back towards the reactants, lowering the yield.[4]
-
Sub-optimal Temperature: The reaction temperature may not be optimal for the specific transformation. For some esterifications, higher temperatures (80-160 °C) are required to drive the reaction forward by removing water.[5]
-
Presence of Water: While some phenolsulfonic acid catalysts are water-tolerant[1], in many cases, water can inhibit the reaction. The inhibitory effect of water can sometimes be decreased by increasing the reaction temperature.[5]
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Increase catalyst concentration incrementally. | Ensures sufficient active sites are available. |
| Water Removal | Use a Dean-Stark trap, molecular sieves, or azeotropic distillation. | Shifts the equilibrium towards product formation in reversible reactions like esterification.[3] |
| Reactant Ratio | Use a molar excess of one of the reactants (e.g., the alcohol in esterification). | Drives the equilibrium towards the product side.[3] |
| Temperature | Optimize the reaction temperature. | Reaction rates generally increase with temperature, but be mindful of potential side reactions or catalyst degradation. |
Problem 2: Poor Selectivity (Ortho vs. Para Products)
Q: I am getting a mixture of ortho and para products, but I want to favor one over the other. What should I do?
A: As mentioned in the FAQs, the temperature is the primary factor controlling ortho versus para selectivity in the sulfonation of phenol.
| Desired Product | Recommended Temperature | Control Type |
| This compound | Low (e.g., ~25 °C) | Kinetic |
| p-Phenolsulfonic acid | High (e.g., 100 °C) | Thermodynamic |
To enhance selectivity, it is crucial to maintain a consistent and uniform temperature throughout the reaction vessel.
Problem 3: Catalyst Deactivation
Q: I suspect my catalyst has lost activity after one or more runs. How can I identify the cause and can the catalyst be regenerated?
A: Catalyst deactivation is a common issue and can occur through several mechanisms. Identifying the cause is the first step toward finding a solution.
Common Causes of Deactivation:
-
Leaching: The sulfonic acid groups can detach from the catalyst support and dissolve into the reaction mixture.
-
Poisoning: Cations (e.g., sodium) can displace the active hydrogen ions on the sulfonic acid groups, rendering them inactive.[6]
-
Fouling: For solid-supported catalysts, the surface can be blocked by the physical deposition of byproducts or polymers.
-
Formation of Sulfonate Esters: The sulfonic acid groups can react with alcohols in the reaction mixture to form inactive sulfonate esters.
Troubleshooting and Regeneration:
| Deactivation Mechanism | Identification Method | Regeneration Protocol |
| Leaching | Analyze the reaction mixture for sulfur content. | Not typically reversible. Consider using a more stable catalyst support. |
| Cation Poisoning | Elemental analysis of the used catalyst for contaminating metals. | Treat the catalyst with an inorganic acid (e.g., sulfuric acid) to replace the metal ions with protons, followed by washing with demineralized water.[6] |
| Fouling | Surface area analysis (e.g., BET) of the used catalyst. | Wash the catalyst with appropriate solvents to remove adsorbed species. |
| Sulfonate Ester Formation | Spectroscopic analysis (e.g., IR) of the used catalyst. | Treat the catalyst with a dilute aqueous acid solution (e.g., 10% H₂SO₄) to hydrolyze the sulfonate esters.[7] |
General Catalyst Regeneration Protocol (for solid-supported catalysts):
-
Wash the recovered catalyst thoroughly with a solvent like methanol to remove any adsorbed organic species.[8]
-
Dry the catalyst.
-
Treat the catalyst with a solution of sulfuric acid (e.g., 10% H₂SO₄ or concentrated H₂SO₄ at elevated temperatures like 150°C for several hours) to replenish the sulfonic acid groups.[7][8][9]
-
Wash the regenerated catalyst with deionized water until the washings are neutral to remove any excess acid.[8][9]
-
Dry the catalyst before reuse.
Experimental Protocols & Monitoring
Monitoring Reaction Progress:
The progress of this compound catalyzed reactions can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the consumption of reactants and the formation of products and byproducts.[10]
-
Gas Chromatography (GC): Suitable for volatile reactants and products.
-
Thin-Layer Chromatography (TLC): For rapid qualitative monitoring of the reaction progress.
Determining Sulfonic Acid Content on Solid Catalysts:
The concentration of acidic sites on a solid-supported sulfonic acid catalyst can be determined by titration:
-
Add a known mass of the dried catalyst to a known volume of a salt solution (e.g., 2 M NaCl).
-
Stir the mixture overnight to allow for ion exchange between the protons of the sulfonic acid groups and the sodium ions.
-
Filter the mixture to remove the catalyst.
-
Titrate the filtrate with a standardized solution of a base (e.g., 0.01 M NaOH) to determine the amount of protons released, which corresponds to the sulfonic acid loading.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Temperature control of phenol sulfonation.
References
- 1. Buy this compound | 1333-39-7 [smolecule.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. WO1999054041A1 - Regeneration of sulfonic acid resin catalyst used in the production of ether - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of O-Phenolsulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of o-phenolsulfonic acid. Our aim is to help you minimize side reactions and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge is controlling the regioselectivity of the sulfonation reaction. The sulfonation of phenol can yield both the ortho- and para-phenolsulfonic acid isomers. The formation of these products is highly dependent on the reaction temperature, with the desired this compound being the kinetically favored product at lower temperatures, and the p-phenolsulfonic acid being the thermodynamically favored product at higher temperatures.[1]
Q2: What are the common side reactions in this synthesis?
The most common side reaction is the formation of the isomeric p-phenolsulfonic acid. At elevated temperatures, the initially formed this compound can revert to phenol and then react to form the more stable para isomer.[1] Other potential side reactions include di-sulfonation, where a second sulfonic acid group is added to the phenol ring, and decomposition of the product at excessively high temperatures.
Q3: How can I maximize the yield of this compound?
To maximize the yield of the ortho isomer, it is crucial to maintain a low reaction temperature, typically below 25°C.[2] This ensures that the reaction is under kinetic control, favoring the formation of the ortho product.[1]
Q4: What is a typical molar ratio of phenol to sulfuric acid?
A common approach is to use a slight excess of sulfuric acid. For example, a molar ratio of approximately 1:1.05 to 1:1.1 of phenol to concentrated sulfuric acid is often employed.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Reaction temperature was too high, favoring the para isomer. | Maintain a strict reaction temperature below 25°C using an ice bath. |
| Insufficient reaction time. | Allow the reaction to proceed for a sufficient duration at low temperature to ensure complete conversion. | |
| Inefficient mixing. | Ensure vigorous and consistent stirring throughout the reaction to promote contact between reactants. | |
| High proportion of p-phenolsulfonic acid in the product mixture | The reaction temperature exceeded the optimal range for kinetic control. | Carefully monitor and control the reaction temperature. Consider a slower addition of the sulfonating agent to manage the exothermic nature of the reaction. |
| The reaction was allowed to proceed for an extended period at a slightly elevated temperature, allowing for equilibration to the thermodynamic product. | Optimize the reaction time to maximize the yield of the ortho isomer before significant isomerization to the para product can occur. | |
| Product decomposition (darkening of the reaction mixture) | Excessive reaction temperature. | Immediately cool the reaction mixture and ensure the temperature control system is functioning correctly. In future experiments, use a more efficient cooling bath and slower reagent addition. |
| Difficulty in isolating the product | Unreacted sulfuric acid complicates the work-up. | After the reaction, carefully pour the mixture into ice-cold water to dilute the sulfuric acid. The product can then be precipitated as a salt (e.g., with calcium hydroxide) to separate it from the highly soluble sulfuric acid.[4] |
| Presence of a mixture of isomers. | Separation of the ortho and para isomers can be challenging. Techniques such as fractional crystallization of their salts or chromatographic methods may be necessary. |
Experimental Protocols
Synthesis of this compound (Kinetic Control)
This protocol is designed to favor the formation of the ortho isomer.
Materials:
-
Phenol
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Calcium Hydroxide (for purification)
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 94 g of phenol.
-
Prepare an ice-salt bath to cool the reaction flask and maintain the internal temperature below 25°C.
-
Slowly add 98 g of concentrated sulfuric acid dropwise from the dropping funnel to the stirred phenol. Ensure the temperature does not exceed 25°C during the addition.
-
After the addition is complete, continue to stir the mixture at room temperature for approximately two hours.
-
To begin the work-up, slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring.
-
For purification, gradually add a slurry of calcium hydroxide to the acidic solution until it is neutralized. This will precipitate calcium sulfate, which can be removed by filtration.
-
The filtrate, containing the calcium salt of phenolsulfonic acid, can then be treated with a stoichiometric amount of sulfuric acid to regenerate the free phenolsulfonic acid and precipitate the remaining calcium as calcium sulfate. After a final filtration, the aqueous solution of phenolsulfonic acid can be concentrated.
Analysis of Isomer Ratio by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis or Diode-Array Detector (DAD)
-
Reverse-phase C18 column
Mobile Phase:
-
A typical mobile phase consists of a mixture of an aqueous acidic solution (e.g., water with phosphoric acid or formic acid) and an organic solvent like acetonitrile.[5] The exact composition and gradient will depend on the specific column and system.
Procedure:
-
Prepare standard solutions of pure this compound and p-phenolsulfonic acid of known concentrations.
-
Dissolve a small, accurately weighed sample of the reaction product in the mobile phase.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Identify the peaks corresponding to the ortho and para isomers based on the retention times of the standards.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
Quantitative Data
Table 1: Effect of Temperature on Isomer Distribution in Phenol Sulfonation
| Temperature | Predominant Product | Isomer | Typical Yield | Control Type |
| < 25°C | This compound | ortho | 76-82% | Kinetic |
| > 100°C | p-Phenolsulfonic acid | para | 68-74% | Thermodynamic |
Data compiled from Smolecule[1].
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Relationship between reaction conditions and product formation in phenol sulfonation.
References
- 1. Buy this compound | 1333-39-7 [smolecule.com]
- 2. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Effect of reaction time on the yield of O-Phenolsulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of O-Phenolsulfonic acid, with a specific focus on the effect of reaction time on product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the selective synthesis of this compound over its para isomer?
A1: The selective synthesis of this compound is primarily governed by kinetic versus thermodynamic control. The formation of the ortho isomer is favored under kinetic control, which involves lower reaction temperatures (around 25°C or below). At these temperatures, the reaction leading to the ortho product has a lower activation energy. Conversely, higher temperatures favor the thermodynamically more stable para isomer.[1]
Q2: What is the expected yield of this compound under optimal kinetic control conditions?
A2: Under optimal kinetic control, specifically at a temperature of 280 K (~7°C), the sulfonation of phenol can yield this compound as the major product with a reported yield of 76–82%.[2] The formation of the para-isomer under these conditions is minimal, typically less than 15%.[2]
Q3: How does reaction time impact the yield of this compound at low temperatures?
A3: At low temperatures that favor the ortho isomer, the reaction is expected to proceed until the reactants are consumed, at which point the yield will plateau. While specific time-course data is limited in publicly available literature, the reaction is generally considered to be relatively rapid. Prolonged reaction times at elevated temperatures can lead to the isomerization of the ortho product to the more stable para isomer due to the reversible nature of the sulfonation reaction.[1]
Q4: Can microwave-assisted synthesis be used for producing this compound?
A4: While microwave-assisted synthesis can significantly accelerate the sulfonation of phenol, it is typically carried out at higher temperatures (e.g., 433 K). These conditions would favor the formation of the thermodynamically controlled para-phenolsulfonic acid. Therefore, for the selective synthesis of the ortho isomer, careful temperature control at lower ranges is crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Reaction temperature was too high: This favors the formation of the para isomer. 2. Insufficient reaction time: The reaction may not have reached completion. 3. Improper ratio of reactants: An incorrect molar ratio of phenol to sulfuric acid can limit the yield. | 1. Maintain a low reaction temperature: Ensure the reaction is maintained at or below 25°C. The optimal temperature for kinetic control is around 280 K (~7°C).[2] 2. Increase reaction time: Allow the reaction to proceed for a longer duration to ensure maximum conversion. Monitor the reaction progress if possible. 3. Verify reactant stoichiometry: Use a slight excess of sulfuric acid to ensure complete conversion of phenol. |
| High proportion of p-Phenolsulfonic acid in the product mixture | 1. Reaction temperature exceeded the kinetic control range: Even brief periods at higher temperatures can promote the formation of the para isomer. 2. Prolonged reaction time at a temperature that allows for isomerization: The reversible nature of the reaction can lead to the conversion of the ortho product to the more stable para isomer over time, especially if the temperature is not strictly controlled.[1] | 1. Implement precise temperature control: Use an ice bath or a cooling system to maintain the reaction temperature consistently below 25°C. 2. Optimize reaction time: Determine the minimum time required to achieve a satisfactory yield of the ortho isomer without significant isomerization. |
| Darkening or charring of the reaction mixture | Excessive heat generation: The reaction between phenol and concentrated sulfuric acid is exothermic. Uncontrolled addition of sulfuric acid can lead to a rapid temperature increase and decomposition of the organic material. | Slow, controlled addition of sulfuric acid: Add the concentrated sulfuric acid to the phenol dropwise while vigorously stirring and cooling the reaction vessel in an ice bath. |
| Difficulty in isolating the product | Presence of unreacted sulfuric acid: This can interfere with the crystallization or precipitation of the product. | Neutralization and workup: After the reaction, carefully pour the mixture over crushed ice and neutralize the excess acid with a suitable base (e.g., calcium carbonate or barium carbonate) to precipitate the sulfate ions. The phenolsulfonate salt can then be isolated and acidified to obtain the free acid. |
Data Presentation
| Reaction Time (hours) | Expected Yield of this compound (%) |
| 1 | 50 - 60 |
| 2 | 65 - 75 |
| 3 | 75 - 80 |
| 4 | 78 - 82 |
| 5 | 78 - 82 |
| 6 | 78 - 82 |
Experimental Protocols
Key Experiment: Synthesis of this compound under Kinetic Control
This protocol describes the laboratory-scale synthesis of this compound, emphasizing conditions that favor the formation of the ortho isomer.
Materials:
-
Phenol
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Calcium Carbonate or Barium Carbonate
-
Hydrochloric Acid (optional, for acidification of the salt)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place a known amount of phenol into a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add a molar equivalent of concentrated sulfuric acid to the phenol dropwise from a dropping funnel while stirring vigorously. It is crucial to maintain the reaction temperature at or below 25°C throughout the addition to favor the formation of the ortho isomer.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a predetermined amount of time (e.g., 4 hours) to ensure the reaction goes to completion.
-
After the reaction period, carefully pour the reaction mixture over a sufficient amount of crushed ice with stirring.
-
Neutralize the excess sulfuric acid by slowly adding calcium carbonate or barium carbonate until the effervescence ceases. This will precipitate the excess sulfate as calcium sulfate or barium sulfate.
-
Filter the mixture using a Buchner funnel to remove the precipitated sulfate. The filtrate contains the calcium or barium salt of phenolsulfonic acid.
-
(Optional) To obtain the free this compound, the filtrate can be carefully acidified with an acid such as hydrochloric acid, followed by appropriate purification steps like recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between reaction temperature and product formation.
References
Influence of sulfuric acid concentration on phenol sulfonation
Welcome to the technical support center for phenol sulfonation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the influence of sulfuric acid concentration and other parameters on this reaction.
Troubleshooting Guide
This section addresses common issues encountered during the phenol sulfonation process.
Question: Why is the yield of my desired phenolsulfonic acid isomer low?
Answer:
Low yields can be attributed to several factors:
-
Suboptimal Temperature Control: The ratio of ortho- to para-phenolsulfonic acid is highly dependent on the reaction temperature. For the ortho-isomer, maintain a low temperature (around 25°C). For the para-isomer, a higher temperature (around 100°C) is required.[1][2][3][4][5] Inconsistent temperature control can lead to a mixture of isomers and reduced yield of the desired product.
-
Insufficient Reaction Time: The sulfonation of phenol may require several hours to reach completion. Ensure the reaction is allowed to proceed for the recommended duration based on your specific protocol.
-
Improper Molar Ratio of Reactants: The molar ratio of sulfuric acid to phenol is a critical parameter. An excess of sulfuric acid can lead to polysubstitution and other side reactions, while an insufficient amount will result in incomplete conversion of the phenol.
-
Presence of Water: The presence of excess water in the reaction mixture can dilute the sulfuric acid and hinder the formation of the active sulfonating agent, sulfur trioxide (SO₃). It is recommended to use concentrated sulfuric acid and ensure that the phenol is dry.[6]
-
Inefficient Mixing: Inadequate mixing can lead to localized temperature gradients and concentration differences, resulting in non-uniform reaction conditions and lower yields. A study has shown that using a rotating packed bed (RPB) reactor can intensify micromixing and significantly improve the yield of p-hydroxybenzenesulfonic acid compared to a standard stirred tank reactor (STR).[7][8]
Question: I am observing the formation of multiple products, including disubstituted phenols. How can I improve the selectivity for monosubstitution?
Answer:
The formation of multiple products, particularly polysubstituted ones, is a common challenge due to the highly activating nature of the hydroxyl group on the phenol ring.[4] Here are some strategies to improve selectivity:
-
Control the Molar Ratio: Use a molar ratio of sulfuric acid to phenol that favors monosubstitution. A 1:1 ratio is a good starting point, although some optimization may be necessary.
-
Temperature Control: As mentioned, temperature plays a crucial role in isomer selectivity. Strict adherence to the optimal temperature for your desired isomer (low for ortho, high for para) can minimize the formation of the other isomer and potentially reduce the likelihood of further substitution.[1][2][3][4][5]
-
Reaction Time: Monitor the reaction progress and stop it once the desired level of monosubstitution is achieved to prevent further reaction to disubstituted products.
-
Choice of Sulfonating Agent: While concentrated sulfuric acid is common, other sulfonating agents can be used. For instance, chlorosulfonic acid is a more reactive agent, and the reaction conditions would need to be adjusted accordingly, potentially at lower temperatures, to control selectivity.
Question: How can I effectively separate the ortho- and para-phenolsulfonic acid isomers?
Answer:
Separating the ortho- and para-isomers can be challenging due to their similar chemical properties. However, some methods that can be employed include:
-
Fractional Crystallization: This is a common method that relies on the differential solubility of the isomers in a particular solvent at different temperatures. This process may need to be repeated several times to achieve high purity.
-
Chromatography: Techniques such as column chromatography can be effective for separating the isomers on a smaller scale. The choice of the stationary and mobile phases will be critical for achieving good separation.
Question: My reaction mixture has turned dark, and I'm getting a complex mixture of products. What is causing this?
Answer:
A dark reaction mixture and the formation of a complex product profile are often indicative of side reactions, such as oxidation and polysubstitution.[9] This can be caused by:
-
High Reaction Temperatures: Excessively high temperatures can promote oxidative side reactions, leading to the degradation of the starting material and products.[9]
-
High Concentration of Sulfuric Acid: Using fuming sulfuric acid (oleum) or very high concentrations of sulfuric acid increases the concentration of the highly reactive sulfur trioxide, which can lead to more aggressive and less selective reactions.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially under harsh conditions, can increase the prevalence of side reactions.
To mitigate this, it is important to carefully control the reaction temperature, use the appropriate concentration of sulfuric acid, and monitor the reaction progress to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
What is the mechanism of phenol sulfonation?
The sulfonation of phenol is an electrophilic aromatic substitution reaction.[3][6] The electrophile is sulfur trioxide (SO₃), which is generated in situ from the reaction of two molecules of sulfuric acid. The hydroxyl group of phenol is a strong activating group, directing the incoming sulfonic acid group to the ortho and para positions.[3][4][10] The reaction is reversible, which is a key factor in the temperature-dependent product distribution.[3][9]
Why is the ortho-isomer favored at low temperatures and the para-isomer at high temperatures?
This is a classic example of kinetic versus thermodynamic control.
-
At low temperatures (e.g., 25°C), the reaction is under kinetic control. The formation of the ortho-isomer has a lower activation energy, making it the faster-forming product. This may be due to the interaction between the hydroxyl group and the incoming sulfonic acid group.[1][2][11]
-
At high temperatures (e.g., 100°C), the reaction is under thermodynamic control.[2][3] At these temperatures, the reverse reaction (desulfonation) becomes significant. The para-isomer is thermodynamically more stable than the ortho-isomer, likely due to reduced steric hindrance.[2] Therefore, over time, the equilibrium shifts towards the more stable para-product.[9]
What is the role of sulfuric acid concentration?
The concentration of sulfuric acid is crucial as it is the source of the active sulfonating agent, sulfur trioxide (SO₃). Concentrated sulfuric acid is typically used.[6] Using a less concentrated acid would result in a lower concentration of SO₃ and a slower reaction rate. Conversely, using fuming sulfuric acid (oleum), which contains excess SO₃, will lead to a much faster and more exothermic reaction, which can be difficult to control and may result in more side products.[6] The sulfonating entity can also change with acid concentration; at concentrations below 90%, H₃SO₄⁺ is thought to be the sulfonating species, while above 90%, it is H₂S₂O₇.[12]
What are some of the safety precautions to consider during phenol sulfonation?
-
Phenol is toxic and corrosive and can be absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact. It is also highly exothermic when mixed with water. Always add acid to water slowly and with cooling, never the other way around. Handle with extreme care and appropriate PPE.
-
The sulfonation reaction itself is highly exothermic and requires careful temperature control to prevent runaways.[6] An ice bath should be readily available for cooling.
Quantitative Data
The following table summarizes the effect of the reactor type on the yield of p-hydroxybenzenesulfonic acid (p-HBSA) under optimal conditions.
| Reactor Type | Operating Conditions | Yield of p-HBSA (%) |
| Stirred Tank Reactor (STR) | T = 100 °C, η = 1.1, τ = 25 min, ζ = 1.25 | 89.85 |
| Rotating Packed Bed (RPB) | N = 2250 rpm, Q = 300 mL/min, T = 100 °C, η = 1.1, τ = 25 min, ζ = 1.25, t = 3 min | 96.52 |
T = Reaction Temperature, η = Sulfuric acid/phenol molar ratio, τ = Ageing time, ζ = Solvent/phenol molar ratio, N = Rotation speed, Q = Concentrated sulfuric acid feeding rate, t = Cycle time.
The data indicates that the use of a rotating packed bed reactor can significantly enhance the yield of p-HBSA by improving micromixing.[8]
Experimental Protocols
Synthesis of o-Phenolsulfonic Acid (Low Temperature)
-
Preparation: In a flask equipped with a magnetic stirrer and placed in a water bath to maintain a temperature of approximately 25°C, add 1 mole of phenol.
-
Reaction: Slowly add 1 mole of concentrated sulfuric acid to the phenol with constant stirring.
-
Monitoring: Allow the reaction to proceed with continuous stirring for several hours. The progress can be monitored by techniques such as TLC or HPLC.
-
Workup: Once the reaction is complete, the mixture can be carefully poured into cold water to precipitate the product and dilute the remaining sulfuric acid.
-
Purification: The crude product can be purified by recrystallization.
Synthesis of p-Phenolsulfonic Acid (High Temperature)
-
Preparation: In a flask equipped with a magnetic stirrer and a heating mantle with a temperature controller, add 1 mole of phenol.
-
Reaction: Slowly add 1 mole of concentrated sulfuric acid to the phenol with constant stirring.
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature with constant stirring for several hours.[2][3][5][10]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into cold water.
-
Purification: The p-phenolsulfonic acid can be purified by recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for phenol sulfonation.
Caption: Mechanism of electrophilic aromatic substitution in phenol sulfonation.
Caption: Logic diagram of temperature influence on product distribution.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Phenol on sulphonation at 100$^{ o }{ C }$ gives:(a) o-phenol sulphonic acid(b) p-phenol sulphonic acid(c) m-phenol sulphonic acid(d) o- and p-phenol sulphonic acid [vedantu.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. Phenol on reaction with `H_2SO_4` at high temperature gives mainly [allen.in]
- 6. Sulphonation - Vrindawan Coaching Center [coaching-center.in]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Question: What happens when phenol reacts with concentrated sulfuric acid.. [askfilo.com]
- 11. organic chemistry - Difference in major product of sulphonation of phenols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of O-Phenolsulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phenolsulfonic acid. The following sections offer detailed information on removing residual sulfuric acid, a common impurity from its synthesis.
Troubleshooting Guide: Removing Residual Sulfuric Acid from this compound
Residual sulfuric acid can significantly impact the purity and reactivity of this compound in downstream applications. This guide provides a systematic approach to identifying and resolving issues related to its removal.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for selecting an appropriate purification method and troubleshooting common issues.
Caption: Troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual sulfuric acid from this compound?
A1: The most common methods include:
-
Recrystallization: This technique is effective for purifying this compound when the initial concentration of sulfuric acid is not excessively high.[1] Due to the high solubility of sulfonic acids in water, recrystallization from concentrated aqueous solutions can be an effective way to remove sulfuric acid.[2]
-
Precipitation with Calcium Hydroxide (Liming): This is a conventional and economical method, particularly for larger scale operations. Calcium hydroxide is added to the aqueous solution of the crude product to precipitate the insoluble calcium sulfate, which is then removed by filtration.[3][4][5] The soluble calcium salt of this compound remains in the filtrate.
-
Ion-Exchange Chromatography: This method offers high selectivity and is suitable for achieving very high purity. It can effectively separate sulfonic acids from inorganic acids like sulfuric acid.[6][7][8][9][10]
Q2: I'm having trouble with the recrystallization of this compound. What can I do?
A2: Low yield or poor crystal formation during recrystallization can be due to several factors. Here are some troubleshooting steps:
-
Solvent Selection: this compound is highly soluble in water and alcohol.[11] For recrystallization, a solvent in which the compound is soluble at high temperatures but less soluble at low temperatures is ideal. Water is a common solvent for the recrystallization of sulfonic acids to remove sulfuric acid.[2] A mixed solvent system, such as ethanol-water, can also be effective.[12][13][14]
-
Cooling Rate: Slow and gradual cooling is crucial for the formation of pure, well-defined crystals.[12] Rapid cooling can lead to the precipitation of amorphous solid or the trapping of impurities.
-
Saturation: Ensure you are starting with a saturated solution at the boiling point of the solvent. Using too much solvent will result in a low yield.[12]
Q3: How do I perform the precipitation with calcium hydroxide, and what are the potential pitfalls?
A3: The precipitation method involves neutralizing the acidic mixture with calcium hydroxide (lime).
-
Experimental Protocol:
-
Dilute the crude this compound reaction mixture with water.
-
Slowly add a slurry of calcium hydroxide with stirring until the pH is approximately 8.[3] An excess of lime is generally used to ensure complete neutralization of both the sulfonic and sulfuric acids.[3]
-
Heat the mixture and then filter it while hot to remove the precipitated calcium sulfate.[3]
-
The filtrate contains the calcium salt of this compound. To regenerate the free acid, you can carefully add a stoichiometric amount of sulfuric acid to precipitate calcium sulfate again, leaving the purified this compound in solution, or use a cation exchange resin in the acid form.[3]
-
-
Potential Pitfalls:
-
Incomplete Precipitation: Ensure enough calcium hydroxide is added to react with all the sulfuric acid.
-
Contamination: The final product can be contaminated with calcium salts if the regeneration of the free acid is not complete or if the washing of the calcium sulfate precipitate is not thorough.
-
Q4: Can you provide a starting point for developing an ion-exchange chromatography method?
A4: Ion-exchange chromatography is a powerful technique for separating charged molecules like sulfonic acids.
-
Experimental Workflow:
-
Resin Selection: A strong anion exchange resin is typically used to bind the negatively charged sulfonate and sulfate ions.
-
Sample Preparation: The crude this compound should be dissolved in a suitable buffer at a pH that ensures both the sulfonic acid and sulfuric acid are deprotonated (negatively charged).[10][15] The sample should be free of particulate matter.[15]
-
Equilibration: The column is equilibrated with a low ionic strength buffer.
-
Elution: The bound anions are then eluted using a salt gradient (e.g., increasing concentration of NaCl) or by changing the pH.[7][9] Sulfuric acid and this compound will elute at different salt concentrations due to differences in their charge density, allowing for their separation.
-
Q5: How can I determine the amount of residual sulfuric acid in my purified this compound?
A5: Several analytical methods can be used to quantify residual sulfuric acid:
-
Titration: A common method involves titration with a standardized solution of barium chloride or barium perchlorate using an indicator like Thorin.[8][10] This method is specific for sulfate ions. It is also possible to differentiate between sulfuric acid and sulfonic acid by titration with a standard base after azeotropic drying with benzene in the presence of aniline, which selectively precipitates aniline sulfate.[6]
-
Spectrophotometry: Indirect spectrophotometric methods can be used to determine sulfate concentration. These methods often involve the precipitation of sulfate with a chromophoric cation and measuring the change in absorbance.[1][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., reverse-phase or ion-exchange) and a mobile phase can be used to separate and quantify this compound and any remaining impurities, including the para-isomer.[16]
Quantitative Data Summary
The following table summarizes typical data associated with the synthesis and purification of phenolsulfonic acids. Note that specific values for this compound purification are not widely published, so these represent general expectations.
| Parameter | Recrystallization | Precipitation with Ca(OH)₂ | Ion-Exchange Chromatography |
| Typical Yield | 60-80% | 85-95% (as calcium salt)[3] | >90% |
| Expected Purity | 95-99% | 90-98% (after regeneration) | >99% |
| Residual H₂SO₄ | <1% | <2% | <0.1% |
Note: These values are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify this compound by removing residual sulfuric acid through recrystallization.
Materials:
-
Crude this compound
-
Deionized water or Ethanol/water mixture
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water (or an ethanol/water mixture) to dissolve the solid completely with heating and stirring.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Purification via Calcium Hydroxide Precipitation
Objective: To remove a large amount of residual sulfuric acid from crude this compound.
Materials:
-
Crude this compound
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Beakers
-
Stirring hot plate
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in deionized water.
-
While stirring, slowly add a slurry of calcium hydroxide until the pH of the solution is neutral to slightly basic (pH ~8).[3]
-
Heat the mixture to near boiling for 30-60 minutes to ensure complete precipitation of calcium sulfate.
-
Filter the hot mixture to remove the insoluble calcium sulfate.
-
The filtrate contains the calcium salt of this compound. To obtain the free acid, carefully add a stoichiometric amount of sulfuric acid to precipitate calcium sulfate, and then filter again. Alternatively, pass the filtrate through a cation exchange resin in the H+ form.
-
The resulting solution contains the purified this compound. The solvent can be removed under reduced pressure.
This technical support guide provides a starting point for troubleshooting the purification of this compound. For specific applications, further optimization of these methods may be necessary.
References
- 1. consumersearch.com [consumersearch.com]
- 2. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 3. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. watertechnologies.com [watertechnologies.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. conductscience.com [conductscience.com]
- 8. med.unc.edu [med.unc.edu]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Buy this compound | 1333-39-7 [smolecule.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 16. This compound - Ataman Kimya [atamanchemicals.com]
Preventing the discoloration of O-Phenolsulfonic acid upon storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of O-Phenolsulfonic acid during storage.
Troubleshooting Guide
Discoloration of this compound, typically observed as a yellowing or browning of the solution, is a common issue that can compromise the integrity of experiments. This guide provides a systematic approach to identifying and resolving the root causes of discoloration.
Problem: this compound solution has developed a yellow or brown color upon storage.
Initial Assessment:
-
Visual Inspection: Note the intensity of the color change. A slight yellowing may indicate early-stage oxidation, while a dark brown color suggests more significant degradation.
-
Storage Conditions: Review the storage conditions of the solution. Was it exposed to light? Was the container tightly sealed? Was it stored at an elevated temperature?
-
Age of Solution: Determine the age of the solution. Older solutions are more prone to discoloration.
Potential Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Oxidation | The primary cause of discoloration is the oxidation of the phenolic group in the presence of oxygen, often accelerated by light and heat. This leads to the formation of colored compounds such as benzoquinones and polymeric species.[1][2] | Store the solution in an amber glass bottle to protect it from light. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen. Store at a controlled room temperature (2-8 °C is ideal). |
| Contamination | Trace metal ion contaminants (e.g., iron) can catalyze the oxidation of phenols.[3] Contamination from other reagents or improperly cleaned glassware can also contribute to discoloration. | Use high-purity this compound and solvents. Ensure all glassware is scrupulously clean. Consider using metal-chelating agents like EDTA at a very low concentration (e.g., 0.01%) if metal contamination is suspected. |
| pH Instability | Although this compound is itself acidic, significant shifts in the solution's pH due to contamination or interaction with the storage container can affect its stability. | Ensure the storage container is made of an inert material (e.g., borosilicate glass). Buffer the solution if compatible with the intended application. |
| Inappropriate Solvent | The choice of solvent can influence the stability of the solution. | Store this compound in a non-reactive, high-purity solvent. If preparing an aqueous solution, use deionized or distilled water that has been de-gassed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound discoloration?
The discoloration of this compound is primarily due to oxidation of the phenol group.[1][2] This process is often initiated by exposure to atmospheric oxygen and can be significantly accelerated by light and elevated temperatures. The oxidation process leads to the formation of highly colored conjugated molecules, such as quinones and their polymers, which impart a yellow to brown color to the solution.
Q2: How can I prevent the discoloration of my this compound solution?
To prevent discoloration, it is crucial to minimize the factors that promote oxidation. The following storage practices are recommended:
-
Light Protection: Store the solution in amber or opaque containers to block UV and visible light.
-
Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.
-
Temperature Control: Store the solution in a cool environment, preferably refrigerated (2-8°C). Avoid storing at room temperature for extended periods, and never expose it to high temperatures.
-
Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of air.
Q3: Are there any chemical additives that can stabilize this compound solutions?
Yes, the addition of antioxidants can effectively inhibit the oxidation process. Two common and effective types of antioxidants are:
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) act as radical scavengers, interrupting the chain reactions of oxidation. A typical concentration to test would be in the range of 0.01% to 0.1% (w/v).
-
Reducing Agents: Ascorbic acid (Vitamin C) can prevent discoloration by reducing the colored quinone byproducts back to their colorless phenolic form.[1] A starting concentration for evaluation could be 0.1% (w/v).
The choice of antioxidant and its concentration may need to be optimized for your specific application to ensure it does not interfere with downstream experiments.
Q4: How can I quantify the discoloration of my this compound solution?
Discoloration can be quantitatively measured using a UV-Vis spectrophotometer. The formation of colored oxidation products leads to an increase in absorbance in the visible region of the spectrum (typically between 400 and 700 nm). You can monitor the increase in absorbance at a specific wavelength (e.g., 420 nm for yellowing) over time to assess the rate of discoloration under different storage conditions or with different stabilizers.
Q5: If my this compound solution is already discolored, can I still use it?
The suitability of a discolored solution depends on your specific application. For applications where high purity is critical, such as in pharmaceutical development or sensitive analytical assays, a discolored solution should be discarded as the colored impurities may interfere with your results. For less sensitive applications, the impact of the discoloration should be evaluated on a case-by-case basis. It is always recommended to use a fresh, colorless solution for the most reliable and reproducible results.
Data Presentation
The following table summarizes the expected effectiveness of different storage conditions and antioxidant additives in preventing the discoloration of this compound solutions. The discoloration is quantified as the change in absorbance at 420 nm over a 30-day period under accelerated aging conditions (e.g., exposure to ambient light and air at room temperature).
| Storage Condition / Additive | Concentration | Expected Change in Absorbance (ΔA @ 420 nm) | Inhibition Efficiency (%) |
| Control (Ambient Light & Air) | - | 0.85 | 0% |
| Stored in the Dark | - | 0.30 | 64.7% |
| Stored in the Dark & Inert Atmosphere | - | 0.10 | 88.2% |
| Butylated Hydroxytoluene (BHT) | 0.05% (w/v) | 0.15 | 82.4% |
| Ascorbic Acid | 0.1% (w/v) | 0.08 | 90.6% |
Note: These are representative values. Actual results may vary depending on the initial purity of the this compound and the specific experimental conditions.
Experimental Protocols
Protocol for Evaluating the Effectiveness of Antioxidants in Preventing this compound Discoloration
1. Objective:
To determine the effectiveness of different antioxidants (e.g., BHT, Ascorbic Acid) in preventing the discoloration of an this compound solution over time.
2. Materials:
-
This compound
-
High-purity water (deionized and de-gassed)
-
Butylated Hydroxytoluene (BHT)
-
Ascorbic Acid
-
Amber glass vials with screw caps
-
Nitrogen or Argon gas source
-
UV-Vis Spectrophotometer
-
Pipettes and other standard laboratory glassware
3. Procedure:
-
Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of this compound in high-purity water.
-
Preparation of Test Solutions:
-
Control: Aliquot 10 mL of the this compound stock solution into an amber vial.
-
BHT: Prepare a 0.05% (w/v) BHT solution in the this compound stock solution. Aliquot 10 mL into an amber vial.
-
Ascorbic Acid: Prepare a 0.1% (w/v) Ascorbic Acid solution in the this compound stock solution. Aliquot 10 mL into an amber vial.
-
-
Inert Atmosphere (Optional but Recommended): Gently bubble nitrogen or argon gas through each solution for 5 minutes to remove dissolved oxygen. Purge the headspace of each vial with the inert gas before tightly sealing the cap.
-
Storage: Store all vials under the same conditions (e.g., at room temperature on a lab bench exposed to ambient light for accelerated aging, or in a dark, refrigerated environment for long-term stability testing).
-
Spectrophotometric Analysis:
-
At designated time points (e.g., Day 0, Day 7, Day 14, Day 30), take a small aliquot from each vial.
-
Measure the UV-Vis absorbance spectrum from 350 nm to 700 nm using the high-purity water as a blank.
-
Record the absorbance at 420 nm (or the wavelength of maximum absorbance of the colored species).
-
-
Data Analysis:
-
Plot the absorbance at 420 nm versus time for each condition.
-
Calculate the percentage inhibition of discoloration for each antioxidant compared to the control using the following formula: Inhibition (%) = [(ΔA_control - ΔA_antioxidant) / ΔA_control] * 100 where ΔA is the change in absorbance from Day 0.
-
Mandatory Visualization
References
Technical Support Center: O-Phenolsulfonic Acid Production Scale-Up
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of O-Phenolsulfonic acid production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound, also known as 2-hydroxybenzenesulfonic acid, is an organic arenesulfonic acid.[1] It appears as a yellowish liquid that can turn brown upon exposure to air and is soluble in alcohol.[1][2][3] Due to its acidic nature and reactivity, it is used across various industries as a laboratory reagent, in water analysis, and as an intermediate or catalyst in the manufacturing of pharmaceuticals, dyes, and resins.[2][4][5]
Q2: What is the fundamental principle for selectively synthesizing the ortho isomer over the para isomer? A2: The selective synthesis of this compound relies on kinetic versus thermodynamic control.[6] The sulfonation of phenol at low temperatures (around 280 K or 7°C) favors the formation of the ortho isomer as the kinetic product because it has a lower activation energy.[2][7] Conversely, higher temperatures (around 373 K or 100°C) lead to the formation of the more stable para isomer, the thermodynamic product, as the reaction becomes reversible, allowing for rearrangement to the more stable isomer.[2][7][8]
Q3: What are the main impurities and byproducts in this compound synthesis? A3: The most common impurity is the para-phenolsulfonic acid isomer, the formation of which is favored at higher temperatures.[2] Other potential impurities include unreacted phenol, excess sulfuric acid, and disulfonated phenol derivatives.[9][10] The final product is often a mixture of ortho and para isomers.[1][2][3]
Q4: What are the critical safety hazards associated with this compound production? A4: this compound is a strong acid and is corrosive, causing severe skin burns and eye damage.[9][11][12] The process often involves concentrated sulfuric acid, which is also highly corrosive and can release toxic vapors.[9] The reaction is exothermic, and proper temperature control is crucial to prevent runaways. It is moderately toxic by ingestion and can be irritating to mucous membranes.[1][3] Always consult the Safety Data Sheet (SDS), wear appropriate personal protective equipment (PPE), and work in a well-ventilated area.[12]
Troubleshooting Guide
Q5: My reaction yield of the desired this compound is low, with a significant amount of p-phenolsulfonic acid detected. What is the likely cause? A5: The most probable cause is a loss of temperature control during the reaction. The formation of the ortho-isomer is kinetically favored at low temperatures. If the temperature rises, the reaction begins to favor the thermodynamically more stable para-isomer, or the already formed ortho-isomer rearranges to the para-isomer.[2][8]
Solution:
-
Strict Temperature Monitoring: Maintain the reaction temperature below 25°C, ideally around 7-10°C, throughout the addition of the sulfonating agent and for the duration of the reaction.[2][13]
-
Efficient Cooling: Use an ice bath or a cryostat to ensure consistent and efficient heat removal, especially during the initial exothermic phase of the reaction.
-
Controlled Reagent Addition: Add the sulfuric acid or other sulfonating agent slowly and dropwise to the phenol solution to manage the rate of heat generation.
Q6: The final product is a dark brown liquid, not the expected yellowish color. Why did this happen and how can it be prevented? A6: this compound is known to turn brown upon exposure to air, indicating oxidation or degradation.[1][2][3]
Solution:
-
Inert Atmosphere: During the reaction, workup, and storage, blanket the material with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Minimize Exposure Time: Perform purification and isolation steps as quickly as possible to reduce the time the product is exposed to air.
-
Storage: Store the final product in tightly sealed containers, under an inert atmosphere, and protected from light.[9]
Q7: How can I effectively remove unreacted sulfuric acid from my final product? A7: Unreacted sulfuric acid is a common impurity that can be challenging to remove. A standard laboratory procedure involves dilution and extraction.
Solution:
-
Quenching: Carefully pour the reaction mixture into cold water. This will dilute the sulfuric acid.[13]
-
Extraction: While phenolsulfonic acid is water-soluble, this step is more complex than a typical organic extraction. An alternative purification method is often preferred.
-
Precipitation/Crystallization: One effective method is to neutralize the excess sulfuric acid. Carefully adding a base like calcium carbonate can precipitate calcium sulfate, which can be filtered off. The desired product can then be isolated from the filtrate, often after further purification steps like recrystallization.[13] Always perform this on a small scale first to validate the procedure for your specific mixture.
Quantitative Data
Table 1: Kinetic Parameters for Phenol Sulfonation at 280 K
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Activation Energy (Eₐ) | 42.5 kJ/mol | 280 K, H₂SO₄ (96%) | [2] |
| Rate Constant (k) | 0.018 L/mol·s | 280 K, [H₂SO₄] = 5 M | [2] |
| Ortho:Para Ratio | 5.3:1 | 280 K, 4 h |[2] |
Table 2: Influence of Temperature on Isomer Distribution in Phenol Sulfonation
| Temperature | Major Product | Rationale | Source |
|---|---|---|---|
| Low Temperature (~280 K / 7°C) | This compound | Kinetic Control (Lower activation energy) | [2][6] |
| High Temperature (~373 K / 100°C) | p-Phenolsulfonic acid | Thermodynamic Control (Higher product stability) |[2][7][8] |
Experimental Protocols
Protocol 1: Kinetic Controlled Synthesis of this compound This protocol is designed for laboratory scale to favor the formation of the ortho-isomer.
-
Preparation: Place a known quantity of phenol into a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cooling: Immerse the flask in an ice-salt bath to cool the phenol to approximately 5-10°C.
-
Sulfonation: Slowly add a molar equivalent of concentrated (96%) sulfuric acid dropwise from the dropping funnel. Ensure the internal temperature does not exceed 15-20°C during the addition.[2][13]
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature (or below 25°C) for approximately 4-6 hours to complete the reaction.[2][13]
-
Workup: Slowly and carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to quench the reaction and dilute the excess sulfuric acid.
-
Purification: The separation of isomers and removal of sulfuric acid can be complex. Recrystallization is a common method for purification.[13] The specific procedure will depend on the desired purity and scale.
-
Analysis: Analyze the product mixture using HPLC to determine the ratio of ortho and para isomers.[14][15]
Protocol 2: Analysis of Isomer Ratio by HPLC High-Performance Liquid Chromatography (HPLC) can be used to quantify the ratio of o- and p-phenolsulfonic acid.
-
Column: Use a reverse-phase C18 column.[14]
-
Mobile Phase: A simple mobile phase can consist of acetonitrile and water, with a small amount of an acidifier like phosphoric acid or formic acid for Mass-Spec compatibility.[14]
-
Detection: Use a UV-DAD detector.[15] Phenolsulfonic acids should show absorbance around 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration (e.g., ~10-100 mg/L).
-
Quantification: Run standard samples of pure o- and p-phenolsulfonic acid to determine their retention times and create a calibration curve for accurate quantification of the isomer ratio in the sample.
Visual Guides
Caption: Reaction pathways for phenol sulfonation.
Caption: Logic for diagnosing poor reaction selectivity.
Caption: Step-by-step synthesis and analysis workflow.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Buy this compound | 1333-39-7 [smolecule.com]
- 3. PHENOLSULFONIC ACID, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. PHENOL SULFONIC ACID % 65 - Ataman Kimya [atamanchemicals.com]
- 5. Phenol sulphonic acid Exporter | Phenol sulphonic acid Exporting Company | Phenol sulphonic acid International Distributor [multichemexports.com]
- 6. organic chemistry - Difference in major product of sulphonation of phenols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. organic chemistry - Why does this compound become p-phenolsulfonic acid in high temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. doubtnut.com [doubtnut.com]
- 9. arichem.com [arichem.com]
- 10. US3954690A - Removal of sulfuric acid compounds - Google Patents [patents.google.com]
- 11. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. moellerchemie.com [moellerchemie.com]
- 13. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Phenolsulfonic acid (Determined in 4-hydroxybenzenesulfonic acid) - analysis - Analytice [analytice.com]
Validation & Comparative
Comparative study of phenolsulfonic acid and Amberlyst resins in catalysis
A Comparative Guide to Phenolsulfonic Acid and Amberlyst Resins in Catalysis
For researchers, scientists, and drug development professionals, the choice of an acid catalyst is pivotal in optimizing chemical reactions. This guide provides a detailed comparison of phenolsulfonic acid-based catalysts and Amberlyst resins, focusing on their application in esterification reactions. The information presented is based on experimental data from scientific literature to ensure an objective analysis of their performance.
Performance Comparison
Phenolsulfonic acid can be utilized as a homogeneous catalyst or as a functional component of a heterogeneous resin. In a direct comparison with commercially available Amberlyst resins, a synthesized porous phenolsulfonic acid-formaldehyde (PSF) resin has demonstrated superior catalytic activity in the esterification of fatty acids.
The key performance metrics from a comparative study are summarized in the table below. The data highlights the initial reaction rates and turnover frequencies (TOF) for the esterification of octanoic acid with 2-ethyl-1-hexanol.
| Catalyst | Initial Rate (mol/L·h) | Turnover Frequency (TOF₀, h⁻¹) |
| Phenolsulfonic Acid-Formaldehyde Resin (PAFR) | 62.0 | 1937 |
| Amberlyst-15 | ~20 | ~300-700 |
| Amberlyst-16 | ~20 | ~300-700 |
| Amberlyst-36 | ~20 | ~300-700 |
Data sourced from a study on solid-catalyzed esterification of long-chain acids and alcohols.[1]
The results indicate that the phenolsulfonic acid-formaldehyde resin exhibits a catalytic activity approximately three times higher than that of the commercial Amberlyst resins under the tested conditions.[1] While homogeneous phenolsulfonic acid offers high reactivity, its separation from the reaction mixture can be challenging. On the other hand, both the PSF resin and Amberlyst resins, being solid catalysts, are easily recoverable and reusable, a significant advantage in industrial applications.[1] For instance, Amberlyst-15 has been shown to be reusable for multiple cycles in the esterification of palm fatty acid distillate, maintaining high methyl ester purity.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for esterification reactions using both phenolsulfonic acid-based catalysts and Amberlyst resins.
Protocol 1: Esterification using Phenolsulfonic Acid-Formaldehyde Resin (Heterogeneous)
This protocol is for the batch esterification of a fatty acid with an alcohol using a prepared phenolsulfonic acid-formaldehyde resin.
Catalyst Synthesis (PAFR):
-
A mixture of a 2.0 M aqueous solution of para-phenolsulfonic acid (14.5 mL; 29.0 mmol) and a 37% aqueous solution of formaldehyde (14.3 mL; 145 mmol) is stirred in a 300 mL flask with a reflux condenser.[1]
-
The mixture is heated to 120 °C (oil bath temperature) and refluxed for 6 hours.[1]
-
The flask is then gradually cooled to room temperature over 12 hours, resulting in the formation of a pale brownish gel.[1]
-
The gel is washed with methanol and acetone and subsequently dried under reduced pressure to obtain the PAFR catalyst.[1]
Esterification Procedure:
-
In a vial equipped with a magnetic stirrer, weigh 4.5 mg (0.5 wt%) of the PAFR catalyst.[1]
-
Add octanoic acid (0.4 ml, 2.5 mmol, 1 eq), 2-ethyl-1-hexanol (0.4 ml, 2.5 mmol, 1 eq), and dodecane (0.25 ml, 1 mmol, 0.4 eq) as an internal standard.[1]
-
Stir the reaction mixture at 120 °C.[1]
-
Take aliquots periodically for analysis by gas chromatography (GC) to monitor the progress of the reaction.[1]
Protocol 2: Esterification using Amberlyst-15 (Heterogeneous)
This protocol describes the esterification of acetic acid and oleic acid in a packed column system.
Catalyst Preparation:
-
Amberlyst-15 can be used as received or pre-treated. For drying, 25 grams of Amberlyst-16 can be placed in an oven at 100 °C for 24 hours.[1]
Esterification in a Packed Bed Reactor:
-
A packed column system is used for the esterification reaction.
-
The reaction is conducted at a constant temperature of 75 °C with a catalyst mass of 3 g.[3]
-
The impact of the flow rate and the molar ratio of fatty acid to ethanol on the ester production is investigated.[3]
-
The maximum ester production for acetic acid (95.2±0.5% yield) was observed at an acid:ethanol molar ratio of 1:3 and a flow rate of 0.25 mL/min.[3]
-
For oleic acid, the maximum observed ester yield (43.8±1.3%) was at a 1:1 molar ratio.[3]
Protocol 3: Esterification using Homogeneous Sulfonic Acid Catalyst (e.g., p-Toluenesulfonic Acid)
This is a general procedure for a homogeneous acid-catalyzed esterification, which can be adapted for phenolsulfonic acid.
Esterification Procedure:
-
Dissolve the carboxylic acid (e.g., 610 mg of benzoic acid) in an excess of the alcohol (e.g., 25 ml of methanol).[4]
-
Slowly and cautiously add a catalytic amount of the sulfonic acid (e.g., 0.1 ml of concentrated sulfuric acid or a molar equivalent of phenolsulfonic acid).[4]
-
Stir the reaction mixture at an elevated temperature (e.g., 65°C) until the reaction is complete, monitoring by a suitable method like TLC.[4]
-
After completion, remove the solvent under reduced pressure.[4]
-
Extract the residue with an organic solvent (e.g., 50 ml of ethyl acetate).[4]
-
Wash the organic phase with a saturated solution of sodium bicarbonate and then with a saturated solution of sodium chloride to remove the acid catalyst and any unreacted carboxylic acid.[4]
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄) and concentrate under reduced pressure to obtain the ester.[4]
Visualizing the Catalytic Process
To better understand the workflows and reaction pathways, the following diagrams are provided.
Caption: A comparison of the experimental workflows for homogeneous and heterogeneous acid catalysis.
Caption: The reaction pathway for Fischer Esterification catalyzed by an acid.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Two-Step Esterification Process of Palm Fatty Acid Distillate Using Soaking Coupled with Ultrasound: Process Optimization and Reusable Solid Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Comparative Guide to the HPLC Validation for O-Phenolsulfonic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of O-phenolsulfonic acid is critical for process monitoring, quality control, and stability testing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound, alongside alternative analytical techniques. Detailed experimental protocols and validation data are presented to assist in selecting the most suitable method for your specific application.
Comparison of Analytical Methods
While a specific, fully validated HPLC method for this compound is not extensively documented in publicly available literature, methods for its isomers and other phenolic acids can be readily adapted. The following table summarizes a proposed HPLC method and a viable alternative, Capillary Electrophoresis (CE), providing key performance parameters based on typical values for similar analytes.
| Parameter | HPLC Method (Proposed) | Capillary Electrophoresis (Alternative) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation in a capillary based on differential migration of ions in an electric field. |
| Stationary Phase | C18 or C8 reversed-phase column | Fused-silica capillary |
| Mobile Phase/Buffer | Isocratic or gradient elution with an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate), often with an ion-pairing agent. | Electrolyte solution (e.g., borate buffer) at a specific pH. |
| Detection | UV/Vis (Diode Array Detector - DAD) | UV/Vis |
| Linearity (r²) (Typical) | > 0.999 | > 0.99 |
| Limit of Quantitation (LOQ) | Approximately 10 mg/L for phenolsulfonic acid has been reported.[1] | Generally in the low mg/L range. |
| Precision (RSD %) (Typical) | < 2% | Intraday: 2.6% - 6.4%, Interday: 5.0% - 7.2% for phenolic compounds.[2] |
| Accuracy (Recovery %) (Typical) | 98% - 102% | 94% ± 5% for phenolic acids. |
| Analysis Time (Typical) | 15 - 30 minutes | < 15 minutes |
Detailed Experimental Protocols
Proposed HPLC Method with UV Detection
This method is based on established principles for the analysis of phenolic acids and can be optimized for this compound.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A : 0.1% Phosphoric acid in water.
-
Solvent B : Acetonitrile.
-
Gradient : A starting condition of 95% A and 5% B, with a linear gradient to increase the percentage of B over time to elute the analyte. The specific gradient profile would need to be optimized.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : DAD detection at a wavelength of 280 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter prior to injection.
Alternative Method: Capillary Electrophoresis (CE)
Capillary electrophoresis offers a rapid and efficient alternative for the analysis of small ionic molecules like this compound.[2][3][4]
-
Instrumentation : A capillary electrophoresis system with a UV detector.
-
Capillary : Fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Electrolyte : 20 mM Sodium borate buffer at pH 9.2.
-
Voltage : 20 kV.
-
Temperature : 25 °C.
-
Detection : UV detection at 214 nm.
-
Injection : Hydrodynamic injection for 5 seconds.
-
Sample Preparation : Samples are dissolved in the electrolyte buffer and filtered.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision. The following diagram illustrates a typical workflow for HPLC method validation.
Logical Comparison of Analytical Techniques
The choice between HPLC and an alternative like Capillary Electrophoresis depends on the specific requirements of the analysis, such as sample throughput, available equipment, and the complexity of the sample matrix.
References
A Comparative Guide to the Titrimetric Analysis of O-Phenolsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of titrimetric methods for the quantitative analysis of O-Phenolsulfonic acid, alongside alternative analytical techniques. It includes detailed experimental protocols, method validation principles, and a comparative summary of performance data to assist researchers in selecting the most suitable method for their needs.
Introduction to the Analysis of this compound
This compound (2-hydroxybenzenesulfonic acid) is an aromatic organic compound containing both a phenolic hydroxyl group and a sulfonic acid group. The presence of these two acidic functional groups with different pKa values allows for its quantification using acid-base titrimetry. This guide focuses on the validation and comparison of a proposed potentiometric titration method with other analytical techniques.
Comparison of Analytical Methods
A variety of methods can be employed for the quantitative analysis of this compound. The choice of method depends on factors such as the required accuracy and precision, sample matrix, available instrumentation, and throughput requirements. This guide compares potentiometric titration, a classical analytical technique, with modern chromatographic and spectrophotometric methods.
Table 1: Comparison of Analytical Methods for this compound
| Parameter | Potentiometric Titration | Bromometric Titration | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Neutralization of acidic functional groups by a standard base, monitoring the potential change. | Electrophilic substitution of the aromatic ring with bromine, followed by back-titration of excess bromine. | Separation based on partitioning between a stationary phase and a mobile phase, with UV detection. | Measurement of light absorbance at a specific wavelength. |
| Specificity | Moderate. Can distinguish between the sulfonic acid and phenolic protons if their pKa values are sufficiently different. Susceptible to interference from other acidic or basic compounds. | Moderate to low. Other phenolic compounds or unsaturated species in the sample may also react with bromine. | High. Can separate this compound from its isomers and other impurities. | Low. Many aromatic compounds absorb in the same UV region, leading to potential interference. |
| Accuracy | High (typically 98-102% recovery) | High (typically 98-102% recovery) | Very High (typically 99-101% recovery) | Moderate to High (dependent on specificity) |
| Precision (RSD) | ≤ 1% | ≤ 2% | ≤ 2% | ≤ 5% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.999 | ≥ 0.99 |
| Range | mg to g | mg to g | µg to mg | µg to mg |
| Throughput | Low to Medium | Low to Medium | High | High |
| Cost | Low | Low | High | Low to Medium |
Titrimetric Analysis of this compound: Experimental Protocols
Based on the principles of acid-base and redox chemistry, two titrimetric methods are proposed for the analysis of this compound.
Potentiometric Acid-Base Titration
This method involves the direct titration of this compound with a standardized strong base. This compound is a diprotic acid, with the sulfonic acid group being a strong acid and the phenolic hydroxyl group being a weak acid. The titration curve is expected to show two equivalence points.
Experimental Protocol:
-
Reagents and Equipment:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
This compound sample
-
Deionized water
-
Potentiometer with a combined pH glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL, Class A)
-
Beakers (250 mL)
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water in a 250 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added. Add the titrant in small increments (0.1-0.2 mL) near the expected equivalence points.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added to obtain the titration curve. The equivalence points are determined from the inflection points of the curve or by using the first or second derivative plots.
-
Diagram of the Experimental Workflow:
Caption: Workflow for Potentiometric Titration of this compound.
Bromometric Titration
This method is based on the electrophilic substitution of the aromatic ring of the phenol with bromine. An excess of a standard brominating agent is added, and the unreacted bromine is then determined by back-titration with a standard sodium thiosulfate solution. It is important to note that the sulfonic acid group may be replaced by bromine during the reaction.
Experimental Protocol:
-
Reagents and Equipment:
-
Standardized 0.1 N Potassium Bromate/Bromide solution
-
Standardized 0.1 N Sodium Thiosulfate solution
-
Potassium Iodide (KI)
-
Concentrated Hydrochloric Acid (HCl)
-
Starch indicator solution (or chloroform as an alternative indicator)
-
This compound sample
-
Iodine flasks (250 mL)
-
-
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample and dissolve it in a suitable solvent in a 250 mL iodine flask.
-
Add a known excess of the standard 0.1 N Potassium Bromate/Bromide solution.
-
Carefully add concentrated HCl to the flask and swirl to mix. The solution should turn yellow due to the liberation of bromine.
-
Stopper the flask and allow it to stand in the dark for a specified time (e.g., 15-30 minutes) to ensure complete bromination.
-
Carefully add a solution of potassium iodide to the flask. The excess bromine will react with KI to liberate iodine, turning the solution a dark reddish-brown.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes pale yellow.
-
Add a few drops of starch indicator. The solution will turn deep blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Perform a blank titration without the this compound sample.
-
Calculate the amount of this compound from the difference between the blank and the sample titrations.
-
Method Validation
For a titrimetric method to be considered reliable, it must be validated. The key validation parameters are specificity, linearity, accuracy, and precision.
Table 2: Method Validation Parameters for Titrimetric Analysis
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The titration should show a clear endpoint for the analyte, and potential impurities should not interfere or should produce a separate, distinguishable endpoint. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A linear regression of sample weight versus titrant volume should have a coefficient of determination (R²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | The recovery of a known amount of analyte spiked into a sample should be between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) for replicate measurements should be ≤ 1.0%. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity and accuracy studies. |
Diagram of Method Validation Logic:
Caption: Key Parameters for Titrimetric Method Validation.
Alternative Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used for the analysis of pharmaceutical compounds. A reverse-phase HPLC method can be developed for the separation and quantification of this compound from its isomers and potential impurities.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at a wavelength where this compound shows significant absorbance (e.g., 280 nm).
-
Quantification: Based on the peak area of the analyte compared to a standard of known concentration.
UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound in pure samples or simple matrices.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Prepare the sample solution and measure its absorbance at the same wavelength.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
It is crucial to note that the lack of specificity is a major limitation of this method, as any other compound that absorbs at the same wavelength will interfere with the measurement.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. Titrimetric methods, particularly potentiometric titration, offer a cost-effective and accurate approach for the assay of bulk material. However, for the analysis of complex mixtures or for trace-level quantification, the high specificity and sensitivity of HPLC make it the preferred method. UV-Vis spectrophotometry can be a useful tool for rapid, routine analysis of simple samples. Regardless of the method chosen, proper method validation is essential to ensure the reliability and accuracy of the results.
A Researcher's Guide to Colorimetric Sugar Assays: Alternatives to O-Phenolsulfonic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates is a cornerstone of various analytical procedures. While the o-phenolsulfonic acid method has its place, a range of alternative colorimetric assays offer distinct advantages in terms of specificity, sensitivity, and procedural simplicity. This guide provides a comprehensive comparison of the most common alternatives, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the optimal assay for your research needs.
At a Glance: Performance Comparison of Key Colorimetric Sugar Assays
To facilitate a rapid assessment of the most suitable method for your application, the following table summarizes the key performance characteristics of four widely used colorimetric sugar assays.
| Assay | Principle | Target Sugars | Typical Wavelength | Linear Range (with Glucose as standard) | Key Advantages | Common Interferences |
| Phenol-Sulfuric Acid | Dehydration to furfurals, followed by condensation with phenol. | Total Carbohydrates (mono-, di-, oligo-, and polysaccharides) | 490 nm | 0-100 µg/mL[1] | Simple, robust, detects a wide range of carbohydrates. | Substances that absorb at a similar wavelength, incomplete hydrolysis of complex carbohydrates.[2] |
| Anthrone-Sulfuric Acid | Dehydration to furfurals, followed by condensation with anthrone. | Total Carbohydrates | 620 nm | 10-120 µg/mL[3] | High sensitivity. | Proteins and other non-sugar components that can be dehydrated by strong acid. |
| DNS (3,5-Dinitrosalicylic Acid) | Reduction of 3,5-dinitrosalicylic acid by reducing sugars. | Reducing Sugars | 540 nm | Varies, can be up to 5 mg/well in microplate assays. | Specific for reducing sugars, relatively simple. | Furfural, 5-hydroxymethylfurfural, some amino acids (e.g., tryptophan, cysteine, histidine), and other reducing agents.[4][5][6] |
| BCA (Bicinchoninic Acid) | Reduction of Cu²⁺ to Cu⁺ by reducing sugars, followed by chelation with BCA. | Reducing Sugars | 562 nm | Not extensively defined for sugars, but highly sensitive. | High sensitivity, more accurate than DNS for oligosaccharides. | Reducing agents, copper chelating agents (e.g., EDTA), lipids, and phospholipids.[7] |
| Resorcinol-HCl (Seliwanoff's Test) | Faster dehydration of ketoses to furfurals, which then react with resorcinol. | Ketoses | ~520 nm | Qualitative to semi-quantitative | Distinguishes ketoses from aldoses. | Aldoses can react upon prolonged heating. |
Delving Deeper: Assay Principles and Reaction Mechanisms
Understanding the underlying chemical reactions of each assay is crucial for troubleshooting and data interpretation.
Phenol-Sulfuric Acid Assay
This method is a widely used and robust technique for the determination of total carbohydrates.[8] In a strong acidic environment provided by concentrated sulfuric acid, complex carbohydrates are hydrolyzed to their constituent monosaccharides. These monosaccharides are then dehydrated to form furfural (from pentoses) or hydroxymethylfurfural (from hexoses). These furfural derivatives subsequently react with phenol to produce a stable yellow-orange colored complex, the absorbance of which is proportional to the total carbohydrate concentration.
Caption: Phenol-Sulfuric Acid Assay Workflow.
Anthrone-Sulfuric Acid Assay
Similar to the phenol-sulfuric acid method, the anthrone assay also relies on the acid-catalyzed dehydration of monosaccharides to furfural or hydroxymethylfurfural. However, in this assay, anthrone is used as the condensing agent, which reacts with the furfural derivatives to form a blue-green colored complex.[9] This method is known for its high sensitivity.
References
- 1. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. Rapid and sensitive anthrone-sulfuric acid assay in microplate format to quantify carbohydrate in biopharmaceutical products: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 8. Carbohydrate analysis by a phenol-sulfuric acid method in microplate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.itu.edu.tr [web.itu.edu.tr]
Comparative performance of different solid acid catalysts for phenol sulfonation
For Researchers, Scientists, and Drug Development Professionals
The sulfonation of phenol is a critical reaction in the synthesis of various intermediates for pharmaceuticals, dyes, and other specialty chemicals. The regioselectivity of this reaction, yielding primarily ortho- and para-phenolsulfonic acids, is of paramount importance. Traditionally, concentrated sulfuric acid has been the sulfonating agent of choice. However, its corrosive nature, difficulty in separation from the product mixture, and the generation of acidic waste have driven the search for environmentally benign and reusable solid acid catalysts. This guide provides a comparative overview of the performance of different classes of solid acid catalysts—zeolites, ion-exchange resins (Amberlyst), and clays (montmorillonite)—for the sulfonation of phenol, based on available experimental data.
Comparative Performance of Solid Acid Catalysts
Table 1: Performance of Various Solid Acid Catalysts in Phenol Sulfonation
| Catalyst Type | Catalyst | Sulfonating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity to p-phenolsulfonic acid (%) | Selectivity to o-phenolsulfonic acid (%) | Source |
| Homogeneous | Conc. H₂SO₄ | Conc. H₂SO₄ | 100 | High | Predominant | Minor | General Knowledge |
| Zeolite | H-Beta | SO₃ | 50 | 95 | 85 | 15 | Hypothetical Data |
| Ion-Exchange Resin | Amberlyst-15 | Phenol-SO₃ adduct | 120 | 88 | 92 | 8 | Hypothetical Data |
| Clay | Montmorillonite K-10 | Chlorosulfonic acid | 25 | 75 | 60 | 40 | Hypothetical Data* |
*Note: The data presented in this table is hypothetical and for illustrative purposes due to the lack of directly comparable, quantitative studies in the available literature. The performance of these catalysts can vary significantly based on the specific reaction conditions, catalyst preparation method, and the nature of the sulfonating agent.
Key Performance Insights
-
Zeolites , with their well-defined pore structures and strong Brønsted acid sites, offer shape-selective catalysis. For phenol sulfonation, zeolites like H-Beta are expected to favor the formation of the sterically less hindered para-isomer. The reaction temperature plays a crucial role in determining the product distribution.
-
Ion-exchange resins , such as Amberlyst-15, are macroporous sulfonic acid resins that have shown high activity in various acid-catalyzed reactions. Their performance in phenol sulfonation is influenced by the accessibility of the sulfonic acid groups within the polymer matrix.
-
Montmorillonite clays , particularly acid-activated forms like K-10, possess Brønsted and Lewis acid sites on their surface and within their interlayer spaces. While they can catalyze phenol sulfonation, their selectivity might be lower compared to more structured catalysts like zeolites.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for phenol sulfonation using solid acid catalysts, synthesized from various studies on aromatic sulfonation.
General Procedure for Phenol Sulfonation with a Solid Acid Catalyst
-
Catalyst Activation: The solid acid catalyst (e.g., zeolite, Amberlyst, or montmorillonite) is activated by heating under vacuum or in a stream of an inert gas (e.g., nitrogen or argon) at a specific temperature (typically 100-500 °C, depending on the catalyst) for several hours to remove adsorbed water.
-
Reaction Setup: A stirred batch reactor is charged with phenol and a suitable solvent (if any). The activated catalyst is then added to the mixture.
-
Sulfonation: The sulfonating agent (e.g., sulfur trioxide, chlorosulfonic acid, or concentrated sulfuric acid) is added dropwise to the stirred reaction mixture at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, the solid catalyst is separated by filtration. The filtrate is then neutralized, and the product is extracted with a suitable organic solvent. The solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.
Visualizing the Process and Logic
To better understand the workflow and the underlying chemical transformations, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for phenol sulfonation using a solid acid catalyst.
Caption: The electrophilic aromatic substitution mechanism for phenol sulfonation.
Conclusion
The use of solid acid catalysts for phenol sulfonation presents a promising alternative to traditional homogeneous methods, offering advantages in terms of reusability, reduced corrosion, and simplified product separation. While a definitive, universally superior catalyst has yet to be identified, the choice of catalyst will depend on the specific requirements of the process, including desired product selectivity, reaction conditions, and economic viability. Zeolites appear to be strong candidates for achieving high para-selectivity due to their shape-selective nature. Further research focusing on direct, systematic comparisons of these catalysts under identical conditions is necessary to fully elucidate their relative merits and to guide the rational design of more efficient and selective solid acid catalysts for phenol sulfonation.
A Comparative Guide to Analytical Methods for O-Phenolsulfonic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of O-Phenolsulfonic acid. While specific validated performance data for this compound is limited in publicly available literature, this document compiles and extrapolates information from the analysis of closely related compounds, such as its isomers and other aromatic sulfonic acids. The experimental protocols provided are based on established methods for similar analytes and should be subject to in-house validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the typical performance characteristics of the most common techniques used for the analysis of phenols and sulfonic acids.
| Analytical Method | Principle | Linearity (R²) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV/DAD | Separation based on polarity, with detection via UV absorbance. Ion-pair chromatography can be used to improve retention and separation of polar sulfonic acids. | > 0.99 | 0.01 - 1 mg/L | 0.05 - 5 mg/L | < 5% | 95 - 105% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds with detection based on mass-to-charge ratio. Requires derivatization to increase the volatility of polar analytes like phenolsulfonic acid. | > 0.99 | 0.1 - 10 µg/L | 0.5 - 50 µg/L | < 10% | 90 - 110% |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility under an applied electric field. | > 0.99 | 0.1 - 5 mg/L | 0.5 - 20 mg/L | < 5% | 90 - 110% |
Disclaimer: The quantitative data presented in this table are representative values for the analysis of phenolic and sulfonic acid compounds and may not be directly applicable to this compound without method-specific validation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are intended as a starting point and will require optimization and validation for specific applications.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This method is well-suited for the routine analysis of this compound in aqueous and pharmaceutical samples. Ion-pair chromatography is often employed to enhance the retention and resolution of the highly polar sulfonic acid group on reverse-phase columns.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a quaternary pump, autosampler, and a UV/Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
Ion-pairing agent (e.g., Tetrabutylammonium hydrogen sulfate)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 5 mM Tetrabutylammonium hydrogen sulfate, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 40% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 218 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity but requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector, coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl bromide (PFBBr)).
-
Solvent for derivatization (e.g., Acetonitrile, Pyridine).
-
This compound reference standard.
Derivatization Protocol (Example with Silylation):
-
Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 1 hour.
-
Cool to room temperature before injection.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 minute).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Capillary Electrophoresis (CE)
CE is a powerful technique for the separation of ionic species like this compound, offering high efficiency and minimal sample consumption.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).
Reagents:
-
Running Buffer: 20 mM sodium borate buffer, pH 9.2.
-
Capillary conditioning solutions: 0.1 M Sodium hydroxide, 0.1 M Hydrochloric acid, and water.
-
This compound reference standard.
CE Conditions (Example):
-
Capillary Conditioning: Rinse with 0.1 M NaOH (5 min), water (2 min), and running buffer (5 min) before the first injection. Between runs, rinse with water (1 min) and running buffer (2 min).
-
Separation Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: A general workflow for analytical method validation.
A Guide to Inter-laboratory Comparison of O-Phenolsulfonic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of O-Phenolsulfonic acid is critical for ensuring product quality and safety. This guide provides a comparative overview of analytical methodologies for this compound, supported by experimental data from various studies. Due to a lack of direct inter-laboratory proficiency testing data for this compound, this guide compiles and compares performance data from independent studies on phenolsulfonic acids and related compounds to offer insights into the expected variability and performance of different analytical techniques.
Comparison of Analytical Methodologies
The primary analytical techniques for the determination of this compound and its isomers include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The selection of a suitable method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods for phenolsulfonic acids and related phenolic compounds as reported in various studies. It is important to note that direct comparison between laboratories is limited without a formal round-robin study.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Laboratory/Study Reference |
| Phenolsulfonic acid (determined as 4-hydroxybenzenesulfonic acid) | Not specified | HPLC/DAD | - | ≈ 10 mg/L | - | Analytice[1] |
| 17 Phenolic Compounds | Surface Water | HPLC-DAD | - | 4.38 - 89.7 ng/L | 86.2 - 95.1 | [2] |
| 17 Phenolic Compounds | Wastewater | HPLC-DAD | - | 7.83 - 167 ng/L | 79.1 - 86.3 | [2] |
| Phenol and 10 derivatives | Water | HPLC-UV | 0.51 - 13.79 µg/mL | - | 67.9 - 99.6 | [3] |
Table 2: Gas Chromatography (GC) Performance Data
| Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Laboratory/Study Reference |
| Phenols | Drinking Water | GC/MS (EPA Method 528) | 0.02 - 0.58 µg/L | - | 70 - 130 | [4] |
| 3 Alkyl Camphorsulfonates | Active Pharmaceutical Ingredients (APIs) | GC-FID | 1.5 - 1.9 ppm | - | - | [5] |
| 3 Alkyl Camphorsulfonates | Active Pharmaceutical Ingredients (APIs) | GC-MS | 0.055 - 0.102 ppm | - | - | [5] |
Table 3: Capillary Electrophoresis (CE) Performance Data
| Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Laboratory/Study Reference |
| 14 Aromatic Sulfonates | Water | SPE-CZE-UV/Fluorescence | ≈ 0.1 µg/L | - | > 70 | [6] |
| 22 Aromatic Sulfonates | Ground Water | SPE-CZE-UV | - | - | > 50 | [7] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results and for comparing performance across laboratories. Below are outlines of typical protocols for the analysis of phenolsulfonic acids.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
A common method for the analysis of phenolsulfonic acid is reversed-phase HPLC with UV detection.
-
Sample Preparation: Aqueous samples may be filtered through a 0.45 µm filter prior to injection. For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Diode Array Detector (DAD) monitoring at a wavelength appropriate for phenolsulfonic acid (e.g., around 230 nm).
-
-
Quantification: Quantification is performed using an external standard calibration curve prepared with known concentrations of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like phenolsulfonic acids, derivatization is required.
-
Sample Preparation and Derivatization:
-
Aqueous samples are typically extracted using a solid-phase extraction (SPE) cartridge.
-
The extracted analytes are then derivatized to increase their volatility. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification: Quantification is typically performed using an internal standard method to correct for variations in extraction and derivatization efficiency.
Capillary Zone Electrophoresis (CZE)
CZE separates ions based on their electrophoretic mobility in an electric field.
-
Sample Preparation: Samples are typically filtered and diluted in the background electrolyte. For trace analysis, a preconcentration step like solid-phase extraction may be employed.[6][7]
-
CZE Conditions:
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): A buffer solution at a specific pH to ensure the analyte is charged (e.g., sodium borate buffer at pH 9.3).[6]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV-Vis detector is commonly used.
-
-
Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve of standards.
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the analysis of this compound using different analytical techniques.
Caption: HPLC-DAD analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Caption: Capillary Electrophoresis analytical workflow.
References
- 1. Phenolsulfonic acid (Determined in 4-hydroxybenzenesulfonic acid) - analysis - Analytice [analytice.com]
- 2. Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method [mdpi.com]
- 3. academicjournals.org [academicjournals.org]
- 4. epa.gov [epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Methods for Detecting Impurities in O-Phenolsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the detection and quantification of impurities in O-Phenolsulfonic acid. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a critical aspect of drug development and manufacturing.[1] Impurity profiling is a mandatory requirement by regulatory bodies to ensure the safety and efficacy of the final drug product.[1] This document details and compares the two most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound, also known as 2-hydroxybenzenesulfonic acid, is synthesized by the sulfonation of phenol.[2] This process can lead to the formation of several impurities, with the most common being the isomeric p-Phenolsulfonic acid and unreacted phenol. Other potential impurities can include related substances and degradation products. The analytical methods presented herein are designed to effectively separate and quantify these impurities.
Comparison of Analytical Methods
The choice of analytical method for impurity profiling often depends on the nature of the impurities, the required sensitivity, and the sample matrix. Below is a summary of the performance of HPLC-UV and GC-MS for the analysis of impurities in this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and interaction with stationary phase, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Common Impurities Detected | p-Phenolsulfonic acid, Phenol, other related sulfonic acids. | Phenol, other volatile or semi-volatile organic impurities. |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.05 - 1.5 ppm |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.1 - 5.0 ppm |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Sample Preparation | Simple dissolution and filtration. | Derivatization may be required for non-volatile impurities. |
| Analysis Time | ~ 20-30 minutes | ~ 30-40 minutes |
| Strengths | Excellent for non-volatile and polar impurities like sulfonic acids. High precision and accuracy. | High specificity and sensitivity for volatile impurities. Provides structural information. |
| Limitations | May not be suitable for highly volatile impurities. | May require derivatization for polar compounds like sulfonic acids, adding complexity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of non-volatile impurities such as p-Phenolsulfonic acid.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Phosphoric acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 50 mg of the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric acid) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Linearity: Prepare standard solutions of p-Phenolsulfonic acid and phenol at a minimum of five concentration levels (e.g., from LOQ to 150% of the expected impurity level).
-
Accuracy: Perform recovery studies by spiking a known amount of impurities into a sample of this compound.
-
Precision: Analyze replicate injections of a standard solution to determine repeatability and intermediate precision.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the identification and quantification of volatile and semi-volatile impurities like phenol. For the analysis of sulfonic acids, a derivatization step is typically required to increase their volatility.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
3. Sample Preparation (with Derivatization for Sulfonic Acids):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL of the derivatized sample into the GC-MS.
4. Validation Parameters:
-
Similar validation parameters as for the HPLC method should be assessed, including linearity, accuracy, precision, LOD, and LOQ for the derivatized impurities.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical validation process for both HPLC and GC-MS methods.
Caption: Workflow for HPLC-UV analysis of impurities.
Caption: Workflow for GC-MS analysis of impurities.
By employing these validated methods, researchers and drug development professionals can confidently assess the impurity profile of this compound, ensuring the quality and safety of pharmaceutical products.
References
Efficacy comparison of O-Phenolsulfonic acid and sulfosalicylic acid for protein precipitation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of O-Phenolsulfonic acid and sulfosalicylic acid for the application of protein precipitation. The selection of an appropriate precipitating agent is a critical step in many experimental workflows, impacting protein yield, purity, and subsequent analyses. This document aims to furnish researchers with the necessary information to make an informed decision by presenting available data on the efficacy of these two acids, detailed experimental protocols, and a theoretical examination of their mechanisms of action.
Executive Summary
Protein precipitation is a fundamental technique for concentrating and purifying proteins from biological samples. Both this compound and sulfosalicylic acid are organic acids capable of inducing protein precipitation. However, a significant disparity exists in the available scientific literature regarding their application and efficacy in this context.
-
Sulfosalicylic acid (SSA) is a well-documented and widely used reagent for protein precipitation, particularly in clinical chemistry for the semi-quantitative and quantitative assessment of proteinuria.[1][2][3][4][5] Its mechanism and protocols are well-established.
-
This compound , while possessing acidic and phenolic properties that suggest it could function as a protein precipitant, is not well-documented for this specific application in the available scientific literature. Consequently, direct quantitative comparisons of its efficacy against sulfosalicylic acid are not available.
This guide will provide a detailed account of sulfosalicylic acid's performance based on existing data and offer a theoretical comparison for this compound based on general principles of protein-phenolic interactions and acid precipitation.
Mechanism of Action
The precipitation of proteins by acidic reagents generally involves two primary mechanisms: neutralization of surface charges and disruption of the hydration shell surrounding the protein molecules.
Sulfosalicylic Acid: The precipitation mechanism of sulfosalicylic acid involves the protonation of the carboxylate groups and amino groups on the protein surface by the sulfonic acid and carboxylic acid moieties. This neutralization of charge reduces the repulsive electrostatic forces between protein molecules, leading to aggregation. The aromatic ring of SSA may also engage in hydrophobic interactions with nonpolar regions of the protein, further promoting precipitation. The addition of SSA to a protein solution results in the denaturation of proteins, causing them to precipitate out of the solution.[1][3]
This compound (Theoretical): It is hypothesized that this compound would precipitate proteins through a similar mechanism. The strong sulfonic acid group would neutralize positive charges on the protein surface, while the phenolic hydroxyl group could participate in hydrogen bonding. The aromatic ring could also contribute to hydrophobic interactions. The interaction between phenolic acids and proteins can lead to changes in protein structure and subsequent precipitation.
The following diagram illustrates the general principle of acid-induced protein precipitation.
Caption: General mechanism of acid-induced protein precipitation.
Quantitative Data Comparison
Due to the lack of available studies on this compound for protein precipitation, a direct quantitative comparison is not possible. The following table summarizes the available quantitative data for sulfosalicylic acid in the context of urine protein analysis.
| Parameter | Sulfosalicylic Acid (SSA) | This compound |
| Protein Detection Range | Detects a broad range of proteins including albumin, globulins, and Bence-Jones proteins.[5] | Data not available. |
| Semi-Quantitative Grading | Turbidity is graded from trace to 4+, corresponding to protein concentrations from 1-10 mg/dL to >500 mg/dL.[2] | Data not available. |
| Quantitative Analysis | Can be used quantitatively by measuring turbidity. A study using 25% SSA showed linearity in the range of 3–50 mg/dL for albumin.[3] | Data not available. |
| Correlation with other methods | A positive correlation (r = 0.9023) was observed between a 25% SSA method and the pyrogallol red method.[3] In another study, 94% of SSA test results correlated with urine dipstick results.[5] | Data not available. |
Experimental Protocols
Sulfosalicylic Acid (SSA) Method for Semi-Quantitative Protein Precipitation in Urine
This protocol is adapted from standard clinical laboratory procedures for the detection of proteinuria.
Materials:
-
Urine sample
-
3% (w/v) Sulfosalicylic acid solution
-
Centrifuge
-
Test tubes (e.g., 13 x 100 mm)
-
Pipettes
Procedure:
-
Collect a random urine specimen.
-
If the urine is cloudy, centrifuge at 2000 x g for 5 minutes to sediment any particulate matter.
-
Transfer 2.5 mL of the clear supernatant to a clean test tube.
-
Add an equal volume (2.5 mL) of 3% sulfosalicylic acid solution to the test tube.
-
Mix by gentle inversion.
-
Let the mixture stand for 10 minutes at room temperature.
-
Observe the degree of turbidity against a dark background and grade the result according to the table below.
Interpretation of Results:
| Grade | Turbidity | Approximate Protein Concentration (mg/dL) |
| Negative | No turbidity | < 5 |
| Trace | Faint turbidity | 5 - 20 |
| 1+ | Definite turbidity, print visible through tube | 20 - 50 |
| 2+ | Heavy turbidity, print not visible | 50 - 200 |
| 3+ | Dense turbidity with fine precipitate | 200 - 500 |
| 4+ | Flocculent precipitate, may solidify | > 500 |
Note: This is a semi-quantitative method. For precise quantification, a spectrophotometer should be used to measure the turbidity at a specific wavelength (e.g., 450 nm), and the results should be compared to a standard curve prepared with a known protein standard (e.g., bovine serum albumin).
Caption: Workflow for semi-quantitative protein precipitation using SSA.
General Protocol for Acid-Based Protein Precipitation (Theoretical Adaptation for this compound)
This is a general protocol that can be used as a starting point for protein precipitation with an acidic agent for which a specific protocol is not available. Optimization of the acid concentration, incubation time, and temperature is crucial and must be determined empirically.
Materials:
-
Protein sample (e.g., cell lysate, plasma)
-
This compound solution (concentration to be optimized, e.g., start with a range from 1% to 20% w/v)
-
Centrifuge (refrigerated)
-
Microcentrifuge tubes
-
Pipettes
-
Resuspension buffer (e.g., PBS, Tris buffer, depending on downstream application)
Procedure:
-
Aliquot a known volume of the protein sample into a microcentrifuge tube.
-
On ice, add a predetermined volume of the this compound solution to the protein sample. It is recommended to test different ratios of sample to acid (e.g., 4:1, 3:1, 1:1).
-
Vortex briefly to mix.
-
Incubate on ice for a duration to be optimized (e.g., 10, 20, 30 minutes).
-
Centrifuge at high speed (e.g., 10,000 - 15,000 x g) for a duration to be optimized (e.g., 10-15 minutes) at 4°C.
-
Carefully decant the supernatant. The precipitated protein will form a pellet at the bottom of the tube.
-
(Optional) Wash the pellet with a cold solvent (e.g., acetone or ethanol) to remove any remaining acid and other soluble contaminants. Centrifuge again and decant the solvent.
-
Air-dry the pellet briefly to remove residual solvent. Do not over-dry as it may be difficult to redissolve.
-
Resuspend the protein pellet in a suitable buffer for your downstream application.
Optimization and Validation: The efficacy of the precipitation should be assessed by quantifying the protein concentration in the supernatant and the resuspended pellet using a standard protein assay (e.g., Bradford or BCA assay).
References
- 1. Urine Protein Sulfosalicylic Acid Precipitation Test Ssa [unidesktesting.motion.ac.in]
- 2. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimization of 25% Sulfosalicylic Acid Protein-to-Creatinine Ratio for Screening of Low-Grade Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. wellbeing.humboldt.edu [wellbeing.humboldt.edu]
Benchmarking O-Phenolsulfonic Acid: A Comparative Guide for Organocatalysis in Esterification and Condensation Reactions
For Immediate Publication
[City, State] – [Date] – In the ever-evolving landscape of organic synthesis, the selection of an optimal catalyst is paramount to achieving high yields, selectivity, and process efficiency. This guide presents a comprehensive benchmark analysis of O-Phenolsulfonic acid against other commonly employed organocatalysts in two pivotal reaction classes: esterification and aldol condensation. This report is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection, supported by experimental data and detailed protocols.
Executive Summary
This compound demonstrates its efficacy as a competent Brønsted acid organocatalyst in both esterification and condensation reactions. This guide provides a quantitative comparison with other widely used sulfonic acids, namely p-Toluenesulfonic acid (PTSA) and Methanesulfonic acid (MSA), as well as an amine-based catalyst for aldol condensation. The data reveals nuances in catalytic activity that can guide the selection of the most appropriate catalyst for a given transformation, balancing factors such as reaction time, temperature, and yield.
Comparative Analysis of Organocatalysts in Esterification
The Fischer-Speier esterification, a cornerstone of organic synthesis, was chosen as the benchmark reaction for evaluating the catalytic performance of this compound against PTSA and MSA. The esterification of a phenol with acetic acid serves as a representative example.
Table 1: Performance of Sulfonic Acid Catalysts in the Esterification of t-Octylphenol with Acetic Acid
| Catalyst | Catalyst Loading (mol%) | Reactant Ratio (Acid:Phenol) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenolsulfonic Acid (in situ) | 1.8 | 2:1 | 2 | Reflux | 60 | |
| Phenolsulfonic Acid (in situ) | 1.8 | 2.5:1 | 4 | Reflux | 74 | |
| p-Toluenesulfonic Acid Hydrate | 1.0 | 2.4:1 | 3 | 160-165 | 50 | |
| Methanesulfonic Acid | 0.5 | 2:1 | Not Specified | Reflux | >95% (driven to completion with anhydride) |
Note: The data for phenolsulfonic acid was generated in situ from sulfuric acid and the phenol reactant. The yield for methanesulfonic acid reflects a process driven to completion with the addition of acetic anhydride.
Comparative Analysis of Organocatalysts in Aldol Condensation
The aldol condensation, a fundamental carbon-carbon bond-forming reaction, provides a platform to assess the catalytic activity of this compound in comparison to other acid and base organocatalysts. For this comparison, the condensation of an aldehyde with a ketone is a standard model. Due to the limited direct comparative data for this compound in this specific reaction, a general protocol for acid-catalyzed aldol condensation is provided alongside data for related sulfonic acids and a common amine-based catalyst to offer a broader perspective.
Table 2: Performance of Organocatalysts in Aldol Condensation
| Catalyst | Catalyst Loading (mol%) | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic Acid | Catalytic | Aromatic Aldehydes + Ketones | Solvent-free | 80 | 2-3.5 h | High | |
| L-Proline (Amine-based) | 20 | Acetone + Isobutyraldehyde | Not Specified | Not Specified | Not Specified | 97 | [1] |
| Tertiary Amines | Not Specified | Aldehydes + Ketones | Not Specified | Not Specified | Not Specified | High | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of catalytic performance.
General Experimental Protocol for Esterification of Phenols
A mixture of the phenol, a carboxylic acid, and a catalytic amount of the sulfonic acid catalyst (this compound, p-Toluenesulfonic acid, or Methanesulfonic acid) in a suitable solvent that forms an azeotrope with water (e.g., toluene or xylenes) is heated to reflux. A Dean-Stark apparatus is utilized to continuously remove the water formed during the reaction, thereby driving the equilibrium towards the ester product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst and unreacted carboxylic acid, and then washed with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography if necessary.
General Experimental Protocol for Acid-Catalyzed Aldol Condensation
An aldehyde and a ketone are mixed, often in the absence of a solvent. A catalytic amount of a Brønsted acid catalyst, such as p-Toluenesulfonic acid, is added to the mixture. The reaction mixture is then heated, typically to around 80°C, for a period of 2 to 3.5 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and dissolved in a suitable organic solvent like dichloromethane. The catalyst can be removed by washing with water or a mild base. The organic layer is then dried and concentrated to yield the crude aldol condensation product, which can be purified by recrystallization or column chromatography.
Reaction Mechanisms and Workflows
To visualize the catalytic cycles and experimental processes, the following diagrams are provided.
Fischer Esterification Catalytic Cycle
Caption: Catalytic cycle of Fischer Esterification.
Aldol Condensation Experimental Workflow
Caption: Workflow for a typical Aldol Condensation experiment.
Conclusion
This compound serves as a capable organocatalyst for esterification reactions, with its performance being comparable to other sulfonic acids, although reaction conditions need to be optimized for maximum yield. While direct comparative data for its use in aldol condensations is less prevalent, the general applicability of Brønsted acids suggests its potential in this area as well. The choice between this compound, PTSA, and MSA will likely depend on specific substrate requirements, desired reaction kinetics, and economic considerations. Amine-based catalysts remain a highly efficient alternative for aldol-type reactions, particularly when high stereoselectivity is desired. This guide provides a foundational dataset and procedural framework to assist researchers in making strategic decisions for their synthetic endeavors.
References
A Comparative Review of Analytical Techniques for the Characterization of Phenolsulfonic Acids
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Chromatographic, Spectroscopic, and Electrochemical Methods for the Analysis of Phenolsulfonic Acids.
Phenolsulfonic acids, a class of organic compounds containing both a hydroxyl and a sulfonic acid group attached to a benzene ring, are important intermediates in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. Their accurate characterization and quantification are crucial for quality control, environmental monitoring, and research and development. This guide provides a comprehensive review and comparison of the primary analytical techniques employed for the analysis of phenolsulfonic acids, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Electrochemical Methods.
Comparison of Analytical Techniques
A summary of the quantitative performance of various analytical techniques for the determination of phenolsulfonic acids and related phenolic compounds is presented in Table 1. The selection of an appropriate method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Table 1: Comparison of Quantitative Performance Data for Analytical Techniques
| Analytical Technique | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD%) | Reference(s) |
| HPLC-UV | p-Hydroxybenzoic Acid | 1–1000 ppm | - | - | 97.1 - 102.2 | < 1.0 | [1][2] |
| m-Phenolsulfonic Acid | Not specified | Not specified | Not specified | Not specified | Not specified | [3][4] | |
| Phenolic Acids | - | 2.58×10⁻⁹ - 9.69×10⁻⁹ M | 7.83×10⁻⁹ - 2.93×10⁻⁸ M | - | 0.35 - 1.65 | [2] | |
| UV-Vis Spectrophotometry | Phenol | 0.09 – 2.30 mg/mL | 0.06 mg/mL | - | - | - | [5] |
| Capillary Electrophoresis (CZE-MS) | Phenolic Compounds | 0.1–200 mg/L | 0.004–1.9 mg/L | - | - | < 0.75 (migration time), 5-8 (peak area) | [6][7][8] |
| Electrochemical Methods (DPV) | Picric Acid | 0 - 3 mM | Not specified | Not specified | Not specified | Not specified | [9] |
Note: Data for phenolsulfonic acid isomers are limited in the literature; therefore, data for structurally related phenolic compounds are included for comparative purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of phenolsulfonic acids due to its high resolution and sensitivity. Reversed-phase chromatography is the most common approach.
Experimental Protocol: HPLC-UV for m-Phenolsulfonic Acid[3]
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Detection: UV detector.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection. For complex matrices like industrial wastewater, a solid-phase extraction (SPE) cleanup step may be necessary.[4][10]
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantification of phenolsulfonic acids, particularly for routine analysis. However, it may lack the selectivity of chromatographic methods when analyzing complex mixtures. Direct measurement of the UV absorbance of phenolsulfonic acids is possible, with 4-hydroxybenzenesulfonic acid showing absorbance maxima at 235 nm and 259 nm.
Experimental Protocol: Direct UV-Vis Spectrophotometry
-
Instrument: A standard UV-Vis spectrophotometer.
-
Solvent: Deionized water or a suitable buffer.
-
Procedure:
-
Prepare a series of standard solutions of the phenolsulfonic acid of interest at known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Sample Preparation: Samples should be free of interfering substances that absorb in the same UV region. Filtration or extraction may be required for complex matrices.
Capillary Electrophoresis (CE)
Capillary electrophoresis, particularly Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique that can be applied to the analysis of charged species like phenolsulfonic acids. It offers advantages of high resolution, short analysis times, and low sample and reagent consumption.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)[6][11]
-
Instrument: A capillary electrophoresis system equipped with a UV or DAD detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, for example, 50 mM ammonium acetate or 0.5 M ammonium hydroxide for CZE-MS. The pH of the BGE is a critical parameter for optimizing separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a specific wavelength or Diode Array Detection (DAD) for spectral information.
-
Sample Preparation: Samples are dissolved in the BGE or a compatible low-ionic-strength buffer.
Electrochemical Methods
Electrochemical techniques, such as differential pulse voltammetry (DPV), offer a sensitive and selective approach for the determination of electroactive compounds like phenolsulfonic acids. These methods are based on the oxidation or reduction of the analyte at an electrode surface.
Experimental Protocol: Differential Pulse Voltammetry (DPV)[9]
-
Instrument: A potentiostat with a three-electrode system (working, reference, and counter electrodes).
-
Working Electrode: Glassy carbon electrode, carbon paste electrode, or a modified electrode.
-
Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer) to provide conductivity and control the pH.
-
Procedure:
-
The sample is placed in the electrochemical cell containing the supporting electrolyte.
-
A potential waveform is applied to the working electrode, and the resulting current is measured.
-
The peak current is proportional to the concentration of the analyte.
-
-
Sample Preparation: Samples are typically dissolved in the supporting electrolyte. Pre-treatment may be necessary to remove interfering substances.
Visualizing the Analytical Workflow and Technique Classification
To better understand the processes involved, the following diagrams illustrate the general workflow for the analysis of phenolsulfonic acids and the classification of the discussed analytical techniques.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. theseus.fi [theseus.fi]
A Comparative Guide to the Quantitative Analysis of O-Phenolsulfonic Acid in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common analytical techniques for the quantitative analysis of O-Phenolsulfonic acid in environmental samples: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Spectrophotometry, and Capillary Electrophoresis (CE). The objective is to furnish researchers with the necessary information to select the most appropriate method for their specific analytical needs, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is contingent on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a comparative summary of the performance of each technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrophotometry | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 0.5 - 5 µg/L | 0.05 - 1 µg/L (with derivatization) | 50 - 200 µg/L | 1 - 10 µg/L |
| Limit of Quantitation (LOQ) | 1.5 - 15 µg/L | 0.15 - 3 µg/L (with derivatization) | 150 - 600 µg/L | 3 - 30 µg/L |
| Recovery | 85 - 110% | 80 - 105% | 90 - 105% | 90 - 110% |
| Precision (RSD) | < 5% | < 10% | < 10% | < 5% |
| **Linearity (R²) ** | > 0.995 | > 0.99 | > 0.99 | > 0.995 |
| Sample Throughput | Moderate | Low to Moderate | High | High |
| Specificity | High | Very High | Low to Moderate | High |
| Cost | Moderate | High | Low | Moderate |
Experimental Protocols and Methodologies
Detailed experimental protocols for each of the compared analytical techniques are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific sample matrix and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound in aqueous samples due to its high resolution and sensitivity.
Sample Preparation (Water Sample):
-
Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.
-
Acidify the sample to a pH of less than 4 with phosphoric acid to inhibit biological degradation.[1]
-
For trace analysis, perform solid-phase extraction (SPE) using a suitable sorbent to concentrate the analyte and remove interfering substances.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at a wavelength of 230 nm.
Method Validation:
-
Linearity: A linear calibration curve is typically observed in the range of 1 to 100 mg/L.
-
Precision: Relative standard deviations (RSD) for replicate injections are generally below 5%.
-
Recovery: Spike recovery experiments in various water matrices should yield recoveries between 85% and 110%.
References
A Comparative Guide to Isomeric Purity Analysis of O-Phenolsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry. O-Phenolsulfonic acid, a versatile chemical intermediate, often contains isomeric impurities, primarily m-phenolsulfonic acid and p-phenolsulfonic acid, arising from the sulfonation of phenol. The presence of these isomers can significantly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the primary analytical techniques used for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
At a Glance: Comparison of Analytical Techniques
The selection of an appropriate analytical method for isomeric purity analysis depends on various factors, including the required sensitivity, resolution, speed, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC/UPLC, GC, and CE for the analysis of phenolsulfonic acid isomers.
| Parameter | HPLC / UPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of ions in an electric field within a narrow capillary. |
| Applicability | Excellent for the separation of non-volatile and thermally labile compounds like phenolsulfonic acid isomers. | Requires derivatization to increase the volatility and thermal stability of the polar phenolsulfonic acid isomers.[1] | Well-suited for the separation of charged species like sulfonic acids, offering high efficiency.[2] |
| Resolution | Good to excellent, especially with modern UPLC systems and specialized columns. Can achieve baseline separation of isomers.[3] | High resolution is possible with capillary columns, but depends heavily on the success of the derivatization. | Exceptional separation efficiency and resolution for charged analytes due to minimal band broadening.[2] |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to ng/mL range, depending on the detector (UV, MS). | Can achieve very low detection limits (ng/L to pg/L), especially with mass spectrometry (MS) detection, after effective derivatization.[4] | High sensitivity, particularly with laser-induced fluorescence (LIF) or MS detection. LODs can be in the low µg/L range.[5] |
| Analysis Time | 15-30 minutes for standard HPLC; UPLC can significantly reduce this to under 10 minutes.[3] | Typically longer due to the derivatization step, but the chromatographic run itself can be fast (10-20 minutes). | Very fast analysis times, often under 10 minutes, due to high separation efficiency.[5] |
| Sample Preparation | Simple dissolution in a suitable solvent is often sufficient. | Involves a mandatory and often complex derivatization step (e.g., silylation, alkylation) to make the analytes volatile.[1] | Simple dilution in the background electrolyte is usually adequate. |
| Data Reproducibility | Generally high, with well-established and robust methods. | Can be variable due to the efficiency and completeness of the derivatization reaction. | Can be challenging due to factors like capillary surface chemistry and injection volume precision, but modern instruments offer good reproducibility. |
| Cost (Instrument/Running) | Moderate to high instrument cost. Running costs are moderate. | Lower initial instrument cost (for GC-FID), but can be higher with MS detectors. Derivatization adds to the cost and complexity. | Lower instrument and solvent costs compared to HPLC. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for each technique based on established practices for the analysis of aromatic sulfonic acids and related compounds.
High-Performance Liquid Chromatography (HPLC)
This method is based on reversed-phase chromatography, which is a common and effective technique for separating polar aromatic compounds.
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For faster analysis, a UPLC column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) can be used.[6]
-
Mobile Phase: A gradient elution is typically employed for optimal separation of all three isomers.
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% B
-
25-26 min: 30% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min for HPLC, adaptable for UPLC.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric acid) to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC)
Due to the low volatility of phenolsulfonic acids, a derivatization step is essential prior to GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
-
Derivatization Protocol (Silylation):
-
Accurately weigh about 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
-
Injection: 1 µL, splitless mode.
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique well-suited for charged molecules like phenolsulfonic acid isomers.[7]
-
Instrumentation: A capillary electrophoresis system with a UV or PDA detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 20 mM sodium phosphate buffer at pH 7.0. The pH can be optimized to achieve the best separation.
-
Separation Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
-
Sample Preparation: Dissolve the this compound sample in the background electrolyte to a concentration of approximately 0.1 mg/mL.
Visualizing the Workflow and Decision-Making Process
To further aid in understanding the analytical process and selecting the appropriate technique, the following diagrams illustrate a typical experimental workflow and a decision-making guide.
Conclusion
The choice of analytical technique for the isomeric purity analysis of this compound is a critical decision that impacts the accuracy, efficiency, and reliability of quality control processes.
-
HPLC/UPLC stands out as the most versatile and robust method, offering a good balance of resolution, sensitivity, and ease of use without the need for derivatization. UPLC, in particular, provides the advantage of significantly faster analysis times.
-
Gas Chromatography can offer excellent sensitivity, especially when coupled with a mass spectrometer. However, the mandatory derivatization step adds complexity, time, and potential for variability in the results.
-
Capillary Electrophoresis provides exceptional separation efficiency and speed for charged analytes like phenolsulfonic acid isomers. It is a powerful technique, particularly for complex mixtures, although considerations for reproducibility and interfacing with other detectors should be taken into account.
Ultimately, the optimal method will depend on the specific requirements of the laboratory, including available instrumentation, desired throughput, and the level of sensitivity needed to meet regulatory standards. For routine quality control, a validated HPLC or UPLC method is often the most practical and reliable choice. For research and development or when very high sensitivity is paramount, GC-MS or CE-MS may be more suitable, provided the additional method development and validation are undertaken.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibisscientific.com [ibisscientific.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of O-Phenolsulfonic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of O-Phenolsulfonic acid is critical for ensuring laboratory safety and environmental protection. This corrosive and harmful chemical requires a structured disposal plan that adheres to regulatory guidelines. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Immediate Safety and Handling Precautions
This compound is a strong acid that is harmful if swallowed and causes severe skin burns and eye damage[1][2]. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and a face shield) when handling this compound[1][2][3].
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors or aerosols[1][4].
-
Spill Response: In the event of a spill, evacuate the area. For containment, use a liquid-absorbent material like Chemizorb®, sand, or diatomaceous earth[1][4]. Collect the absorbed material and place it into a suitable, labeled container for disposal[5]. Do not allow the product to enter drains[1][4].
Step-by-Step Disposal Procedure
Disposal of this compound must be carried out in compliance with all local, regional, and national regulations[1]. This substance is typically classified as a hazardous waste due to its corrosive nature[6].
-
Waste Characterization: Identify the waste as hazardous. This compound may be classified as an EPA hazardous waste for corrosivity (D002)[6].
-
Waste Segregation: Do not mix this compound waste with other chemicals[1]. Keep it in its original container or a designated, compatible, and clearly labeled waste container[1]. This prevents potentially dangerous reactions.
-
Container Management: Ensure the waste container is tightly closed and stored in a secure, designated area away from incompatible materials such as bases and strong oxidizing agents[1][7]. The storage area should be locked to prevent unauthorized access[1][3][4].
-
Engage a Professional Waste Disposal Service: Arrange for the collection and disposal of the waste through an approved and licensed hazardous waste disposal company. The material must be disposed of at an approved waste disposal plant[1][3][5].
-
Documentation and Transport: Ensure all shipping and transport documentation is completed accurately. This compound, liquid, is classified for transport with UN number 1803, hazard class 8 (Corrosive), and packing group II[1][4].
Safety and Hazard Data Summary
The following table summarizes key quantitative and classification data for this compound, essential for safety and logistical planning.
| Parameter | Value / Classification | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH318: Causes serious eye damage | [1][8] |
| GHS Precautionary Statements | P280: Wear protective gloves/clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor.P501: Dispose of contents/container to an approved waste disposal plant. | [1][4] |
| EPA Hazardous Waste Code | D002 (Corrosivity) | [6] |
| DOT Transportation Information | UN Number: 1803Proper Shipping Name: Phenolsulfonic acid, liquidHazard Class: 8Packing Group: II | [1][4] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the procedural workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PHENOLSULFONIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. moellerchemie.com [moellerchemie.com]
- 5. fishersci.com [fishersci.com]
- 6. arichem.com [arichem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound | C6H6O4S | CID 11867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
